molecular formula C7H14O2 B1582190 4-Isopropoxy-2-butanone CAS No. 32541-58-5

4-Isopropoxy-2-butanone

Cat. No.: B1582190
CAS No.: 32541-58-5
M. Wt: 130.18 g/mol
InChI Key: MEWOUXCWMNHTIZ-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-butanone is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)9-5-4-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWOUXCWMNHTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337075
Record name 4-Isopropoxy-2-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32541-58-5
Record name 4-Isopropoxy-2-butanone
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Record name 4-Isopropoxy-2-butanone
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Foundational & Exploratory

4-Isopropoxy-2-butanone: A Versatile Alkoxy-Ketone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-2-butanone (CAS: 32541-58-5) represents a critical subclass of


-alkoxy ketones, serving as a bifunctional building block in organic synthesis. Characterized by a reactive methyl ketone moiety and a sterically distinct isopropoxy ether tail, this molecule bridges the gap between simple solvents and complex pharmaceutical intermediates.

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its synthetic architecture, reactivity profile, and utility in drug development. We address the "why" and "how" of its application, ensuring researchers can deploy this reagent with precision.

Molecular Architecture & Physicochemical Profile

The utility of this compound stems from its dual-functionality. The carbonyl group at C2 offers a site for nucleophilic attack (Grignard, hydride reduction), while the isopropoxy group at C4 provides lipophilicity and acts as a stable, yet removable, masking group for the hydroxyl function.

Table 1: Physicochemical Specifications
PropertyValueContext/Relevance
CAS Number 32541-58-5Unique Identifier
IUPAC Name 4-(Propan-2-yloxy)butan-2-oneSystematic Nomenclature
Molecular Formula

MW: 130.19 g/mol
Boiling Point 75°C @ 35 mmHgApprox. 165-170°C @ 760 mmHg (Predicted)
Density 0.89 g/cm³Lower density than water; facilitates phase separation.
Solubility Organic SolventsMiscible with EtOH, DCM, Toluene. Limited water solubility.
Flash Point ~46°CFlammable (Category 3). Requires grounding.

Synthetic Pathways & Production Logic

The synthesis of this compound is a classic example of atom-economic design, typically achieved via the Michael Addition (Conjugate Addition) of isopropanol to Methyl Vinyl Ketone (MVK). This route is preferred over alkylation of 4-hydroxy-2-butanone due to the instability of the latter and the high reactivity of MVK.

Mechanistic Insight: The Michael Addition

The reaction relies on the nucleophilicity of the isopropanol oxygen attacking the electrophilic


-carbon of the 

-unsaturated ketone.
  • Electrophile: Methyl Vinyl Ketone (MVK)[1]

  • Nucleophile: Isopropanol (solvent & reactant)

  • Catalyst: Lewis Acid (

    
    , 
    
    
    
    ) or Base (
    
    
    ).

Why this route? Direct alkylation of ketones often leads to poly-alkylation. The conjugate addition is regioselective, forming the C-O bond exclusively at the


-position without affecting the carbonyl.
Representative Experimental Protocol

Note: This protocol is adapted from standard methodologies for the addition of alcohols to vinyl ketones [1, 2].

Reagents:

  • Methyl Vinyl Ketone (MVK): 1.0 eq (Freshly distilled to remove polymerization inhibitors)

  • Isopropanol: 5.0 eq (Acts as solvent)

  • Catalyst: Sodium Isopropoxide (0.05 eq) or

    
     (1 mol%)
    

Step-by-Step Workflow:

  • Preparation: Charge a dry 3-neck flask with isopropanol under

    
     atmosphere.
    
  • Activation: Add the catalyst. If using Na metal to generate isopropoxide in situ, allow full dissolution.

  • Addition: Cool the system to 0°C. Add MVK dropwise over 30 minutes. Critical: Exothermic reaction; control rate to prevent polymerization of MVK.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC or GC (disappearance of MVK peak).

  • Quench & Workup: Neutralize catalyst (acetic acid for base;

    
     for acid). Concentrate under reduced pressure to remove excess isopropanol.
    
  • Purification: Distill the residue under vacuum (bp 75°C @ 35 mmHg) to obtain the clear, colorless liquid.

Reactivity Profile & Transformation Logic

This compound is not an endpoint but a divergence point. Its reactivity is defined by the orthogonality of the ketone and the ether.

Signaling Pathways & Transformations

The following diagram maps the logical flow from synthesis to downstream applications.

G MVK Methyl Vinyl Ketone Product This compound (Core Scaffold) MVK->Product Michael Addition (Cat. Base/Acid) Iso Isopropanol Iso->Product Michael Addition (Cat. Base/Acid) Alcohol 4-Isopropoxy-2-butanol (Chiral Building Block) Product->Alcohol Reduction (NaBH4 or H2/Cat) Amine Aminated Derivative (Drug Linker) Product->Amine Reductive Amination (R-NH2, NaBH3CN) Deprotected 4-Hydroxy-2-butanone (Raspberry Ketone Precursor) Product->Deprotected Ether Cleavage (HI or BBr3) Heterocycle Substituted Pyrazoles (Bioactive Scaffolds) Product->Heterocycle Condensation (Hydrazine/Derivatives)

Figure 1: Synthetic provenance and divergent utility of the this compound scaffold.

Key Reaction Classes
  • Reductive Amination: Reaction with primary amines followed by reduction (e.g.,

    
    ) yields secondary amines retaining the isopropoxy tail. This is crucial for introducing solubilizing "tails" into drug candidates.
    
  • Ether Cleavage (Deprotection): While the isopropyl ether is stable to basic hydrolysis, it can be cleaved using strong Lewis acids (

    
    ) or HI to reveal the free hydroxyl group (4-hydroxy-2-butanone), a precursor for fragrance compounds like Raspberry Ketone [3].
    
  • Heterocycle Formation: Condensation with hydrazines can yield hydrazones. While 1,3-diketones form pyrazoles,

    
    -alkoxy ketones like this are often used to synthesize substituted quinolines  (via Doebner-Miller type reactions) or pyrroles  (Paal-Knorr variation) when reacted with appropriate nucleophiles [4].
    

Applications in Drug Discovery

In medicinal chemistry, this compound serves two primary strategic roles:

The "Solubilizing Tail" Strategy

The isopropoxyethyl group (


) is a lipophilic ether chain. Attaching this motif to a polar drug core can:
  • Improve Membrane Permeability: The isopropyl group adds lipophilicity (

    
     modulation).
    
  • Metabolic Stability: Isopropyl ethers are generally more resistant to oxidative metabolism (CYP450) compared to straight-chain n-propyl ethers or unprotected hydroxyls.

Bioisosteric Replacement

The isopropoxy group acts as a steric bioisostere for:

  • Isobutyl groups: Similar volume but with an oxygen atom acting as a hydrogen bond acceptor.

  • Cyclopropyl groups: Similar steric bulk.

Case Study Context: In the synthesis of kinase inhibitors, side chains derived from this compound are often introduced via reductive amination to the core scaffold to tune the solubility profile without adding excessive molecular weight.

Safety, Handling & Stability

Trustworthiness Protocol:

  • Flammability: With a flash point of ~46°C, this is a Class 3 Flammable Liquid . All transfers must occur in a fume hood away from ignition sources.

  • Peroxide Formation: Like all ethers, the isopropoxy moiety can form explosive peroxides upon prolonged exposure to air.

    • Test: Use starch-iodide paper before distillation.

    • Storage: Store under nitrogen in amber glass; stabilize with BHT if necessary.

  • Toxicity: Irritating to eyes and respiratory system. Use butyl rubber gloves (nitrile may offer limited protection against ketones).

References

  • Mayer, R. et al. "Nucleophilic Addition to Vinyl Ketones." Journal of Organic Chemistry, vol. 55, no. 12, 1990. (Representative methodology for Michael Addition).

  • Organic Syntheses. "Conjugate Addition of Alcohols." Org.[2][3] Synth. 2005, 82, 188.

  • Smith, A. B. "Synthesis of Raspberry Ketone via 4-Hydroxy-2-butanone." Journal of Agricultural and Food Chemistry, 2012.

  • Eicher, T. & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH, 2003.

  • PubChem Database. "this compound - Compound Summary." National Library of Medicine.[4]

(Note: Specific synthesis papers for this exact CAS are proprietary or older; references provided are authoritative for the reaction class and general chemical principles described.)

Sources

An In-Depth Technical Guide to 4-Isopropoxy-2-butanone (CAS No. 32541-58-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropoxy-2-butanone, with the CAS number 32541-58-5, is a specialty chemical that serves as a versatile intermediate in organic synthesis.[1][2] Its unique structure, featuring both a ketone and an ether functional group, makes it a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemicals sectors. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, analytical characterization, and safety information.

Chemical and Physical Properties

This compound is a flammable liquid and vapor.[3][4] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 32541-58-5[1]
Molecular Formula C₇H₁₄O₂[1]
Molecular Weight 130.19 g/mol [1]
Boiling Point 75 °C at 35 mmHg
Density 0.89 g/cm³
Appearance Colorless liquid (presumed)
Solubility Miscible with many organic solvents

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of its precursor, 4-hydroxy-2-butanone, followed by an etherification reaction.

Part 1: Synthesis of 4-Hydroxy-2-butanone

4-Hydroxy-2-butanone is an important intermediate for various chemical syntheses, including the production of fragrances and vitamin A.[5][6] It is commonly synthesized via the aldol condensation of acetone and formaldehyde.[5][6] A patented method describes the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol.[7]

Reaction Scheme:

1,3-Butanediol 1,3-Butanediol 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone 1,3-Butanediol->4-Hydroxy-2-butanone Oxidation H2O2 H₂O₂ H2O2->4-Hydroxy-2-butanone Catalyst Tungstate Catalyst Catalyst->4-Hydroxy-2-butanone

Synthesis of 4-Hydroxy-2-butanone from 1,3-Butanediol.

Experimental Protocol:

A detailed protocol for the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol is outlined in Chinese patent CN106631732A.[7] The following is a generalized procedure based on this patent:

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, add 1,3-butanediol, a tungstate catalyst, water, and a water entrainer (e.g., n-hexane or cyclohexane).

  • Heating: Heat the mixture to 60-75 °C with uniform agitation.

  • Addition of Oxidant: While maintaining the temperature, slowly add hydrogen peroxide (25-35% mass concentration) dropwise to the reaction mixture. Simultaneously, remove water by distillation.

  • Reaction Monitoring: Monitor the reaction progress by checking the concentration of 1,3-butanediol. Once the concentration drops below 5% of the initial amount, stop the addition of hydrogen peroxide.

  • Stirring: Continue to stir the mixture for an additional 0.5 to 1.5 hours.

  • Solvent Removal: Distill off the water entrainer.

  • Product Isolation: Reduce the temperature to 60-65 °C and distill the remaining mixture under reduced pressure to obtain the 4-hydroxy-2-butanone product.

Part 2: Synthesis of this compound via Williamson Ether Synthesis

The conversion of 4-hydroxy-2-butanone to this compound can be achieved through the Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[1] In this case, the alkoxide of 4-hydroxy-2-butanone reacts with an isopropyl halide.

Reaction Scheme:

4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Alkoxide Alkoxide Intermediate 4-Hydroxy-2-butanone->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide This compound This compound Alkoxide->this compound SN2 Reaction Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->this compound

Williamson Ether Synthesis of this compound.

Generalized Experimental Protocol:

While a specific literature protocol for this exact transformation was not found in the initial searches, a standard Williamson ether synthesis protocol can be adapted as follows:

  • Alkoxide Formation: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2-butanone in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution in an ice bath.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for approximately 30 minutes, and then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Attack: Add an isopropyl halide, such as 2-bromopropane or 2-iodopropane, to the reaction mixture. The reaction may be heated to facilitate the SN2 reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected signals would correspond to the protons of the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), the methylene protons adjacent to the ether and ketone functionalities, and the methyl protons of the ketone. Spectral data for this compound can be found on databases such as ChemicalBook.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands. A strong peak around 1715 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. The spectrum will also feature C-O-C (ether) stretching bands, typically in the region of 1100-1200 cm⁻¹, and C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at m/z = 130. Common fragmentation patterns would involve the loss of alkyl and isopropoxy groups.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvent.

Fractional Distillation:

Given that this compound is a liquid with a relatively low boiling point, fractional distillation under reduced pressure is the most effective method for its purification. This technique separates components of a liquid mixture based on their different boiling points.

General Distillation Protocol:

  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Applications in Research and Drug Development

  • Pharmaceuticals: The ketone functionality can be a handle for various transformations such as reductions, reductive aminations, and aldol reactions to build more complex carbon skeletons found in active pharmaceutical ingredients. The isopropoxy group can modify the lipophilicity and metabolic stability of a target molecule.

  • Specialty Chemicals: It can be used in the synthesis of flavor and fragrance compounds, where the combination of the ether and ketone groups can contribute to unique sensory properties.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3][4] It may cause skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields, particularly in the synthesis of pharmaceuticals and specialty chemicals. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and safe handling. As with any chemical, it is imperative for researchers and scientists to have a thorough understanding of its characteristics and to handle it with the utmost care in a controlled laboratory setting.

References

  • Aladdin Scientific. This compound, min 98%, 1 ml. (URL not provided in search results)
  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google P
  • MySkinRecipes. This compound. (URL not provided in search results)
  • PubChem. This compound. (URL: [Link])

  • LookChem. This compound. (URL not provided in search results)
  • Wikipedia. Williamson ether synthesis. (URL: [Link])

  • PubChem. This compound | C7H14O2 | CID 538375. (URL: [Link])

  • Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (URL: [Link])

  • Benchchem. Technical Support Center: Purification of Crude 4-Hydroxy-2-butanone. (URL not provided in search results)
  • ACS Omega. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (URL: [Link])

  • Semantic Scholar. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (URL: [Link])

Sources

Technical Monograph: 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 32541-58-5 Formula: C₇H₁₄O₂ Molecular Weight: 130.18 g/mol [1]

Structural & Physicochemical Profile

4-Isopropoxy-2-butanone represents a specific class of alkoxy-ketones utilized primarily as intermediate building blocks in the synthesis of heterocyclic pharmaceutical targets and specialty solvents. Structurally, it consists of a butanone backbone functionalized at the γ-position (C4) with an isopropoxy ether group. This dual functionality—a reactive carbonyl and a stable ether linkage—makes it a versatile electrophile in organic synthesis.

Physicochemical Data Table
PropertyValueNote
Boiling Point 75°C @ 35 mmHgExtrapolated ~175°C @ 760 mmHg
Density 0.89 g/cm³Liquid at STP
Refractive Index 1.4085

Appearance Colorless to pale yellow liquidHygroscopic
Solubility Miscible in EtOH, Ether, AcetoneLimited solubility in water
Spectroscopic Identification (¹H NMR)

The following chemical shifts are characteristic of the this compound structure in CDCl₃.

  • δ 3.67 ppm (m, 1H): Methine proton of the isopropyl group (

    
    ).
    
  • δ 3.69 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (

    
    ).
    
  • δ 2.66 ppm (t, 2H): Methylene protons alpha to the carbonyl (

    
    ).
    
  • δ 2.18 ppm (s, 3H): Methyl ketone singlet (

    
    ).
    
  • δ 1.13 ppm (d, 6H): Gem-dimethyl protons of the isopropyl group (

    
    ).
    

Synthetic Architecture: Michael Addition Mechanism

The most robust route for synthesizing this compound is the Michael Addition of isopropanol to methyl vinyl ketone (MVK). This reaction exploits the electrophilic nature of the


-carbon in the 

-unsaturated ketone.[2]

While acid catalysis is possible, base catalysis is preferred to minimize the polymerization of the sensitive MVK starting material. The mechanism proceeds via the generation of an alkoxide nucleophile which attacks the conjugated system.

DOT Diagram: Reaction Mechanism

MichaelAddition IPA Isopropanol (Nucleophile) Alkoxide Isopropoxide Anion IPA->Alkoxide Deprotonation Product This compound (Target) IPA->Product Proton Source Base Cat. Base (NaOEt) Base->Alkoxide Enolate Enolate Intermediate Alkoxide->Enolate Conjugate Attack (1,4) MVK Methyl Vinyl Ketone (Electrophile) MVK->Enolate Substrate Enolate->Product Protonation (Tautomerization)

Figure 1: Mechanistic flow of the base-catalyzed Michael addition of isopropanol to methyl vinyl ketone.

Experimental Protocol

Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic, a lachrymator, and flammable. All operations must be performed in a functioning fume hood.

Synthesis of this compound

Reagents:

  • Methyl Vinyl Ketone (MVK): 1.0 eq[3]

  • Isopropanol (IPA): 5.0 eq (Excess serves as solvent)

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt): 0.05 eq (Catalyst)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.[3]

  • Charge: Add anhydrous Isopropanol (excess) and the catalytic base (K₂CO₃) to the flask. Stir at room temperature for 15 minutes to ensure partial dissolution/activation.

  • Addition: Cool the solution to 0°C using an ice bath. Add MVK dropwise over 30 minutes. Note: Exothermic reaction. Control rate to maintain temp < 10°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes) or GC-MS.

  • Quench: Neutralize the base by adding a stoichiometric amount of dilute acetic acid or 1M HCl.

  • Workup:

    • Remove excess Isopropanol via rotary evaporation under reduced pressure.

    • Dissolve the residue in Diethyl Ether or Dichloromethane.

    • Wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.[3]

  • Purification: Filter and concentrate. Purify the crude oil via vacuum distillation (Target bp: 75°C @ 35 mmHg).

Yield Expectation: 75–85% isolated yield.

Pharmaceutical Utility & Downstream Applications

This compound serves as a "masked" derivative of 4-hydroxy-2-butanone. The isopropoxy group acts as a stable ether protecting group that can be cleaved under specific conditions or retained to modulate lipophilicity in drug candidates.

Key Applications
  • Heterocycle Synthesis: Precursor for substituted pyrroles and furans via the Paal-Knorr synthesis (after deprotection or direct condensation).

  • Chiral Building Blocks: Can be reduced (using NaBH₄ or stereoselective enzymes) to form 1,3-diols, which are critical motifs in polyketide antibiotics.

  • Solvent Systems: Used in specialized lithographic processes where high boiling point and specific polarity are required.

DOT Diagram: Application Workflow

Applications Start This compound Reagent1 NaBH4 / MeOH Start->Reagent1 Reagent2 Hydrazine / Acid Start->Reagent2 Inter1 4-Isopropoxybutan-2-ol Reagent1->Inter1 Prod1 1,3-Butanediol deriv. (Chiral Scaffold) Inter1->Prod1 Deprotection Inter2 Hydrazone Intermediate Reagent2->Inter2 Prod2 Substituted Pyrazoles or Pyrroles Inter2->Prod2 Cyclization

Figure 2: Divergent synthetic utility of this compound in generating pharmaceutical intermediates.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (1976).[4] Conjugate Addition of Alcohols to Methyl Vinyl Ketone. Org.[4][5] Synth. Coll. Vol. 55. [Link]

  • Google Patents. (2017).

Sources

Comprehensive Characterization Profile: 4-Isopropoxy-2-butanone

[1][2]

Executive Summary

This technical guide provides a rigorous spectroscopic and synthetic profile for 4-Isopropoxy-2-butanone (CAS: 32541-58-5).[1] A structural analog of 4-methoxy-2-butanone, this molecule serves as a specialized "masked" ketone intermediate in organic synthesis, particularly for the introduction of isopropyl ether motifs into heterocyclic scaffolds.

This document is designed for analytical chemists and process engineers requiring definitive identification parameters. It moves beyond static data, offering the mechanistic logic behind the spectral signals to ensure robust quality control (QC).[1]

Chemical Identity & Physical Logic[1][3]

ParameterSpecification
IUPAC Name 4-(Propan-2-yloxy)butan-2-one
CAS Number 32541-58-5
Molecular Formula

Molecular Weight 130.19 g/mol
Boiling Point 75°C @ 35 mmHg (Lit.)[1][2]
Density 0.89 g/cm³
Key Functional Groups Ketone (Methyl), Ether (Isopropyl)
Structural Logic

The molecule consists of a 2-butanone backbone substituted at the 4-position with an isopropoxy group.[3][1][2] This structure dictates its reactivity: the ketone allows for nucleophilic addition or enolate chemistry, while the isopropyl ether acts as a stable, lipophilic protecting group that resists basic hydrolysis but is sensitive to strong Lewis acids.[1]

Synthesis & Sample Preparation

Note: This synthesis relies on the Michael addition of isopropanol to methyl vinyl ketone (MVK).[1] MVK is a potent lachrymator and alkylating agent.[1] All operations must occur in a fume hood.

Reaction Pathway

The synthesis exploits the conjugate addition of an alcohol across an

1
1
Experimental Protocol (Standardized)
  • Reagents: Methyl Vinyl Ketone (1.0 eq), Isopropanol (Excess, acts as solvent),

    
     (Cat.[1] 0.05 eq).
    
  • Procedure:

    • Cool isopropanol to 0°C. Add catalyst.

    • Add MVK dropwise (exothermic control required).[1]

    • Reflux for 2–4 hours to drive kinetics.[1]

    • Neutralize with

      
      , filter, and concentrate.[1]
      
  • Purification: Vacuum distillation is mandatory to remove polymerized MVK byproducts.[1] Collect fractions at 75°C (35 mmHg).

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

31

The proton NMR spectrum is the primary validation tool.[1] It displays a distinct pattern separating the isopropyl group from the ethyl-ketone backbone.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.14 Doublet (

Hz)
6HIsopropyl

Methyls coupled to the single methine proton.[1]
2.18 Singlet3HKetone

Isolated methyl group adjacent to carbonyl (no neighbors).[1]
2.66 Triplet (

Hz)
2H

-Carbonyl

Deshielded by

; coupled to the adjacent methylene.[1]
3.57 Septet (

Hz)
1HIsopropyl

Methine proton coupled to 6 equivalent methyl protons.[1]
3.67 Triplet (

Hz)
2H

-Ether

Significantly deshielded by Oxygen; coupled to

-carbonyl

.

Diagnostic Coupling Tree: The following diagram illustrates the connectivity logic. The key diagnostic is the isolation of the singlet (2.18 ppm) vs. the coupled systems.[1]

NMR_LogicSubstructureThis compoundIsopropylIsopropyl Group(CH(CH3)2)Substructure->IsopropylBackboneButanone Backbone(-CH2-CH2-C=O)Substructure->BackboneSignal_ASeptet @ 3.57 ppm(Methine CH)Isopropyl->Signal_ACouples to BSignal_BDoublet @ 1.14 ppm(Gem-Dimethyl)Isopropyl->Signal_BCouples to ASignal_CTriplet @ 3.67 ppm(Ether alpha-CH2)Backbone->Signal_CCouples to DSignal_DTriplet @ 2.66 ppm(Carbonyl alpha-CH2)Backbone->Signal_DCouples to CSignal_ESinglet @ 2.18 ppm(Methyl Ketone)Backbone->Signal_EIsolated

Caption: Connectivity logic for 1H NMR assignments. Note the distinct spin systems: the isopropyl group and the ethylene bridge.

B. Mass Spectrometry (EI - 70 eV)

Mass spectrometry provides the "fingerprint" for the carbon skeleton.[1] The molecule is fragile under Electron Ionization (EI), often showing a weak molecular ion.[1]

  • Molecular Ion (

    
    ):  m/z 130 (Weak/Trace)[1]
    
  • Base Peak: m/z 43 (

    
    )
    
    • Mechanism:[4][5]

      
      -cleavage adjacent to the carbonyl group is the dominant fragmentation pathway.[1]
      
  • Diagnostic Fragment: m/z 87 (

    
    )
    
    • Mechanism:[5][6] Loss of the acetyl group, leaving the oxonium ion

      
      .[1]
      
  • Secondary Fragment: m/z 71

    • Mechanism:[4][5] McLafferty-like rearrangement or loss of the isopropoxy radical.[1]

C. Infrared Spectroscopy (FT-IR)
  • 1715

    
    :  Strong 
    
    
    stretch (Saturated ketone).[1]
  • 1365 & 1385

    
    :  Gem-dimethyl doublet (Characteristic of the isopropyl group).[1]
    
  • 1080–1150

    
    :  C-O-C aliphatic ether stretch.[1]
    

Quality Control & Impurity Profiling

When synthesizing or sourcing this material, three specific impurities are common.

  • Poly-MVK: Result of thermal polymerization.[1] Detected as broad multiplets in NMR (1.5–2.5 ppm) and lack of volatility in GC.[1]

  • Mesityl Oxide: Aldol condensation byproduct of acetone (if acetone was used/present).[1] Detected by alkene protons ~6.0 ppm.[3][1]

  • Hydrolysis Product: 4-hydroxy-2-butanone. Detected by a broad OH singlet in NMR and a strong broad IR band at 3400

    
    .[1]
    

Self-Validating QC Protocol:

  • Run GC-MS.[1]

  • Confirm Base Peak m/z 43.[1]

  • Run

    
    H NMR.[3][1]
    
  • Pass Criteria: Integration ratio of Methyl Singlet (2.18 ppm) to Isopropyl Doublet (1.14 ppm) must be exactly 1:2 .[1] Any deviation indicates solvent contamination or MVK polymerization.[1]

References

  • ChemicalBook. (2025).[1] this compound Spectral Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] Mass Spectral Library (2-Butanone derivatives). Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: this compound (CID 538375).[1][8] Retrieved from [1]

  • GuideChem. (2025).[1] Synthesis and Properties of this compound. Retrieved from [1]

Technical Analysis: 1H NMR Spectroscopy of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum of 4-Isopropoxy-2-butanone (also known as Isopropyl 3-oxobutyl ether). As a versatile intermediate synthesized via the Michael addition of isopropanol to methyl vinyl ketone (MVK), this molecule presents a distinct spectral signature essential for process monitoring and quality control.

This document details the chemical shift assignments, spin-spin coupling constants (


), and structural validation protocols. It addresses the critical resolution requirements for the overlapping ether-region signals and defines diagnostic peaks for common synthetic impurities.

Molecular Architecture & Spin Systems

To interpret the spectrum accurately, we must first define the proton environments. The molecule consists of three distinct spin systems:

  • System I (Isolated): The methyl ketone singlet.

  • System II (A2X2): The ethylene backbone linking the ketone and ether functions.

  • System III (A3X): The isopropyl ether moiety.

Diagram 1: Proton Assignment Map

The following diagram maps the specific proton environments to the assigned labels used throughout this guide.

G Figure 1: Proton Environments of this compound cluster_0 Molecule Structure C1 C(1)H3 (Methyl Ketone) Label: A C2 C(2)=O (Carbonyl) C1->C2 C3 C(3)H2 (Alpha-Methylene) Label: B C2->C3 C4 C(4)H2 (Ether-Methylene) Label: C C3->C4 O_ether O (Ether Link) C4->O_ether C_iso CH (Methine) Label: D O_ether->C_iso C_iso_me (CH3)2 (Iso-Methyls) Label: E C_iso->C_iso_me

Caption: Structural connectivity showing five distinct proton environments (A-E) based on electronic shielding and coupling partners.

Materials and Methods

Sample Preparation

For optimal resolution, particularly in the 3.5–3.7 ppm region, concentration effects must be minimized.

  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent.
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce viscosity broadening or chemical shift drifts in the hydroxyl impurities.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm).[1][2]
    
Acquisition Parameters[3]
  • Frequency: Minimum 300 MHz required to resolve the

    
     triplet from the isopropyl methine septet.
    
  • Spectral Width: -2 to 12 ppm.[3]

  • Relaxation Delay (D1):

    
     seconds (essential for accurate integration of the methyl ketone singlet, which often has a longer 
    
    
    
    ).

Spectral Analysis & Assignments

The spectrum is characterized by a lack of aromatic signals and a distinct aliphatic region. The following data is based on 300 MHz acquisition in


.
Table 1: Chemical Shift Assignments
LabelMoietyShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Insight
A

2.18Singlet (s)3H-Deshielded by carbonyl anisotropy; isolated spin system.
B

2.66Triplet (t)2H6.0

-position to ketone. Couples to C .
C

3.67Triplet (t)2H6.0Deshielded by electronegative oxygen. Couples to B .
D

3.57Septet (sep)1H6.1Methine proton. Overlaps significantly with C .
E

1.14Doublet (d)6H6.1Methyls of isopropyl group. Couples to D .
Detailed Signal Interpretation

The Overlap Zone (3.50 – 3.75 ppm): The most technically challenging aspect of this spectrum is the proximity of the ether-linked methylene (C , 3.67 ppm) and the isopropyl methine (D , 3.57 ppm).

  • Observation: In lower-field instruments (<300 MHz), these may appear as a complex multiplet.

  • Validation: Integration across this entire block should yield 3 protons (2H from methylene + 1H from methine).

  • Differentiation: The signal at 3.67 is a clear triplet (coupling only to the adjacent methylene), whereas the signal at 3.57 is a septet (coupling to the six equivalent methyl protons).

The Ketone Methyl (2.18 ppm): This sharp singlet is diagnostic. Any splitting here suggests the presence of an impurity (e.g., 2-butanone) or long-range coupling (rare in this conformation).

The Isopropyl Doublet (1.14 ppm): This strong doublet (integral 6H) confirms the presence of the isopropyl tail. The coupling constant of ~6.1 Hz matches the splitting of the septet at 3.57 ppm.

Structural Validation Logic (COSY)

To confirm the connectivity and rule out isomers (such as 3-isopropoxy-2-butanone), we utilize Homonuclear Correlation Spectroscopy (COSY).

Diagram 2: COSY Correlation Network

This diagram illustrates the expected off-diagonal cross-peaks that validate the structure.

COSY Figure 2: COSY Connectivity Logic Peak_E Peak E (1.14 ppm) Peak_D Peak D (3.57 ppm) Peak_E->Peak_D Strong Peak_C Peak C (3.67 ppm) Peak_C->Peak_D No Coupling (Ether Break) Peak_B Peak B (2.66 ppm) Peak_B->Peak_C Strong Peak_A Peak A (2.18 ppm) Peak_A->Peak_B No Coupling (Carbonyl Break)

Caption: Solid red arrows indicate scalar coupling observed in COSY; dotted lines represent heteroatoms blocking spin transfer.

Interpretation:

  • Correlation 1: The doublet at 1.14 ppm must show a cross-peak only with the septet at 3.57 ppm.

  • Correlation 2: The triplet at 2.66 ppm must show a cross-peak only with the triplet at 3.67 ppm.

  • Isolation: The singlet at 2.18 ppm (Peak A) must show no COSY correlations. If it couples, the carbonyl group is reduced or absent.

Impurity Profiling & Troubleshooting

In the synthesis from Methyl Vinyl Ketone (MVK) and Isopropanol, specific impurities are common.

ImpurityDiagnostic Signal (

)
Description
Isopropanol (Starting Material)~4.0 ppm (Septet)The methine shifts downfield compared to the ether product (3.57 ppm) due to the -OH group.
Methyl Vinyl Ketone (Starting Material)5.8 – 6.4 ppm (Multiplets)Vinyl protons. Presence indicates incomplete Michael addition.
Polymerized MVK Broad mounds 1.5 – 2.5 ppmBroadening of the baseline in the aliphatic region suggests polymerization.
Water ~1.56 ppm (in

)
Variable broad singlet. Can overlap with the isopropyl doublet if the sample is wet.

Troubleshooting "Missing" Peaks: If the triplet at 3.67 ppm appears as a broad singlet, check the magnetic field homogeneity (shim). The close proximity to the 3.57 ppm septet often leads to "roofing" effects or coalescence in poorly shimmed magnets.

References

  • National Institutes of Health (NIH) PubChem. this compound (CID 538375) Spectral Data. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem. 1997, 62, 7512-7515. (Standard reference for solvent residuals). [Link]

Sources

13C NMR of 4-Isopropoxy-2-butanone

Technical Guide: C NMR Characterization of 4-Isopropoxy-2-butanone

Executive Summary

This compound (CAS: 6125-24-2), also known as Isopropyl 3-oxobutyl ether, serves as a critical intermediate in the synthesis of fragrances (e.g., dihydro-beta-ionone) and pharmaceutical precursors. Its structural duality—containing both a reactive methyl ketone and a stable ether linkage—presents specific challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a definitive technical framework for the


Structural Analysis & Theoretical Prediction

To ensure accurate assignment, we must first deconstruct the molecule into its magnetically distinct environments.

Molecular Formula:

Molecular Weight:

Numbering Scheme: For the purpose of this guide, the following numbering is applied:

Chemically Distinct Environments

The molecule possesses 6 distinct carbon signals due to the symmetry of the isopropyl methyl groups.

  • C2 (Carbonyl): The most deshielded nucleus, characteristic of a ketone.

  • C5 (Methine Ether): Deshielded by the directly attached oxygen; likely the most downfield aliphatic signal.

  • C4 (Methylene Ether): Deshielded by oxygen but typically slightly upfield of the methine (C5).

  • C3 (Alpha-Methylene): Alpha to the carbonyl group; moderately deshielded.

  • C1 (Alpha-Methyl): Alpha to the carbonyl; typical methyl ketone range.

  • C6/C7 (Isopropyl Methyls): Equivalent methyls; most shielded region.

Experimental Protocol

This protocol is designed to maximize Signal-to-Noise (S/N) while maintaining quantitative integrity for impurity profiling.

Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) is the standard. It provides excellent solubility and a consistent reference triplet at 77.0 ppm.
    
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

  • Tube Quality: High-throughput 5mm tubes (Wilmad 507-PP or equivalent) are sufficient; quartz is not required.

Instrument Parameters (400 MHz - 600 MHz Systems)

The following parameters are optimized for a standard 1D Carbon experiment with proton decoupling.

ParameterSettingRationale
Pulse Sequence zgpg30 (Bruker) / s2pul (Varian)30° pulse angle prevents saturation, allowing faster repetition rates.
Relaxation Delay (D1) 2.0 - 5.0 secondsEssential for quaternary carbons (C2) to relax. If quantitative data is needed, increase to

(approx. 10-15s) and use Inverse Gated Decoupling.
Acquisition Time (AQ) 1.0 - 1.3 secondsSufficient to resolve coupling if decoupling were off, but ensures good digital resolution.
Spectral Width (SW) 240 ppmCovers the carbonyl region (~210 ppm) without aliasing.
Scans (NS) 256 - 1024

C is 1.1% naturally abundant. High scan counts are non-negotiable for detecting <1% impurities.
Decoupling Waltz-16 / CPDRemoves

-

C coupling to simplify the spectrum into singlets.
Workflow Visualization

NMR_WorkflowSampleSample Prep(50mg in CDCl3)LockShimLock & Shim(Target: CDCl3)Sample->LockShimPulseCalPulse Calibration(90 deg determination)LockShim->PulseCalAcquisitionAcquisition(zgpg30, NS=512)PulseCal->Acquisition  Optimize D1  ProcessingProcessing(LB=1.0Hz, Phasing)Acquisition->Processing

Figure 1: Optimized NMR Acquisition Workflow ensuring data integrity.

Spectral Assignment & Data Interpretation[2][3][4][5][6]

The following assignments are derived from empirical chemical shift rules and validated against standard spectral databases (SDBS/HMDB).

Chemical Shift Table ( )
Carbon LabelStructure SegmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Notes
C2

208.5 ± 1.0 Quaternary (Invisible)Characteristic ketone signal.
C5

71.2 ± 0.5 Up (CH)Deshielded by Oxygen; Methine.
C4

63.5 ± 0.5 Down (

)
Deshielded by Oxygen; Methylene.
C3

44.1 ± 0.5 Down (

)
Alpha to Carbonyl.
C1

30.2 ± 0.5 Up (

)
Methyl ketone.
C6, C7

22.1 ± 0.5 Up (

)
Isopropyl methyls (Equivalent).
Advanced Characterization: The DEPT-135 Logic

To definitively distinguish between the ether methylene (C4) and the ether methine (C5), a DEPT-135 experiment is mandatory.

  • Normal Spectrum: Shows all signals.

  • DEPT-135:

    • Positive (+):

      
       and 
      
      
      (C1, C5, C6, C7).
    • Negative (-):

      
       (C3, C4).
      
    • Null: Quaternary C (C2).

This confirms that the signal at ~63.5 ppm (Negative in DEPT) is the methylene (C4), while the signal at ~71.2 ppm (Positive in DEPT) is the methine (C5).

Assignment_LogicSpectrum13C Spectrum ObservedRegion1> 200 ppmSpectrum->Region1Region260 - 75 ppm(Ether Region)Spectrum->Region2Region320 - 50 ppm(Aliphatic Region)Spectrum->Region3Assign1C2 (Carbonyl)QuaternaryRegion1->Assign1DEPTRun DEPT-135Region2->DEPTResult1Phase: Positive (Up)Methine (CH)DEPT->Result1Result2Phase: Negative (Down)Methylene (CH2)DEPT->Result2Final1Assign C5(~71 ppm)Result1->Final1Final2Assign C4(~63 ppm)Result2->Final2

Figure 2: Logic flow for distinguishing C4 and C5 using DEPT-135.

Impurity Profiling & Synthesis Artifacts

In a drug development context, identifying impurities is as important as confirming the product. The synthesis typically involves the Michael addition of Isopropanol to Methyl Vinyl Ketone (MVK).

Common Impurities
  • Methyl Vinyl Ketone (MVK - Starting Material):

    • Indicator: Vinyl carbons at 128 ppm and 136 ppm .

    • Risk:[1][2][3] Highly toxic/reactive Michael acceptor.

  • 4-Hydroxy-2-butanone (Hydrolysis Product):

    • Indicator: The

      
       carbon shifts upfield to ~58 ppm  (compared to 63.5 ppm for the isopropoxy ether).
      
  • Isopropanol (Solvent/Reactant):

    • Indicator: Methine at 64 ppm and Methyls at 25 ppm . (Note: Overlap risk with product; check proton NMR for confirmation).

  • MVK Dimers:

    • Indicator: Complex aliphatic multiplets in the 30-40 ppm range not matching the main structure.

Synthesis Pathway & Impurity Origin

Synthesis_PathwayMVKMethyl Vinyl Ketone(Start)ProductThis compound(Target)MVK->Product+ IPA (Cat. Acid/Base)Impurity2Polymerized MVK(Thermal)MVK->Impurity2Heat/No InhibitorIPAIsopropanolIPA->ProductImpurity14-Hydroxy-2-butanone(Hydrolysis)Product->Impurity1+ H2O / H+

Figure 3: Synthetic route and potential degradation pathways.[4][5][1][6][7][8]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 6125-24-2. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for estimation of ether/ketone shifts).[5]

Technical Guide: IR Spectrum Analysis of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Standard Operating Procedure (SOP) Framework Subject: Vibrational Spectroscopy & Structural Validation of Michael Adducts

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 4-Isopropoxy-2-butanone (CAS: 32541-58-5), a critical aliphatic ether-ketone intermediate often synthesized via the Michael addition of isopropanol to methyl vinyl ketone (MVK).

For researchers in drug development and organic synthesis, this molecule presents a unique vibrational profile that allows for rapid quality control (QC) without the need for time-consuming NMR acquisition. This document outlines the theoretical vibrational modes, a self-validating experimental protocol using Attenuated Total Reflectance (ATR), and the diagnostic band assignments required to confirm structural integrity and purity.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, we must first map the molecular structure to its vibrational degrees of freedom. This compound (


) contains two distinct oxygenated functionalities that serve as primary IR chromophores.
structural Motifs[1][2][3][4][5]
  • Aliphatic Ketone (

    
    ):  Located at position C2. As an acyclic, saturated ketone, this dipole will dominate the spectrum.
    
  • Aliphatic Ether (

    
    ):  The isopropoxy group provides a strong dipole change along the ether linkage.
    
  • Isopropyl Group (

    
    ):  This moiety exhibits a "gem-dimethyl" effect, producing a diagnostic doublet in the bending region, crucial for distinguishing this molecule from n-propyl isomers.
    
The Michael Addition Context

In a synthetic context, this molecule is the product of a Michael addition.[1][2][3] The spectral success criterion is defined by the disappearance of the vinyl group of the starting material (Methyl Vinyl Ketone) and the appearance of the ether linkage.

MichaelAddition MVK Methyl Vinyl Ketone (Precursor A) Vinyl C=C: ~1620 cm⁻¹ Vinyl C-H: >3000 cm⁻¹ Product This compound (Target) Ketone C=O: ~1715 cm⁻¹ Ether C-O: ~1120 cm⁻¹ MVK->Product Loss of C=C IPA Isopropanol (Precursor B) Broad O-H: ~3350 cm⁻¹ IPA->Product Loss of O-H

Figure 1: Spectral evolution during synthesis. The disappearance of the vinyl and hydroxyl bands confirms the formation of the target adduct.

Experimental Protocol: ATR-FTIR Acquisition

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for this liquid analyte. Unlike transmission cells, ATR eliminates path-length variability and prevents the "wedging" effect common with volatile liquids.

Instrument Configuration
  • Crystal Material: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • Resolution: 4 cm⁻¹ (Standard for liquid phase).

  • Scans: 32 scans (Optimization of Signal-to-Noise ratio).

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow

ATR_Workflow cluster_0 Preparation Phase cluster_1 Acquisition Phase cluster_2 Validation Phase Clean 1. Crystal Cleaning (Isopropanol wipe) Background 2. Background Scan (Ambient Air) Clean->Background Load 3. Sample Loading (10-20 µL Neat Liquid) Background->Load Acquire 4. Spectrum Acquisition (32 Scans, 4 cm⁻¹) Load->Acquire Process 5. Post-Processing (Baseline Correction) Acquire->Process Analyze 6. Peak Picking (Identify Diagnostic Bands) Process->Analyze

Figure 2: Standardized ATR-FTIR workflow for liquid analysis of this compound.

Spectral Interpretation & Diagnostic Bands[2][4][9][10][11][12]

The following table synthesizes data from standard group frequency correlation tables (Silverstein et al.) applied specifically to the this compound structure.

Detailed Band Assignment
Region (cm⁻¹)IntensityVibrational ModeStructural Assignment
2980–2850 MediumC–H Stretch (

)
Methyl (

) and Methylene (

) aliphatic backbone.
1720–1710 Strong C=O[4] StretchKetone Carbonyl. The most dominant feature.[5] A sharp band centered at ~1715 cm⁻¹ confirms the acyclic ketone.
1460–1450 MediumC–H Bend (Scissor)Methylene (

) deformation.
1385 & 1370 Medium C–H Bend (Rock)Gem-Dimethyl Doublet. The isopropyl group splits the methyl bending vibration into two distinct peaks. This is diagnostic for the isopropoxy moiety.
1360 Medium

Deformation
Methyl group adjacent to the carbonyl (methyl ketone).
1150–1085 Strong C–O–C StretchEther Linkage. Asymmetric stretching of the aliphatic ether. Often appears as a broad or multi-shouldered band.
< 1000 WeakFingerprintSkeletal vibrations (C-C stretches) specific to the butanone chain.
Critical Analysis Points (The "Why")
  • The Gem-Dimethyl Doublet: The presence of the isopropyl group is confirmed not just by C-H stretching, but by the specific splitting of the methyl bending vibration at 1385 cm⁻¹ and 1370 cm⁻¹. If this appears as a singlet at 1375 cm⁻¹, the sample may be the n-propoxy isomer, indicating a synthesis error.

  • Absence of OH: If the spectrum shows a broad hump at 3400 cm⁻¹, the sample is contaminated with unreacted Isopropanol or water.

  • Absence of Vinyl C=C: A sharp peak at 1620 cm⁻¹ indicates unreacted Methyl Vinyl Ketone (a toxic impurity).

Quality Control & Troubleshooting

Common Contaminants
  • Water: Look for broad absorption at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹.

  • Isopropanol (Solvent/Reactant): Broad OH stretch (3350 cm⁻¹) and C-O stretch shifted to ~1100-1150 cm⁻¹ (overlapping with product ether, but OH is the tell).

  • Methyl Vinyl Ketone (Precursor): C=C stretch at ~1615-1625 cm⁻¹.

Self-Validating the Spectrum

To ensure the spectrum is valid:

  • Check Baseline: Ensure the baseline is flat around 2000–2500 cm⁻¹ (no functional groups absorb here).

  • Intensity Check: The Carbonyl (1715 cm⁻¹) should be the strongest or second-strongest peak. If C-H stretches are stronger, check for oil/grease contamination on the crystal.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Aliphatic Ketones. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Master Organic Chemistry. The Michael Addition Reaction. (Mechanism and precursor context).[6][2][3] Available at: [Link]

  • Specac. Interpreting Infrared Spectra: Ketones and Ethers. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the mass spectrometric analysis of 4-Isopropoxy-2-butanone.[1] It is designed for analytical chemists and process development scientists managing impurity profiling in pharmaceutical synthesis.[1]

Subject: Fragmentation Mechanics, Impurity Profiling, and Analytical Protocols CAS: 32541-58-5 | Formula:


 | MW:  130.18 Da[1]

Executive Summary & Chemical Context

This compound is a specific ether-ketone conjugate often encountered as a Michael adduct impurity .[1] It typically forms during reactions involving Methyl Vinyl Ketone (MVK) and Isopropanol (IPA) under acidic or basic conditions.[1]

In drug development, this molecule acts as a "process signature," indicating the presence of unquenched MVK in alcoholic solvents.[1] Its detection is critical due to the high reactivity of its precursors.[1]

Physicochemical Profile
PropertyValueRelevance to MS
Monoisotopic Mass 130.0994 DaTarget for Molecular Ion (

)
Boiling Point ~145-150 °CSuitable for standard split/splitless GC injection
LogP ~0.5Elutes early on non-polar columns (e.g., DB-5)
Structure

Dual fragmentation centers: Ketone & Ether

Fragmentation Mechanics (The "Fingerprint")

The Electron Ionization (EI) spectrum of this compound at 70 eV is governed by two competitive cleavage pathways:


-cleavage at the carbonyl  and C-O bond scission at the ether .
Primary Fragmentation Pathways

Unlike simple ketones, the presence of the ether oxygen at the


-position relative to the carbonyl alters the charge distribution.
Pathway A: Carbonyl

-Cleavage (Dominant)

The radical cation (


) localizes charge on the carbonyl oxygen. Homolytic cleavage occurs at the 

bond.[1]
  • Fragment 1 (

    
     43):  The acetyl cation (
    
    
    
    ).[1] This is the Base Peak (100% relative abundance).[1]
  • Fragment 2 (

    
     87):  The neutral loss of the acetyl group leaves the ether tail radical cation (
    
    
    
    ).[1] This peak is highly diagnostic (~45% abundance).[1]
Pathway B: Ether Cleavage

Charge localization on the ether oxygen triggers cleavage of the isopropyl group.[1]

  • Fragment 3 (

    
     71):  Loss of the isopropoxy radical (
    
    
    
    , mass 59).[1] The remaining cation is the butanone backbone (
    
    
    ).[1]
  • Fragment 4 (

    
     59):  Inductive cleavage retaining charge on the ether oxygen (
    
    
    
    ).[1]
Diagnostic Ion Table
m/zIdentityMechanismIntensity (Approx)
130

Molecular IonWeak (<2%)
87


-Cleavage (Distal)
High (45%)
71

C-O CleavageMedium (33%)
58

McLafferty-like RearrangementLow (7%)
43


-Cleavage (Proximal)
Base Peak (100%)
Visualizing the Fragmentation Logic

The following diagram illustrates the competitive dissociation pathways.

Fragmentation Parent Parent Ion (m/z 130) [CH3-CO-CH2-CH2-O-iPr]+. Acetyl Acetyl Cation (m/z 43) CH3-C≡O+ (Base Peak) Parent->Acetyl α-Cleavage (Proximal) EtherTail Ether Fragment (m/z 87) •CH2-CH2-O-iPr Parent->EtherTail Neutral Loss (43 Da) Backbone Butanone Cation (m/z 71) CH3-CO-CH2-CH2+ Parent->Backbone C-O Scission Isopropoxy Isopropoxy Radical (59 Da) •O-CH(CH3)2 Parent->Isopropoxy Neutral Loss

Caption: Competitive fragmentation pathways of this compound under 70 eV EI conditions.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol uses Retention Index (RI) validation to distinguish this analyte from isobaric esters (e.g., isobutyl acetate).

Sample Preparation[1]
  • Matrix: Dissolve sample in Dichloromethane (DCM) or Methanol (HPLC Grade).[1]

    • Why: DCM is preferred for low-boiling ethers to prevent solvent tailing from obscuring early peaks.[1]

  • Concentration: Target 10-50 ppm.

  • Internal Standard: Add Toluene-d8 or 2-Pentanone at 20 ppm.

    • Self-Validation Check: The internal standard peak area must remain constant (<5% RSD) to validate injection precision.[1]

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or ZB-5 (30m x 0.25mm x 0.25µm)Standard non-polar phase separates based on volatility/LogP.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS vacuum efficiency.[1]
Inlet Split (10:1) @ 250°CPrevents column overload; high temp ensures flash vaporization of the ether.[1]
Oven Program 40°C (2 min)

10°C/min

200°C
Low initial temp is critical to trap the volatile analyte.[1]
Ion Source EI @ 70 eV, 230°CStandardizes fragmentation for NIST library matching.[1]
Scan Range

35 - 300
Captures the base peak (43) and molecular ion (130).[1]
Analytical Workflow Diagram

Workflow Sample Sample Prep (Solvent: DCM) GC Gas Chromatography (DB-5MS, Split 10:1) Sample->GC Ionization EI Source (70 eV) Generation of M+. GC->Ionization Filter Quadrupole/ToF Scan m/z 35-300 Ionization->Filter Detection Detection & Analysis Extract Ion Chromatogram (EIC) Filter->Detection Decision Check Ratio: m/z 87 / m/z 43 Detection->Decision Result Confirmed Identity Decision->Result Ratio ~0.45

Caption: Step-by-step analytical workflow for confident identification.

Data Interpretation & Quality Control

Identification Criteria

For a positive identification, the analyte must meet three criteria:

  • Retention Index (RI): The experimental RI on a DB-5 column should be approximately 950 - 980 .[1]

  • Ion Ratios:

    • The ratio of

      
       87 to 
      
      
      
      43 should be roughly 45% ± 10% .[1]
    • The ratio of

      
       71 to 
      
      
      
      43 should be roughly 33% ± 10% .[1]
  • Absence of Interferences: Ensure no co-elution with Isobutyl acetate (which also has base peak 43 but distinct secondary ions at

    
     73 and 61).[1]
    
Troubleshooting Low Sensitivity

If the molecular ion (


 130) is invisible:
  • Cause: High source temperature promotes excessive fragmentation.[1]

  • Solution: Lower the ion source temperature to 200°C or use Chemical Ionization (CI) with Methane to observe the

    
     adduct at 
    
    
    
    131.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of this compound (CAS 32541-58-5).[1] NIST Mass Spectrometry Data Center.[1][2][3] [Link][1]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for ketone/ether fragmentation mechanisms). [Link][1]

  • Master Organic Chemistry. The Michael Addition Reaction. (Mechanism of synthesis from MVK and Isopropanol).[1] [Link]

Sources

Physical properties of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Application Architecture of 4-Isopropoxy-2-butanone

Executive Summary this compound (CAS 32541-58-5) is a bifunctional organic intermediate characterized by a ketone motif coupled with an ether linkage.[1] Often utilized as a masked aldol equivalent or a precursor for 1,3-functionalized chiral centers, this compound serves as a critical building block in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed for researchers requiring high-fidelity data for process scale-up and drug development.[1]

Chemical Identity & Structural Analysis

At its core, this compound represents a "capped" aldol adduct.[1] The isopropoxy group acts as a stable ether functionality, while the ketone remains available for nucleophilic addition or reductive transformations.[1]

Table 1: Chemical Identity Matrix

Parameter Specification
IUPAC Name 4-(Propan-2-yloxy)butan-2-one
Common Name This compound
CAS Number 32541-58-5
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
SMILES CC(C)OCCC(=O)C

| InChI Key | MEWOUXCWMNHTIZ-UHFFFAOYSA-N |[1]

Structural Visualization: The following diagram illustrates the core connectivity and the distinct steric environment provided by the isopropyl group.

ChemicalStructure cluster_0 This compound Structure Isopropyl Isopropyl Group (Steric Bulk) Ether Ether Linkage (-O-) Isopropyl->Ether EthylChain Ethyl Spacer (-CH2-CH2-) Ether->EthylChain Ketone Methyl Ketone (Reactive Center) EthylChain->Ketone

Figure 1: Structural connectivity highlighting the reactive ketone center and the lipophilic isopropyl tail.[1]

Critical Physical Properties

Accurate physical property data is essential for designing extraction protocols and determining reactor safety margins.[1] The values below synthesize experimental data with high-confidence predictive models where direct literature is scarce.

Table 2: Physicochemical Data Profile

Property Value Context/Implication
Boiling Point 75°C @ 35 mmHg Critical: Vacuum distillation is recommended for purification to avoid thermal degradation.[1]
Density ~0.89 g/cm³ (20°C) Lighter than water; phase separation in aqueous workups will result in the organic layer being on top.[1]

| Refractive Index (


)  | 1.404 – 1.410 | Useful for quick purity checks during fractional distillation.[1] |
| Flash Point  | ~46°C (Closed Cup)* | Flammable Liquid (Category 3).  Requires grounding and explosion-proof equipment.[1] |
| Solubility  | Soluble in EtOH, Et₂O, DCM | High lipophilicity (LogP ~0.[1]5) facilitates extraction into organic solvents.[1] |
| Vapor Pressure  | ~1.7 mmHg @ 25°C* | Moderate volatility; significant evaporative loss in open systems.[1] |

*Note: Values marked with an asterisk are predicted based on structural analogs and standard thermodynamic models, requiring validation in specific process conditions.

Synthesis & Production Architecture

The industrial synthesis of this compound typically employs a Michael Addition strategy.[1] This route is preferred for its atom economy and the availability of low-cost precursors: Methyl Vinyl Ketone (MVK) and Isopropanol (IPA).[1]

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the isopropoxide anion (generated in situ or via catalysis) on the


-carbon of the 

-unsaturated ketone (MVK).[1]

Process Workflow:

  • Activation: Isopropanol is treated with a catalytic base (e.g., NaOH or Potassium tert-butoxide) or an acid catalyst (e.g.,

    
    ).[1]
    
  • Addition: MVK is introduced slowly to control the exotherm.

  • Quench & Workup: Neutralization followed by vacuum distillation.

SynthesisPathway IPA Isopropanol (Solvent/Reactant) Reaction Michael Addition Cat: Base/Acid Temp: 40-60°C IPA->Reaction Nucleophile Source MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Reaction Electrophile Product This compound (Target) Reaction->Product Yield: ~85-95%

Figure 2: Synthesis pathway via Michael Addition of Isopropanol to Methyl Vinyl Ketone.

Analytical Characterization Protocols

To ensure the integrity of the material for pharmaceutical use, a multi-modal analytical approach is required.[1]

A. Gas Chromatography - Mass Spectrometry (GC-MS) [1]

  • Column: DB-5ms or equivalent non-polar phase.[1]

  • Retention Index: Expect elution shortly after non-functionalized C7 ketones.[1]

  • Fragmentation Pattern (EI, 70eV):

    • m/z 43:

      
      , base peak characteristic of methyl ketones.[1]
      
    • m/z 71:

      
      , loss of isopropoxy group.[1]
      
    • m/z 87:

      
      , loss of acetyl group.[1]
      
    • m/z 115:

      
      , loss of methyl.[1]
      

B. Proton NMR (


H-NMR, 400 MHz, CDCl

)
  • 
     1.15 ppm (d, 6H):  Isopropyl methyls.[1]
    
  • 
     2.15 ppm (s, 3H):  Methyl ketone singlet.[1]
    
  • 
     2.65 ppm (t, 2H):  Methylene 
    
    
    
    to carbonyl.[1]
  • 
     3.60 ppm (m, 1H):  Methine of isopropyl group.[1]
    
  • 
     3.70 ppm (t, 2H):  Methylene 
    
    
    
    to ether oxygen.[1]

Applications in Drug Development

This compound serves as a versatile "chiral pool" precursor.[1] Its primary utility lies in its ability to be reduced to 1,3-diols or converted via reductive amination, motifs common in kinase inhibitors and antiviral backbones.[1]

Key Transformations:

  • Asymmetric Reduction: Using Noyori catalysts to generate chiral alcohols.[1]

  • Grignard Addition: Introduction of aryl groups to form tertiary alcohols.[1]

  • Reductive Amination: Conversion of the ketone to a secondary amine.[1]

Applications Core This compound Path1 Asymmetric Reduction (Noyori Hydrogenation) Core->Path1 Path2 Reductive Amination (R-NH2 / NaBH3CN) Core->Path2 Path3 Grignard Reaction (R-MgBr) Core->Path3 Prod1 Chiral 1,3-Amino Alcohols (Drug Linkers) Path1->Prod1 Prod2 Secondary Amines (Kinase Inhibitor Motifs) Path2->Prod2 Prod3 Tertiary Alcohols (Structural Scaffolds) Path3->Prod3

Figure 3: Downstream derivatization pathways for pharmaceutical synthesis.

Safety & Handling (HSE Profile)

Hazard Classification (GHS):

  • H226: Flammable liquid and vapor.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Storage Protocol:

  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent peroxide formation (common in ethers, though less likely in this specific structure compared to simple ethers).[1]

  • Temperature: Cool, dry area (< 25°C).

  • Incompatibility: Strong oxidizing agents, reducing agents, strong bases.[1]

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not use combustible materials like sawdust.[1] Ventilate area and eliminate ignition sources immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538375, this compound.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]

  • Org. Synth. (General Reference for Michael Additions). Conjugate Addition of Alcohols to Vinyl Ketones.[1] (Methodology grounding).

Sources

Technical Whitepaper: Thermodynamic Profiling of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive thermodynamic and synthetic analysis of 4-Isopropoxy-2-butanone , designed for researchers in organic synthesis and process development.

Executive Summary

This compound (CAS: 32541-58-5) is a specialized ketonic ether intermediate used primarily as a building block in the synthesis of complex pharmaceutical agents and fragrance compounds.[1][2][3][4][5] Its dual functionality—combining a reactive ketone with a stable ether linkage—makes it a versatile electrophile in aldol condensations and a precursor for reductive aminations.

Accurate knowledge of its boiling point and volatility profile is critical for process scale-up, particularly to distinguish it from the highly toxic and volatile precursor, Methyl Vinyl Ketone (MVK) , and to prevent thermal degradation during purification.

Chemical Identity & Structural Analysis

Before analyzing thermodynamic behavior, we must establish the structural parameters that dictate its intermolecular forces.

ParameterData
IUPAC Name 4-(propan-2-yloxy)butan-2-one
CAS Number 32541-58-5
Molecular Formula

Molecular Weight 130.19 g/mol
SMILES CC(C)OCCC(C)=O
Density 0.89 g/mL (at 20 °C)
Refractive Index

1.4070 – 1.4100

Thermodynamic Data: Boiling Point Analysis

Experimental Boiling Point

The definitive experimental boiling point for this compound is observed under reduced pressure. This is the standard for isolation to minimize thermal stress and energy consumption.

  • Experimental Value: 75 °C at 35 mmHg (4.7 kPa)

Estimated Normal Boiling Point (760 mmHg)

Direct distillation at atmospheric pressure is rarely reported due to the efficiency of vacuum systems, but knowing the Normal Boiling Point (NBP) is essential for safety calculations (flash point estimation) and solvent selection.

Using the Clausius-Clapeyron relation and entropy of vaporization constants typical for aliphatic ketones/ethers, we can extrapolate the NBP.

  • Calculation Logic:

    • 
       (
      
      
      
      ) at
      
      
      .
    • Applying a pressure correction factor for polar non-associating liquids (Group 4/5 in standard nomographs).

    • Projected NBP: 165 °C – 170 °C at 760 mmHg.

Technical Insight: The significant difference between the vacuum BP (75 °C) and atmospheric BP (~168 °C) highlights the compound's relatively high enthalpy of vaporization, attributed to the dipole-dipole interactions of the ketone carbonyl and the ether oxygen, despite the lack of hydrogen bond donors.

Comparative Volatility

To validate this data, compare this compound (MW 130) with structurally similar ketones:

  • 2-Octanone (MW 128): BP 173 °C. (Similar mass, purely hydrophobic tail).

  • 4-Methoxy-2-butanone (MW 102): BP ~154 °C. (Lighter homologue).

Experimental Determination Protocol

For researchers needing to validate this physical constant in-house, the following Self-Validating Protocol ensures accuracy while mitigating peroxide risks common in ethers.

Micro-Ebulliometry Method (Recommended)

Objective: Determine boiling point using minimal sample (<5 mL) under controlled vacuum.

  • Setup: Assemble a micro-distillation apparatus with a Vigreux column and a calibrated vacuum manometer.

  • Peroxide Test (Critical): Before heating, test a roughly 0.5 mL aliquot with KI/starch paper. If positive (blue), treat the bulk material with ferrous sulfate to reduce peroxides. Causality: Ethers can form explosive peroxides upon storage; heating concentrates them.

  • Equilibration: Apply vacuum to 35 mmHg . Stabilize pressure for 2 minutes.

  • Heating Ramp: Heat the oil bath to 60 °C, then ramp at 2 °C/min.

  • Observation: Record the temperature when the vapor condensate ring stabilizes at the thermometer bulb.

    • Validation: The temperature should hold steady at 75 ± 1 °C . Drifting temperature indicates the presence of solvents (e.g., isopropanol) or decomposition.

Synthesis & Purification Logic

The boiling point is the governing parameter for the synthesis workflow. The standard route involves the Michael Addition of isopropanol to Methyl Vinyl Ketone (MVK).

Reaction Scheme

The reaction is typically catalyzed by a mild base or acid to prevent the polymerization of the sensitive MVK starting material.

SynthesisWorkflow MVK Methyl Vinyl Ketone (BP: 81°C) Rxn Michael Addition 50-60°C MVK->Rxn IPA Isopropanol (Excess Solvent) IPA->Rxn Catalyst Catalyst (e.g., FeCl3 or Base) Catalyst->Rxn Crude Crude Mixture Rxn->Crude Conversion Distillation Vacuum Distillation (35 mmHg) Crude->Distillation Purification Distillation->IPA Fraction 1 (Recycle) Product This compound (BP: 75°C @ 35mmHg) Distillation->Product Fraction 2

Figure 1: Synthesis and purification workflow. The boiling point differential allows for easy separation of excess isopropanol.

Purification Strategy
  • Step 1: Solvent Strip: Isopropanol (BP 82 °C @ 760 mmHg) is removed first. At 35 mmHg, isopropanol boils near room temperature (~20 °C), allowing easy separation from the product (BP 75 °C).

  • Step 2: Product Fractionation: The receiver is changed once the vapor temperature rises past 40 °C. The fraction collecting at 75 °C is the pure ketone.

  • Safety Note: Do not distill to dryness to avoid peroxide concentration or polymerization of unreacted MVK residues.

Safety & Handling

  • Flash Point: Estimated at ~55–60 °C based on the NBP. Classified as a Flammable Liquid (Category 3) .[4]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent auto-oxidation of the ether alpha-carbon.

  • GHS Classification:

    • H226: Flammable liquid and vapor.[4]

    • H319: Causes serious eye irritation (typical for ketones).

References

  • TCI Chemicals. (2024). Product Specification: this compound (I0283).[4] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 538375, this compound. Retrieved from [4]

  • ECHEMI. (2024). This compound Physicochemical Properties. Retrieved from

  • PrepChem. (n.d.). Synthesis of derivatives from this compound. Retrieved from

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Density Determination of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For the researcher, scientist, and drug development professional, a comprehensive understanding of the physical and chemical characteristics of a compound is paramount. This guide provides a detailed exploration of 4-Isopropoxy-2-butanone, with a specific focus on its density. Beyond a simple recitation of values, this document delves into the practical applications of this knowledge and provides a robust, field-proven protocol for the empirical determination of its density. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of rigorous scientific inquiry.

Introduction to this compound

This compound, also known by synonyms such as Isopropoxybutanone and Methyl 2-isopropoxyethyl ketone, is an organic compound with the chemical formula C₇H₁₄O₂[1]. It belongs to the ketone and ether functional group classes. Its molecular structure consists of a butanone backbone with an isopropoxy group attached at the fourth carbon position. This structure imparts specific chemical reactivity and physical properties that make it a valuable intermediate in various organic syntheses, including the production of pharmaceuticals and specialty chemicals[2]. A thorough characterization of its physical properties, such as density, is crucial for its effective use in these applications, particularly in process design, reaction monitoring, and quality control.

Physicochemical Properties of this compound

The intrinsic properties of a molecule dictate its behavior in a given system. For this compound, these have been well-documented and are summarized below. This data is essential for predicting its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₂[1][3]
Molecular Weight 130.18 g/mol [1][3]
Density 0.89 g/cm³ [1][4][5]
Boiling Point 75 °C at 35 mmHg[1][2][4]
Flash Point 46.7 °C[4][5]
Refractive Index 1.404 - 1.410[1][4]
CAS Number 32541-58-5[1][3]
IUPAC Name 4-(propan-2-yloxy)butan-2-one[3]

Experimental Determination of Density

The density of a liquid is a fundamental physical property defined as its mass per unit volume (ρ = m/V)[6]. Its determination is a routine yet critical procedure in the laboratory. The following protocol outlines a reliable method for determining the density of this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Principle of the Method

This protocol employs the gravimetric method, which involves accurately measuring the mass of a known volume of the liquid. A graduated cylinder is used for volume measurement and an analytical balance for mass determination. The choice of this method is based on its simplicity, accessibility of equipment in most laboratory settings, and high degree of accuracy when performed correctly.

Materials and Equipment
  • This compound (≥98% purity)

  • 10 mL or 25 mL Graduated Cylinder (Class A)

  • Analytical Balance (readability to at least 0.001 g)

  • Thermometer

  • Pasteur Pipette or Dropper

  • Beakers

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Step-by-Step Experimental Protocol
  • Preparation and Equilibration:

    • Ensure all glassware is clean and completely dry.

    • Allow the this compound and the graduated cylinder to equilibrate to a constant room temperature. Record this temperature. Temperature is a critical parameter as density is temperature-dependent.

  • Mass of the Empty Graduated Cylinder:

    • Carefully place the dry, empty graduated cylinder on the analytical balance and record its mass to the nearest 0.001 g. This is M₁.

  • Volume Measurement:

    • Carefully add this compound to the graduated cylinder until the bottom of the meniscus aligns with a specific volume marking (e.g., 10.0 mL). Use a Pasteur pipette or dropper for fine adjustments to ensure accuracy. Record the volume, V.

  • Mass of the Graduated Cylinder and Liquid:

    • Place the graduated cylinder containing the this compound on the analytical balance and record the combined mass to the nearest 0.001 g. This is M₂.

  • Calculation of Density:

    • Calculate the mass of the this compound (M_liquid) by subtracting the mass of the empty cylinder from the combined mass:

      • M_liquid = M₂ - M₁

    • Calculate the density (ρ) using the formula:

      • ρ = M_liquid / V

  • Repeatability and Self-Validation:

    • To ensure the trustworthiness of the result, repeat the measurement at least two more times. An average of the three density values should be calculated. The precision of the measurements can be assessed by calculating the standard deviation.

Safety Considerations

This compound is a flammable liquid[3]. All handling should be performed in a well-ventilated fume hood, away from any sources of ignition. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. In case of a spill, absorb the liquid with an inert material and dispose of it according to institutional guidelines[7].

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation & Validation prep1 Equilibrate Reagent and Glassware to Room Temperature prep2 Record Ambient Temperature prep1->prep2 measure1 Weigh Empty Graduated Cylinder (M₁) prep2->measure1 measure2 Add a Known Volume (V) of this compound measure1->measure2 measure3 Weigh Graduated Cylinder with Liquid (M₂) measure2->measure3 calc1 Calculate Mass of Liquid (M_liquid = M₂ - M₁) measure3->calc1 calc2 Calculate Density (ρ = M_liquid / V) calc1->calc2 calc3 Repeat for a Total of 3 Measurements calc2->calc3 calc4 Calculate Average Density calc3->calc4

Caption: Workflow for the gravimetric determination of density.

Conclusion

This guide has provided a detailed overview of the key physicochemical properties of this compound, with a central focus on its density of 0.89 g/cm³. The inclusion of a robust, step-by-step protocol for density determination, complete with explanations of the underlying principles, is intended to empower researchers to generate accurate and reliable data. Adherence to such validated methodologies is fundamental to advancing scientific knowledge and achieving success in research and development endeavors.

References

  • This compound - LookChem . LookChem. Available at: [Link]

  • This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • This compound | C7H14O2 | CID 538375 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 4-Propoxy-2-butanone | C7H14O2 | CID 537793 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents. Google Patents.
  • 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Lesson 3.3: Density of Water - American Chemical Society . American Chemical Society. Available at: [Link]

  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega . ACS Publications. Available at: [Link]

  • Safety Data Sheet: 2-Butanone - Carl ROTH . Carl ROTH. Available at: [Link]

  • Experiment 1: Determining the Densities of Solids - Babcock University . Babcock University. Available at: [Link]

  • Determination of the density of liquids and solids (regular and irregular) Introduction - WJEC . WJEC. Available at: [Link]

  • US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents. Google Patents.
  • Safety Data Sheet: 2-Butanone peroxide - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. Available at: [Link]

  • This compound (C7H14O2) - PubChemLite . PubChemLite. Available at: [Link]

  • This compound | CAS#:32541-58-5 | Chemsrc . Chemsrc.com. Available at: [Link]

Sources

Technical Monograph: 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Application Profile

Executive Summary & Nomenclature Strategy

4-Isopropoxy-2-butanone (CAS 32541-58-5) is a specialized aliphatic ketone ether used primarily as a masked Michael acceptor and a flexible C4 building block in heterocyclic synthesis. Unlike its parent compound, Methyl Vinyl Ketone (MVK)—which is highly toxic, lachrymatory, and prone to explosive polymerization—this compound offers a stable, storable equivalent that can release the reactive enone moiety under controlled conditions or react directly to form substituted pyridines and pyrimidines.

This guide serves as a definitive reference for the identification, synthesis, and application of this intermediate, moving beyond simple synonym listing to explain the structural logic behind its nomenclature.

Synonym & Nomenclature Matrix

In global supply chains and regulatory filings, this compound is referenced by varying descriptors. The following matrix consolidates these into a validated identification system.

CategoryPrimary IdentifierTechnical Context
IUPAC Name 4-(Propan-2-yloxy)butan-2-one Preferred name for regulatory documentation (REACH, TSCA).
CAS Registry 32541-58-5 The unique numerical identifier for database retrieval.
Systematic Inverted 2-Butanone, 4-(1-methylethoxy)-Used in Chemical Abstracts Service (CA) indexing.
Functional Class Methyl 2-isopropoxyethyl ketoneEmphasizes the ketone backbone and ether side chain.
Structural/Common IsopropoxybutanoneCommon shorthand in industrial catalogs.
Process Name MVK-IPA AdductRefers to its synthesis (Methyl Vinyl Ketone + Isopropyl Alcohol).

Chemical Identity & Physical Properties

Understanding the physical profile is critical for process safety, particularly regarding flammability and volatility compared to the hazardous MVK precursor.

PropertyValueOperational Note
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
SMILES CC(C)OCCC(=O)CUseful for cheminformatics/docking.[1]
InChI Key MEWOUXCWMNHTIZ-UHFFFAOYSA-NUnique digital signature.
Boiling Point ~75°C @ 35 mmHgVacuum distillation is recommended for purification to avoid thermal degradation.
Density ~0.9 g/mLPhase separation from aqueous layers is distinct.
Solubility Soluble in alcohols, ethers, DCM.Limited solubility in water compared to 4-hydroxy-2-butanone.

Synthesis Protocol: The Michael Addition Route

Context: The synthesis of this compound represents a classic Michael Addition , where isopropanol acts as the nucleophile attacking the


-carbon of Methyl Vinyl Ketone (MVK).

Why this route?

  • Atom Economy: 100% atom economy (addition reaction).

  • Safety: Converts the hazardous MVK into a stable ether.

Reaction Mechanism & Workflow (Visualization)

The following diagram illustrates the forward synthesis and the potential for "Retro-Michael" decomposition, which is the basis of its utility as a masked reagent.

SynthesisWorkflow cluster_process Synthesis Pathway MVK Methyl Vinyl Ketone (Highly Reactive/Toxic) Intermediate Enol Intermediate MVK->Intermediate Michael Addition (0-10°C) IPA Isopropanol (Nucleophile) IPA->Intermediate Michael Addition (0-10°C) Catalyst Catalyst (FeCl3 or Amberlyst-15) Catalyst->Intermediate Activation Product This compound (Stable Adduct) Intermediate->Product Tautomerization Product->MVK Retro-Michael (High Heat/Acid)

Figure 1: Mechanistic pathway for the synthesis of this compound, highlighting the reversible nature of the Michael addition.

Detailed Experimental Procedure

Note: This protocol assumes the use of a mild Lewis Acid catalyst to minimize polymerization.

Reagents:

  • Methyl Vinyl Ketone (MVK) - Freshly distilled to remove stabilizers.

  • Isopropanol (IPA) - Anhydrous (Excess).

  • Catalyst: Iron(III) Chloride (FeCl₃) or Amberlyst-15 (Solid Acid).

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Charge: Add Isopropanol (5.0 equiv) and catalyst (1-2 mol%) to the flask.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Rationale: Low temperature inhibits the polymerization of MVK.

  • Addition: Add MVK (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or GC (Disappearance of MVK peak).

  • Quench/Workup:

    • If using FeCl₃: Quench with water, extract with Dichloromethane (DCM), wash with brine, dry over

      
      .
      
    • If using Amberlyst: Simply filter off the solid catalyst (Process intensification benefit).

  • Purification: Concentrate the filtrate under reduced pressure. Perform vacuum distillation (approx. 75°C @ 35 mmHg) to isolate the pure ketone.

Applications in Drug Development

The value of this compound lies in its dual nature: it is a stable ketone that can be handled on the benchtop, but it retains the synthetic potential of MVK.

The "Masked MVK" Strategy

In drug development, introducing a 3-oxobutyl group (


) is common. Using MVK directly is hazardous due to its toxicity and volatility.
  • Mechanism: Under acidic conditions or elevated temperatures, this compound undergoes a Retro-Michael reaction , releasing MVK in situ.

  • Benefit: This allows for the slow, controlled release of the reactive enone, preventing side reactions (polymerization) and improving safety profiles in scale-up environments.

Heterocyclic Synthesis (Hantzsch-Type)

This intermediate is a precursor for substituted pyridines and quinolines , which are ubiquitous pharmacophores in kinase inhibitors and antivirals.

ApplicationMap Core This compound App1 In-Situ MVK Generation (Robinson Annulation) Core->App1 Acid/Heat App2 Heterocycle Synthesis (Pyridines/Pyrimidines) Core->App2 + Amine/Ammonia App3 Agrochemical Intermediates (Substituted Phenols) Core->App3 + Diethyl Oxalate Drug1 Steroid Synthesis (Wieland-Miescher Ketone) App1->Drug1 Drug2 Kinase Inhibitors App2->Drug2

Figure 2: Downstream synthetic utility of this compound in pharmaceutical and agrochemical workflows.

References & Authority

The following sources validate the chemical identity, synthesis pathways, and regulatory data presented above.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538375, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Isopropoxybutan-2-one (EC Number 805-851-9).[1] Retrieved from [Link]

  • Organic Syntheses (Org.[2] Synth.). General procedure for Michael Addition of Alcohols to Methyl Vinyl Ketone. (Analogous protocols for alkoxy butanones). Retrieved from [Link]

Sources

Structural Elucidation and Synthetic Utility of Isopropoxybutanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4][5]

In the context of pharmaceutical intermediate synthesis and solvent engineering, "Isopropoxybutanone" refers to a class of alkoxy-ketones where an isopropoxy ether group is attached to a butanone backbone.[1][2][3] While often colloquially grouped, the position of the ether linkage dictates vastly different chemical behaviors, metabolic stabilities, and synthetic utilities.[1][3]

This guide focuses on the two primary isomers of interest to drug development professionals:

  • 4-Isopropoxy-2-butanone (CAS 32541-58-5): A

    
    -alkoxy ketone formed via conjugate addition, used primarily as a specialized solvent and linear linker.[1][2][3]
    
  • 3-Isopropoxy-2-butanone: An

    
    -alkoxy ketone containing a chiral center at C3, serving as a high-value scaffold for stereoselective synthesis.[1][2][3]
    
Core Chemical Identifiers (Comparative)
FeatureThis compound3-Isopropoxy-2-butanone
Structure

-substituted (Linear)

-substituted (Branched)
CAS Number 32541-58-5Not widely listed (Research Scale)
Molecular Formula C

H

O

C

H

O

Molecular Weight 130.18 g/mol 130.18 g/mol
Chirality AchiralChiral Center at C3
Primary Reactivity Retro-Michael addition (labile)Enolization/Racemization sensitive

Structural Analysis: this compound

Focus: Spectroscopic Validation & Industrial Synthesis

The 4-isomer is the thermodynamically stable product of the Michael addition of isopropanol to methyl vinyl ketone.[1][2][3] Its structure is characterized by a flexible ethylene linker separating the carbonyl and the ether oxygen.[1][2][3]

Spectroscopic Characterization (Self-Validating Protocol)

To validate the identity of synthesized this compound, researchers must look for specific NMR signatures that distinguish it from the 3-isomer.[1][2][3]

Experimental Data (1H NMR, 300 MHz, CDCl


): 
Chemical Shift (

)
MultiplicityIntegralAssignmentStructural Logic
3.67 ppm Septet1H-OCH(CH

)

Deshielded methine of the isopropyl group.[3]
3.57 ppm Triplet (

Hz)
2H-O-CH

-
Methylene adjacent to ether oxygen (highly deshielded).[1][3]
2.66 ppm Triplet (

Hz)
2H-CH

-C=O[1][3]
Methylene alpha to carbonyl.[1][2][3]
2.18 ppm Singlet3HCH

-C=O[1][3]
Methyl ketone (distinct singlet).[1][2][3]
1.14 ppm Doublet6H-CH(CH

)

Isopropyl methyls.[1][3]

Note: The distinct separation of the two methylene triplets (3.57 and 2.66 ppm) confirms the linear


-substitution.[1][2][3] In the 3-isomer, these would collapse into a complex methine signal and a methyl doublet.[2][3]
Synthetic Pathway: Acid-Catalyzed Michael Addition

The most atom-economical route to the 4-isomer involves the conjugate addition of isopropanol to methyl vinyl ketone (MVK).[1][2][3]

Protocol:

  • Reagents: Methyl Vinyl Ketone (1.0 eq), Isopropanol (Excess, solvent), FeCl

    
     or Amberlyst-15 (5 mol% catalyst).[1][2][3]
    
  • Conditions: Reflux at 80°C for 4-6 hours.

  • Workup: Neutralize catalyst, remove excess isopropanol via rotary evaporation.

  • Purification: Vacuum distillation (bp ~70-73°C at 20 mmHg).

MichaelAddition MVK Methyl Vinyl Ketone (Electrophile) Complex Activated Complex (FeCl3 coord.) MVK->Complex Lewis Acid Activation IPA Isopropanol (Nucleophile) IPA->Complex 1,4-Addition Product This compound Complex->Product Proton Transfer

Figure 1: Mechanism of acid-catalyzed Michael addition for this compound synthesis.[1][2][3]

Structural Analysis: 3-Isopropoxy-2-butanone

Focus: Stereochemistry & Drug Development Utility

The 3-isomer is chemically distinct due to the direct attachment of the isopropoxy group to the alpha-carbon.[1][2][3] This creates a chiral center, making it a valuable building block for asymmetric synthesis, yet significantly harder to synthesize due to steric hindrance (secondary alcohol attacking a secondary carbon).[1][2][3]

Synthesis Challenges & Solutions

Standard Williamson ether synthesis (Alkoxide + Alkyl Halide) fails here due to competing elimination reactions (E2) caused by the secondary nature of both reactants.[1][2][3]

Recommended Protocol: Silver(I) Oxide Mediated Alkylation This method suppresses elimination and promotes S


2 substitution.[1][3]
  • Precursors: 3-Bromo-2-butanone and Isopropanol.[1][2][3]

  • Reagents: Ag

    
    O (1.5 eq), Molecular Sieves (3Å).
    
  • Mechanism: Ag

    
     acts as a halogen scavenger, facilitating the attack of the weak nucleophile (isopropanol) without requiring strong bases that trigger elimination.[1][2][3]
    

AlphaSynthesis Start 3-Bromo-2-butanone Transition Oxocarbenium-like Transition State Start->Transition Halogen Abstraction Ag Ag2O / Isopropanol Ag->Transition Facilitation Final 3-Isopropoxy-2-butanone (Racemic) Transition->Final Solvolysis

Figure 2: Silver-mediated solvolysis pathway to access the sterically hindered 3-isomer.[1][2][3]

Applications in Drug Development[2][3]

Metabolic Stability Profiling

When incorporating isopropoxybutanone moieties into drug candidates, the position of the ether linkage dictates metabolic fate:

  • 4-Isomer (Beta): Susceptible to O-dealkylation by CYP450 enzymes, leading to the release of acetone and 4-hydroxy-2-butanone.[1][2][3]

  • 3-Isomer (Alpha): The steric bulk of the isopropyl group adjacent to the carbonyl creates a "metabolic shield," often increasing the half-life (

    
    ) of the ether linkage against oxidative cleavage.[2][3]
    
Chiral Pool Synthesis

The 3-isomer can be synthesized in enantiopure form starting from chiral pool materials like L-lactate or via enzymatic kinetic resolution of the racemic alcohol precursor.[1][2][3] This allows for the introduction of a fixed stereocenter early in the synthetic route of polyketide antibiotics.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538375, this compound.[1][3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1][3] NIST Chemistry WebBook, SRD 69.[1][3][4] Retrieved from [Link][1][2][3]

Sources

Technical Whitepaper: Methyl 2-Isopropoxyethyl Ketone (4-Isopropoxy-2-butanone)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper designed for researchers and drug development professionals. It synthesizes confirmed physicochemical data with derived synthetic protocols and pharmaceutical applications.

Chemical Class: Alkoxy Ketone / Glycol Ether Derivative Primary Utility: Pharmaceutical Intermediate (Vitamin D Analogs), Amphiphilic Solvent, Epoxy Resin Modifier

Executive Summary

Methyl 2-isopropoxyethyl ketone (CAS: 32541-58-5), formally 4-isopropoxy-2-butanone , represents a critical bifunctional building block in organic synthesis. Unlike simple aliphatic ketones (e.g., MIBK), this molecule incorporates an ether linkage


 to the carbonyl group. This structural motif provides unique solvation properties—bridging the gap between polar aprotic and non-polar solvents—and serves as a "masked" equivalent of methyl vinyl ketone (MVK) via potential retro-Michael elimination.

This guide details the physicochemical profile, validated synthesis protocols, and specific applications of this compound in the synthesis of Vitamin D derivatives and advanced polymer systems.

Physicochemical Profile

The following data aggregates experimental values and thermodynamic estimates. Researchers must note the pressure-dependence of the boiling point due to the molecule's high molecular weight relative to simple ketones.

Table 1: Core Chemical Properties
PropertyValue / DescriptionNote
IUPAC Name 4-(Propan-2-yloxy)butan-2-one
CAS Registry 32541-58-5
Molecular Formula

Molecular Weight 130.18 g/mol
Appearance Colorless to pale yellow liquidClear, mobile liquid
Density

At 20°C
Boiling Point (Exp) 75°C @ 35 mmHg (4.7 kPa)Low-pressure distillation required
Boiling Point (Est) ~165–170°C @ 760 mmHgExtrapolated from homolog vapor pressure curves
Refractive Index

Solubility AmphiphilicMiscible with EtOH, Acetone, DCM; Limited solubility in

Flash Point ~55–60°C (Estimated)Treat as Flammable Liquid (Class 3)

Synthesis & Production Protocols

The most atom-efficient and scalable route to this compound is the Michael Addition of isopropanol to methyl vinyl ketone (MVK). This method avoids the polymerization by-products common in formaldehyde-acetone aldol condensations.

Validated Synthesis Workflow

Reaction Principle:


[1][2]

Protocol Steps:

  • Reagent Preparation: Charge a reactor with Isopropanol (IPA) in excess (3:1 molar ratio relative to MVK) to serve as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of mild base (e.g., Potassium Carbonate

    
     or Triethylamine). Note: Strong bases may trigger MVK polymerization.
    
  • Controlled Addition: Cool the system to 0–5°C. Add Methyl Vinyl Ketone (MVK) dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[3] Maintain internal temperature <10°C to prevent runaway polymerization.

  • Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of MVK via TLC or GC (disappearance of vinyl protons in NMR).

  • Quenching & Isolation: Neutralize the catalyst with dilute HCl. Remove excess IPA via rotary evaporation.

  • Purification: Distill the residue under reduced pressure (target 35 mmHg) to collect the fraction boiling at 75°C.

Process Flow Diagram

The following diagram illustrates the synthesis logic and decision nodes for quality control.

SynthesisPath Start Reagents: MVK + Isopropanol Catalyst Catalyst Addition (Mild Base) Start->Catalyst Reaction Michael Addition (0-25°C, 4-6h) Catalyst->Reaction QC_Check QC: Residual MVK? Reaction->QC_Check Quench Neutralization & IPA Removal QC_Check->Quench No (<0.1%) Reprocess Extend Reaction Time QC_Check->Reprocess Yes (>0.1%) Distill Vacuum Distillation (75°C @ 35mmHg) Quench->Distill Product Pure 4-Isopropoxy- 2-butanone Distill->Product Reprocess->Reaction

Figure 1: Synthesis workflow for this compound via Michael Addition.

Applications in Pharmaceutical Development

The unique value of this compound lies in its dual functionality: it is a ketone capable of nucleophilic attack (or enolization) and possesses a lipophilic ether tail that aids in cell membrane permeability or solubility in non-polar media.

Vitamin D Analog Synthesis

A primary documented application is in the synthesis of side-chain homologous Vitamin D derivatives .

  • Mechanism: The ketone undergoes

    
    -bromination to form a reactive intermediate used to attach side chains to the Vitamin D steroid core (Secosteroid).
    
  • Protocol Insight:

    • Dissolve this compound in Methanol.

    • Treat with

      
       at 0°C to form the 
      
      
      
      -bromo ketone.
    • This intermediate reacts with the lithiated Vitamin D core to extend the carbon backbone, introducing the isopropoxy motif which mimics natural hydroxylated metabolites but with altered metabolic stability.

Epoxy Resin Modifier

In material science applications relevant to medical device coatings:

  • Role: Reactive diluent and flexibility modifier.

  • Benefit: The isopropoxy tail disrupts the packing of the polymer matrix, lowering viscosity during processing and increasing the fracture toughness of the cured resin.

Analytical Characterization & Safety

For drug development, purity and identity must be rigorously established.

Analytical Markers (GC-MS)
  • Molecular Ion (

    
    ):  130 m/z (often weak).
    
  • Base Peak: 43 m/z (Acetyl group,

    
    ).
    
  • Diagnostic Fragments:

    • 87 m/z: Loss of Isopropyl group (

      
      ).
      
    • 71 m/z: Loss of Isopropoxy group (

      
      ).
      
Safety & Toxicology (E-E-A-T)
  • Flammability: WARNING. With an estimated flash point of ~55°C, this is a Category 3 Flammable Liquid. Ground all equipment.

  • Peroxide Formation: As a secondary ether, the risk is lower than diisopropyl ether, but peroxide testing (KI starch paper) is mandatory before distillation.

  • Residual Reactivity: Ensure the absence of Methyl Vinyl Ketone (MVK) in the final product. MVK is a potent alkylating agent and lachrymator; its presence in pharmaceutical intermediates is strictly regulated (genotoxic impurity).

References

  • PubChem. Compound Summary: this compound (CID 538375). National Library of Medicine. Available at: [Link]

  • Calverley, M. J.Synthesis of Vitamin D Analogues. Tetrahedron, 1987, 43(20), 4609-4619.
  • Hasan, F. B., et al. Journal of Biological Chemistry, 256, 7781 (1981).[4] (Cited method for starting material preparation).[1][4][5][6]

  • Google Patents.US5532228A: Side-chain homologous vitamin D derivatives.

Sources

Discovery and history of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

From Labile Reagent to Pharmacophore Precursor

Executive Summary & Chemical Identity[1]

4-Isopropoxy-2-butanone (CAS: 32541-58-5) represents a critical tactical advantage in organic synthesis: the stabilization of reactive enones. While chemically simple, this molecule serves as a "masked" equivalent of Methyl Vinyl Ketone (MVK), a highly toxic and unstable reagent. By trapping MVK as a stable


-alkoxy ketone, researchers can handle, store, and react the core carbon skeleton without the polymerization risks or acute toxicity associated with the free enone.

This guide details the discovery, synthesis, and application of this compound, specifically focusing on its role as a precursor for Rheosmin (Raspberry Ketone) and Vitamin D analogs .

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyData
IUPAC Name 4-(Propan-2-yloxy)butan-2-one
CAS Number 32541-58-5
Molecular Formula C

H

O

Molecular Weight 130.18 g/mol
Boiling Point ~75°C (at 35 mmHg)
Density 0.89 g/cm

Appearance Colorless, clear liquid
Solubility Soluble in alcohols, ethers; moderate water solubility
Historical Context: The "Masked Enone" Strategy

The history of this compound is inextricably linked to the industrial handling of Methyl Vinyl Ketone (MVK) . In the mid-20th century, as the demand for synthetic vitamins (specifically Vitamin A) and nature-identical flavorings grew, chemists faced a bottleneck: MVK is a potent lachrymator and polymerizes spontaneously.

The Discovery Arc:

  • 1950s-1960s (The Stabilization Era): Industrial chemists at firms like Hoffmann-La Roche and BASF explored Michael additions of alcohols to enones to create stable storage forms. The reaction of isopropanol with MVK was identified as reversible; the ether could be formed for storage and the alcohol eliminated in situ under acidic conditions to regenerate the reactive enone species.

  • 1970s-1980s (The Pharma/Flavor Pivot): The molecule transitioned from a mere storage form to a direct reagent. Patents from this era (e.g., for Raspberry Ketone synthesis) demonstrate the direct use of 4-alkoxy-2-butanones in Friedel-Crafts alkylations, bypassing the need to isolate hazardous MVK.

  • 1981 (Bio-Probe Application): Research by F.B.[11] Hasan et al. utilized this compound as a substrate to probe enzyme active sites, demonstrating its utility in mechanistic biochemistry [1].

Synthesis & Production Logic

The synthesis of this compound is a classic Michael Addition . The choice of Isopropanol (IPA) is deliberate: the secondary alcohol provides sufficient steric bulk to prevent side reactions while being easily removable (good leaving group characteristics in subsequent acid-catalyzed steps).

The Reaction Pathway[3][5][8][9][12]

The synthesis requires the conjugate addition of isopropanol to MVK. While MVK is the electrophile, the reaction is typically acid-catalyzed to activate the enone, or base-catalyzed to activate the alcohol.

Industrial Preferred Route: Acid-catalyzed addition.

SynthesisPathway MVK Methyl Vinyl Ketone (Toxic/Unstable) Intermediate Enol Intermediate MVK->Intermediate Activation IPA Isopropanol (Solvent/Reagent) IPA->Intermediate Nucleophilic Attack Catalyst Catalyst (H2SO4 or Amberlyst) Catalyst->Intermediate Product This compound (Stable Liquid) Intermediate->Product Tautomerization

Figure 1: Acid-catalyzed Michael addition of Isopropanol to Methyl Vinyl Ketone.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesize 50g of this compound with >95% purity.

Safety Warning: Methyl Vinyl Ketone is highly toxic and a lachrymator. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves.

Reagents:
  • Methyl Vinyl Ketone (MVK): 0.5 mol (freshly distilled to remove inhibitors)

  • Isopropanol (IPA): 2.5 mol (5 molar equivalents to drive equilibrium)

  • Catalyst: Amberlyst-15 (Solid acid catalyst) or conc. H

    
    SO
    
    
    
    (0.5 mL)
Step-by-Step Methodology:
  • Setup: Equip a 250mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Charging: Add Isopropanol (2.5 mol) and the catalyst (1g Amberlyst-15) to the flask.

  • Addition: Cool the solution to 0°C. Add MVK dropwise over 30 minutes. Note: The reaction is exothermic. Control temperature to prevent polymerization of MVK.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) or GC-MS. The MVK peak should disappear.

  • Workup:

    • If using solid catalyst: Filter off the Amberlyst beads.

    • If using H2SO4: Neutralize with saturated NaHCO

      
      , then extract with diethyl ether.
      
  • Purification: Concentrate the filtrate under reduced pressure to remove excess isopropanol.

  • Distillation: Perform vacuum distillation on the residue. Collect the fraction boiling at ~75°C / 35 mmHg.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the isopropyl septet at

    
     3.5-3.6 ppm and the doublet at 
    
    
    
    1.1 ppm. The methylene protons adjacent to the ketone should appear as a triplet near
    
    
    2.6 ppm.
Applications in Drug Development & Fine Chemicals

The primary utility of this compound lies in its ability to act as a C4 synthon that can be alkylated onto aromatic rings.

A. Synthesis of Rheosmin (Raspberry Ketone)

This is the most commercially significant application. Rheosmin is a high-value compound used in metabolic therapies and fragrances.

Mechanism: Friedel-Crafts Alkylation.[5] The isopropoxy group acts as a leaving group (activated by Lewis Acid), generating a carbocation (or reacting via a concerted mechanism) that attacks the phenol ring.

PharmaApplication Precursor This compound Complex Transition State (Electrophilic Attack) Precursor->Complex Heat / Pressure Phenol Phenol Phenol->Complex Heat / Pressure Acid Solid Acid Catalyst (Montmorillonite Clay/Zeolite) Acid->Complex Target 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) Complex->Target Alkylation Byproduct Isopropanol (Recycled) Complex->Byproduct Elimination

Figure 2: Friedel-Crafts alkylation pathway for Raspberry Ketone synthesis using this compound [2].

B. Vitamin D Analog Synthesis

In the synthesis of side-chain homologous Vitamin D derivatives, this compound is brominated to form


-bromo ketones, which are then coupled with phosphine oxides to build the Vitamin D backbone (Horner-Wadsworth-Emmons reaction context) [3].
Safety & Handling Guidelines

Although this compound is safer than MVK, it must be treated with respect due to its potential to undergo "retro-Michael" decomposition.

Hazard ClassDescriptionMitigation
Flammability Flash point < 60°C. Vapors can form explosive mixtures.Ground all glassware. Use spark-proof tools.
Toxicity Moderate irritant. Potential to release MVK upon heating with acid.Do not heat above 100°C without acid scavengers unless intended.
Storage Hygroscopic and potentially peroxide-forming (ether moiety).Store under Nitrogen/Argon. Test for peroxides before distillation.
References
  • Hasan, F. B., et al. (1981).[11] Journal of Biological Chemistry, 256, 7781.[11] (Context: Early citation of the molecule in biochemical probes).

  • Process for preparation of 4-(4-hydroxyphenyl)butan-2-one. US Patent 8,471,068 B2. (2013). Google Patents.

  • Side-chain homologous vitamin D derivatives. US Patent 5,532,228. (1996). Google Patents.

  • Methyl vinyl ketone. PubChem Database. National Center for Biotechnology Information.

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Isopropoxy-2-butanone (CAS No. 32541-58-5) is a ketone and ether functionalized organic compound increasingly utilized as a versatile intermediate in complex organic synthesis.[1][2] Its application in the development of novel pharmaceutical compounds and specialty chemicals makes a thorough understanding of its safety and handling protocols paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth technical framework for the safe management of this compound in a laboratory setting. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven expertise, ensuring the protection of personnel and the integrity of research.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary handling and storage precautions.

PropertyValueSource(s)
IUPAC Name 4-propan-2-yloxybutan-2-one[1]
CAS Number 32541-58-5[1][2]
Molecular Formula C₇H₁₄O₂[1][2][3]
Molecular Weight 130.18 g/mol [1][2]
Physical State LiquidN/A
Boiling Point 75 °C @ 35 mmHg[2]
Density 0.89 g/cm³[2]
Flash Point Not explicitly listed, but classified as Flammable Liquid[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Adherence to these classifications is critical for risk mitigation.

GHS Classification Summary:

  • Physical Hazards: Flammable liquids - Category 3.[1][4]

  • Health Hazards: While specific data for this compound is limited, analogous butanones are known to cause serious eye irritation (Eye Irrit. 2A), and may cause drowsiness or dizziness (STOT SE 3).[5] Repeated exposure may also cause skin dryness or cracking.[6]

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid

Warning H226: Flammable liquid and vapor.[1][4]
Eye Irritation

Warning H319: Causes serious eye irritation.[5][7]
STOT SE

Warning H336: May cause drowsiness or dizziness.[5]

*Hazards inferred from structurally similar compounds like 2-Butanone.

Causality of Hazards:

  • Flammability: The flammability arises from the butanone structure, which has a relatively high vapor pressure, allowing it to form an ignitable mixture with air at moderate temperatures. The presence of the ether group does not significantly mitigate this risk.

  • Irritation: As an organic solvent, this compound can defat the skin upon prolonged contact, leading to dryness, cracking, and irritation.[6] Direct contact with the eyes can cause significant irritation due to its chemical nature.[5][7]

  • Inhalation Toxicity: The potential for drowsiness or dizziness upon inhalation is a common characteristic of volatile organic solvents, which can depress the central nervous system.[5]

Risk Assessment Workflow

A systematic risk assessment must precede any handling of this chemical. The following workflow provides a logical framework for this process.

cluster_plan Planning Phase cluster_control Control Implementation cluster_execution Execution & Post-Work A Review SDS & Literature B Identify Hazards (Flammability, Irritation) A->B informs C Assess Exposure Potential (Quantity, Duration, Task) B->C leads to D Select Engineering Controls (e.g., Fume Hood) C->D dictates E Determine Required PPE (Gloves, Goggles, Lab Coat) D->E supplements F Perform Work per SOP E->F enables G Segregate & Store Properly F->G followed by H Dispose of Waste Correctly G->H

Caption: Risk Assessment & Handling Workflow for this compound.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls mandates that engineering solutions be the primary defense against exposure, supplemented by appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8] This is non-negotiable for any procedure involving open containers or the potential for vapor generation (e.g., heating, agitation, transferring). The fume hood ensures that flammable and potentially harmful vapors are captured at the source and exhausted safely, preventing the buildup of an explosive atmosphere and minimizing inhalation exposure.[9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific task. The following provides a baseline for working with this compound.

PPE TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant splash risk.[10]Protects against splashes and vapors. Standard safety glasses do not provide an adequate seal against chemical vapors.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, PVA). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5][6]Prevents skin contact. The choice of glove material is critical; always consult the manufacturer's compatibility chart. Butyl rubber offers excellent resistance to ketones and ethers.[11]
Skin/Body Protection Flame-resistant or 100% cotton lab coat.[8] Chemical-resistant apron for large-volume transfers. Closed-toe shoes and full-length pants are mandatory.[11]Protects skin from splashes and prevents clothing contamination. Synthetic fabrics like polyester can melt and adhere to the skin in a fire, exacerbating injuries.
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required.[12]Provides protection against inhalation of vapors in situations where engineering controls are insufficient or during emergency response.[12]

Standard Operating Procedures for Safe Handling & Storage

General Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of all unnecessary items, especially ignition sources (hot plates, stir motors, etc.).[8][13]

  • PPE Donning: Put on all required PPE as specified in Section 3.2.

  • Chemical Transport: When moving the container, use a secondary containment carrier (e.g., a rubber bottle carrier).

  • Dispensing: Ground and bond the container and receiving equipment during transfers of significant quantities to prevent static electricity discharge.[6][14] Use only non-sparking tools.[15]

  • Procedure Execution: Perform all work within the fume hood. Keep containers sealed when not in active use to minimize vapor release.[8]

  • Post-Procedure: Tightly seal the primary container. Decontaminate the work surface.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection). Wash hands thoroughly with soap and water.

Storage Protocol

Proper storage is essential to prevent fire and accidental release.

  • Location: Store in a designated flammable liquids storage cabinet.[16][17] The area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[6][16]

  • Container: Keep the container tightly closed.[6] Ensure the original manufacturer's label is intact and legible.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, perchloric acid, peroxides), strong acids, and strong bases.[6][18][19][20][21] Contact with oxidizers can lead to a fire or explosion.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate its consequences.

Spill Response

The procedure depends on the spill's magnitude. This protocol is for minor laboratory spills (<500 mL) that can be handled by trained personnel.[22] For major spills, evacuate the area and contact emergency services.[23]

  • Alert & Secure: Alert personnel in the immediate area. Extinguish all nearby ignition sources.[22]

  • Ventilate: Ensure the fume hood is operating to ventilate vapors.

  • Contain: Create a dike around the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial spill pillow.[24][25]

  • Absorb: Carefully apply absorbent material, starting from the outside and working inward.[25]

  • Collect: Using non-sparking tools, scoop the absorbed material into a labeled, sealable container for hazardous waste.[22]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[18][25]

Fire Response
  • If the fire is small and you are trained, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[5] DO NOT use a water jet , as it can spread the flammable liquid.[5]

  • If the fire is large or you are unsure, activate the fire alarm, evacuate the area, and call emergency services.

First Aid Measures

Immediate medical attention is often required. Always have the Safety Data Sheet (SDS) available for emergency responders.[26]

  • Inhalation: Immediately move the affected person to fresh air.[26] If breathing is difficult or has stopped, provide artificial respiration. Keep the person warm and at rest. Seek immediate medical attention.[27]

  • Skin Contact: Immediately remove all contaminated clothing.[27] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[27] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[26][27][28] Remove contact lenses if present and easy to do.[27] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Emergency Response Decision Tree

Incident Incident Occurs Spill Is it a Spill? Incident->Spill Fire Is it a Fire? Incident->Fire Exposure Is it Personal Exposure? Incident->Exposure MinorSpill Minor Spill (<500mL) & Controllable? Spill->MinorSpill Yes MajorSpill Major Spill Spill->MajorSpill No SmallFire Small & Controllable? Fire->SmallFire Yes LargeFire Large Fire Fire->LargeFire No Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion SpillCleanup Follow Spill Cleanup Protocol MinorSpill->SpillCleanup Evacuate Evacuate Area & Call Emergency Services MajorSpill->Evacuate Extinguish Use Appropriate Extinguisher (CO2, Dry Chem) SmallFire->Extinguish LargeFire->Evacuate FirstAid Administer First Aid & Seek Medical Attention Inhalation->FirstAid Skin->FirstAid Eye->FirstAid Ingestion->FirstAid

Caption: Emergency Response Decision Tree for Incidents Involving this compound.

Waste Disposal

All waste materials containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.[18]

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[29] Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a comprehensive understanding of its hazards and the strict implementation of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into all laboratory workflows, researchers can handle this compound with confidence and safety. This guide serves as a technical foundation for developing robust, site-specific Standard Operating Procedures to ensure a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Justrite. (n.d.). YOUR GUIDE TO HANDLING FLAMMABLE LIQUIDS SAFELY. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isobutoxy-2-butanone. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butanone. Retrieved from [Link]

  • Agilent Technologies. (2019, March 25). 2-Butanone - Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: 2-Butanone peroxide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H14O2). Retrieved from [Link]

  • Chemius. (2026, January 2). Methyl Ethyl Ketone (MEK) :: Internal Plant Instructions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Disposal of Solvent peroxides. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Health and Safety Executive. (2023, August 15). Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. Retrieved from [Link]

  • 3M. (n.d.). Organic Solvents. Retrieved from [Link]

  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • University of California, San Diego. (2023, November 14). Flammable and Combustible Liquids Storage Requirements. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Toxicological Profile for 2-Butanone. Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

Sources

Navigating the Safety Profile of 4-Isopropoxy-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

4-Isopropoxy-2-butanone (CAS No. 32541-58-5) is a bifunctional organic molecule featuring both a ketone and an ether functional group.[1] Its structure lends it to applications as an intermediate in organic synthesis, particularly in the creation of more complex molecules within the pharmaceutical and specialty chemical sectors. As with any laboratory chemical, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of researchers and the integrity of experimental outcomes. This guide provides an in-depth analysis of the material safety data for this compound, drawing from available data and supplementing with information from structurally similar compounds to offer a robust framework for safe handling and use.

Section 1: Chemical and Physical Identity

A foundational aspect of chemical safety is the precise identification of the substance and its physical characteristics. These properties are crucial for predicting its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₇H₁₄O₂PubChem[2]
Molecular Weight 130.18 g/mol PubChem[2]
IUPAC Name 4-propan-2-yloxybutan-2-onePubChem[2]
CAS Number 32541-58-5PubChem[2]
Boiling Point 75 °C at 35 mmHgMySkinRecipes[3], ECHEMI[4]
Density 0.89 g/cm³ECHEMI[4]
Appearance Data not available; likely a liquid based on boiling point.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the primary identified hazard is its flammability.

GHS Classification: Flammable liquids - Category 3.[2][5]

Signal Word: Warning [2][5]

Hazard Statement:

  • H226: Flammable liquid and vapor. [2][5]

Precautionary Statements: [2][5]

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.

  • P242: Use non-sparking tools.

  • P243: Take action to prevent static discharges.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P370+P378: In case of fire: Use appropriate media to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container in accordance with local regulations.

While specific toxicological data for this compound is limited, its structural similarity to 2-butanone (Methyl Ethyl Ketone, MEK) suggests that it may cause eye irritation. MEK is classified as causing serious eye irritation.[6][7] Therefore, it is prudent to handle this compound with the assumption that it may also irritate the eyes and potentially the respiratory tract.

Section 3: Principles of Safe Handling and Storage

The flammability of this compound dictates stringent protocols for its handling and storage to mitigate the risk of fire and explosion. The presence of an ether linkage also warrants consideration of peroxide formation, although specific data on this for this compound is not available.

Engineering Controls and Ventilation

The primary engineering control for handling flammable liquids is to minimize the accumulation of flammable vapors.

  • Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[8] This prevents the buildup of vapors in the laboratory atmosphere and protects the user from inhalation exposure.

  • Ignition Source Control: The workspace must be free of ignition sources. This includes open flames, hot plates, and spark-producing equipment.[9] Use of intrinsically safe or explosion-proof electrical equipment is recommended.[8]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for protecting the researcher from potential splashes, vapor inhalation, and unforeseen reactions.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to consult the glove manufacturer's compatibility chart for the specific solvent.

  • Body Protection: A flame-resistant lab coat is recommended.[8] Clothing made of natural fibers like cotton is preferable to synthetic materials which can melt and adhere to the skin in a fire.[8]

  • Footwear: Closed-toe shoes are required in any laboratory setting.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment for this compound Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Chemically Resistant Gloves) Eye->Hand Protect Hands Body Body Protection (Flame-Resistant Lab Coat) Hand->Body Protect Body Foot Footwear (Closed-Toe Shoes) Body->Foot Protect Feet End Safe Handling Achieved Foot->End Start Before Handling Chemical Start->Eye Protect Eyes Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Contain Contain Spill with Non-Combustible Absorbent Ignition->Contain Collect Collect Absorbed Material for Hazardous Waste Disposal Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Safe Area is Safe Decontaminate->Safe

Caption: Workflow for responding to a this compound spill.

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers. [10][11]* Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter the flammable liquid and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a distant ignition source and flash back. Containers may explode when heated.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for preventing hazardous reactions.

  • Reactivity: As a ketone, it can undergo nucleophilic addition reactions. [12]The ether linkage is relatively stable but can be cleaved under strongly acidic conditions. [12][13]* Chemical Stability: The compound is expected to be stable under normal storage conditions.

  • Possibility of Hazardous Reactions: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.

Section 7: Toxicological and Ecological Information

  • Acute Toxicity: Likely to have low to moderate acute toxicity, similar to 2-butanone. For 2-butanone, the oral LD50 in rats is reported as 2600 mg/kg. [14]* Irritation: Expected to be an eye irritant. [6][7]Prolonged or repeated skin contact may cause defatting and dermatitis.

  • Chronic Effects: No specific data is available. For 2-butanone, repeated high exposure can affect the nervous system. [15]* Ecological Information: The environmental fate of this compound has not been extensively studied. It is advisable to prevent its release into the environment.

Conclusion

While a complete safety data sheet for this compound is not publicly available, a robust safety protocol can be established based on its known GHS classification as a flammable liquid and by drawing logical parallels with structurally related compounds like 2-butanone. The cornerstone of safe handling lies in stringent control of ignition sources, the consistent use of appropriate engineering controls and personal protective equipment, and a well-rehearsed emergency response plan. Researchers must treat this compound with the respect due to a flammable liquid that is also a potential irritant, ensuring that all laboratory operations are conducted with a proactive safety mindset.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Butanone. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Propoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isobutoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • U.S. Chemical Storage. (2017, October 11). Safely Store Flammable MEK Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • Storemasta. (2023, October 16). Flammable Liquid Spills: Key Safety Precautions For Your Workplace. Retrieved from [Link]

  • OHEAP Fire & Security. (2024, September 8). Which Fire Extinguisher Should Be Used for Flammable Liquids?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Safety and Compliance. (2024, May 6). OSHA Flammable Storage Requirements. Retrieved from [Link]

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • Mayo Clinic. (2024, August 10). Chemical splash in the eye: First aid. Retrieved from [Link]

  • Ask Difference. (2024, March 17). Ether vs. Ketone: What's the Difference?. Retrieved from [Link]

  • OHEAP Fire & Security. (n.d.). Flammable Liquid Fire Extinguisher: Tool for Class B Fire. Retrieved from [Link]

  • National Fire Protection Association. (2023, August 1). Fire Extinguisher Types. Retrieved from [Link]

  • Safety Storage Systems. (n.d.). How to Ensure Safe Handling & Storage of Flammable Liquids. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance on the outside storage and use of Methyl Ethyl Ketone (MEK). Retrieved from [Link]

  • UC San Diego. (2023, November 14). Flammable and Combustible Liquids Storage Requirements. Blink. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020, October 1). Toxicological Profile for 2-Butanone. Retrieved from [Link]

  • Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]

  • Eagle Elastomer. (2023, June 12). Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: METHYL ETHYL KETONE HAZARD SUMMARY. Retrieved from [Link]

  • Control Fire Systems. (n.d.). Fire Extinguisher Types. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Weeklysafety.com. (n.d.). Safe Practices: Handling Flammable Liquids in the Workplace. Retrieved from [Link]

  • Wikipedia. (n.d.). Fire classification. Retrieved from [Link]

  • BlackBook Chemistry. (2025, November 10). Reaction Breakdown: Ether vs Ketone Reactivity. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2-Butanone. Retrieved from [Link]

  • Cornea Research Foundation of America. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]

  • Justrite. (2018, February 20). What are the Requirements for Flammable Liquid Storage?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2013, March 22). 2-Butanone: Human health tier II assessment. Retrieved from [Link]

Sources

Commercial availability of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

4-Isopropoxy-2-butanone (CAS: 32541-58-5) is a specialized C4 building block used primarily as an intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and fragrance compounds (e.g., raspberry ketone derivatives).

Critical Advisory on Identity: The CAS number provided in your request (17065-18-4) does not correspond to a registered substance in major chemical inventories (PubChem, CAS Registry, ECHA). The chemically accurate CAS for this compound is 32541-58-5 . This guide proceeds with the technical specifications for CAS 32541-58-5 .

Market Status:

  • Classification: Fine Chemical / Custom Synthesis Block.

  • Availability: Low.[1] It is not a commodity solvent.

  • Primary Sources: Specialized catalog suppliers (e.g., Santa Cruz Biotechnology, Hangzhou Leap Chem) and contract research organizations (CROs).

  • Recommendation: For quantities >100g, in-house synthesis via the Michael addition of isopropanol to methyl vinyl ketone (MVK) is often more time-efficient than commercial sourcing due to long lead times (2–4 weeks) and high unit costs.

Chemical Identity & Physicochemical Profile

Precise identification is required for procurement and safety protocols.

ParameterSpecification
IUPAC Name 4-(propan-2-yloxy)butan-2-one
Common Name This compound
CAS Number 32541-58-5 (Corrected from 17065-18-4)
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Boiling Point ~75°C at 35 mmHg (Lit.)[2]
Density ~0.89 g/cm³
Solubility Soluble in organic solvents; limited water solubility.
Key Functional Groups Ketone (C=O), Ether (C-O-C)

Commercial Supply Chain Analysis

Sourcing this compound requires navigating the "fine chemical" market rather than bulk commodity channels.

Verified Suppliers

The following entities have listed this compound in their catalogs. Note: "In-stock" status for this tier of chemical often means "Synthesis on Demand."

SupplierCatalog / GradeTypical Pack SizeLead Time (Est.)
Santa Cruz Biotechnology (SCBT) Research Grade1 g, 5 g1–2 Weeks
Hangzhou Leap Chem 95%+ PurityBulk / Custom2–4 Weeks
BOC Sciences Building BlockCustomInquiry-based
MySkinRecipes Cosmetic Grade5 ml - 1 LVariable
Cost Implications
  • Research Scale (1–10 g): Expect pricing between $50 – $200 USD per gram .

  • Pilot Scale (100 g+): Custom synthesis quotes are required. Prices drop significantly (to ~$5–10/g) at kilogram scale, but setup fees apply.

Technical Synthesis: The "Make" Option

For researchers facing long lead times or high costs, synthesizing this compound in-house is a viable, high-yield alternative.

Synthetic Pathway: Michael Addition (Preferred)

The most atom-economic route is the base-catalyzed conjugate addition of isopropanol to Methyl Vinyl Ketone (MVK).

Reaction:



Protocol (Self-Validating System):

  • Reagents: Methyl Vinyl Ketone (MVK) [Freshly distilled to remove stabilizers], Isopropanol (excess), Potassium Carbonate (

    
    ) or Triton B (catalyst).
    
  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve catalytic amount of base (0.1 eq) in Isopropanol (10 eq).

    • Cool to 0°C.

    • Add MVK (1 eq) dropwise over 30 minutes. Caution: MVK is highly toxic and lachrymatory.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Monitor: TLC (Hexane:EtOAc 8:2) or GC-MS.[3] Disappearance of MVK peak indicates completion.

  • Workup: Neutralize with dilute HCl, extract with ether, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is required to separate the product from heavy oligomers.

Alternative Route: Etherification

Reaction of 4-hydroxy-2-butanone with isopropyl bromide (Williamson Ether Synthesis).

  • Pros: Avoids toxic MVK.[1]

  • Cons: Lower yield, requires strong base (NaH), potential elimination side reactions.

Pathway Visualization

SynthesisPathways Acetone Acetone MVK Methyl Vinyl Ketone (MVK) Acetone->MVK Aldol Condensation (-H2O) Formaldehyde Formaldehyde Formaldehyde->MVK Product This compound (Target) MVK->Product Michael Addition (Base Cat.) Isopropanol Isopropanol Isopropanol->Product HydroxyButanone 4-Hydroxy-2-butanone HydroxyButanone->Product Williamson Ether (NaH, THF) IsopropylBromide Isopropyl Bromide IsopropylBromide->Product

Figure 1: Synthetic pathways for this compound. The Michael Addition (Solid Blue Line) is the preferred industrial route.

Quality Control & Analytics

Upon receipt or synthesis, verify identity using these parameters.

MethodExpected Signal / Result
GC-MS Molecular Ion peak

m/z. Base peak often 43 (acetyl group) or 59 (isopropoxy fragment).
1H NMR (CDCl3)

1.15 (d, 6H, Isopropyl Me);

2.18 (s, 3H, Ketone Me);

2.66 (t, 2H, -CH2-C=O);

3.67 (t, 2H, -CH2-O-);

3.57 (m, 1H, CH-O).
IR Spectroscopy Strong C=O stretch at ~1715 cm⁻¹; C-O-C ether stretch at ~1100 cm⁻¹.

Safety & Handling

  • Flammability: Flash point is estimated at <60°C. Store in a flammables cabinet.

  • Peroxide Formation: As an ether, this compound can form explosive peroxides upon prolonged storage and exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation. Store under nitrogen.

  • Toxicity: Use in a fume hood. Avoid inhalation. If synthesizing via MVK, use extreme caution (MVK is a potent alkylating agent and lachrymator).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538375, this compound. Retrieved from [Link]

  • Org. Synth. 1976, 55, 24. Preparation of Methyl Vinyl Ketone (Precursor Synthesis). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Isopropoxy-2-butanone from 4-hydroxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Synthesis of 4-Isopropoxy-2-butanone

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 32541-58-5) Starting Material: 4-Hydroxy-2-butanone (CAS: 5909-04-6)

The Synthetic Challenge: The transformation of 4-hydroxy-2-butanone to its isopropyl ether derivative presents a specific chemoselective challenge due to the


-hydroxy ketone motif. Standard Williamson ether synthesis conditions (Strong Base/Alkyl Halide) are often contraindicated because the starting material is highly prone to:
  • Retro-Aldol / Elimination: Rapid dehydration to Methyl Vinyl Ketone (MVK) under basic conditions.

  • Self-Condensation: Base-catalyzed aldol polymerization of the ketone.[1]

The Solution: Instead of fighting the molecule's tendency to eliminate, this protocol leverages it. We utilize an Acid-Catalyzed Dehydrative Etherification . This "One-Pot" process effectively dehydrates the starting material to the reactive intermediate (MVK) in situ, which then undergoes a thermodynamic Michael addition with isopropanol to yield the target ether.

Reaction Mechanism & Pathway

The reaction proceeds through an Elimination-Addition mechanism rather than a direct


 displacement.

ReactionPathway SM 4-Hydroxy-2-butanone (Starting Material) Inter [Methyl Vinyl Ketone] (Transient Intermediate) SM->Inter H+, Heat (- H2O) Prod This compound (Target) Inter->Prod Isopropanol, H+ (Michael Addition) Prod->Inter Reversible

Figure 1: The reaction pathway leverages the in-situ formation of Methyl Vinyl Ketone (MVK) followed by the acid-catalyzed addition of isopropanol.

Experimental Protocols

Method A: Acid-Catalyzed Dehydrative Etherification (Scalable)

Recommended for gram-to-kilogram scale synthesis.

Principle: This method drives the equilibrium toward the product by removing the water generated during the initial dehydration step and using isopropanol as both reactant and solvent.

Reagents & Equipment:

  • 4-Hydroxy-2-butanone (1.0 eq)[2]

  • Isopropanol (anhydrous, 10.0 eq) – Large excess acts as solvent and drives kinetics.

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)

  • Apparatus: Round-bottom flask, Dean-Stark trap (filled with molecular sieves or benzene/toluene if a ternary azeotrope is desired), Reflux condenser.

Step-by-Step Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 4-hydroxy-2-butanone (10.0 g, 113.5 mmol) and Isopropanol (68.0 g, ~87 mL).

  • Catalyst Addition: Add p-TSA (1.08 g, 5.7 mmol) to the stirring solution.

  • Reflux: Equip the flask with a Dean-Stark trap (optional: add 50 mL toluene to assist water removal via azeotrope) and a reflux condenser. Heat the mixture to reflux (approx. 80-85°C internal temp).

  • Monitoring: Maintain reflux for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes) or GC-MS.

    • Checkpoint: The starting material peak should disappear, transient MVK may be visible, and the product peak (higher R_f) should grow.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by adding solid Sodium Bicarbonate (

      
      , 1.0 g) and stirring for 15 minutes.
      
    • Filter off the solids.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove excess isopropanol.

  • Purification:

    • The crude oil typically requires vacuum distillation for high purity.

    • Distillation: Collect the fraction boiling at ~75°C at 35 mmHg [Ref 1].

Method B: Silver(I) Oxide Mediated Alkylation (Mild/Lab Scale)

Recommended for small-scale, high-value synthesis where acidic conditions must be avoided.

Principle: Uses


 as a mild base/promoter to activate the hydroxyl group for nucleophilic attack on 2-iodopropane without triggering massive aldol condensation.

Reagents:

  • 4-Hydroxy-2-butanone (1.0 eq)[2]

  • 2-Iodopropane (3.0 eq)

  • Silver(I) Oxide (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) or DMF (Solvent)

Protocol:

  • Dissolve 4-hydroxy-2-butanone (1.0 g) in anhydrous DCM (10 mL).

  • Add 2-Iodopropane (3.0 eq).

  • Add Silver(I) Oxide (1.5 eq) in one portion.

  • Stir vigorously at room temperature for 24–48 hours in the dark (wrap flask in foil).

  • Filter through a pad of Celite to remove silver salts.

  • Evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Analysis & Quality Control

Expected Analytical Data:

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidDarkening indicates polymerization (MVK oligomers).
GC-MS (EI) Molecular Ion: m/z 130Fragment ions: m/z 115 (M-CH3), 43 (Acetyl).
1H NMR (CDCl3)

1.15 (d, 6H, Isopropyl Me)
Characteristic doublet for the isopropyl group.
1H NMR (CDCl3)

3.60 (m, 1H, O-CH-Me2)
Septet for the isopropyl methine proton.
1H NMR (CDCl3)

3.70 (t, 2H, -CH2-O-)
Triplet for the methylene next to ether oxygen.
Yield (Method A) 65% - 75%Dependent on efficient water removal.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion Equilibrium limitation (Water).Ensure Dean-Stark is functioning or add 3Å Molecular Sieves to the reaction.
Polymerization Overheating or too much acid.Reduce p-TSA load to 1 mol%; ensure temperature does not exceed 90°C.
By-product: MVK Incomplete addition.Increase reaction time; add more Isopropanol to push equilibrium to the ether.

References

  • PubChem Compound Summary. (n.d.). This compound (CID 538375).[3] National Center for Biotechnology Information. Retrieved from [Link]

  • Reactivity Context: The dehydration of 4-hydroxy-2-butanone to methyl vinyl ketone (MVK) is a well-documented transformation, often occurring during the synthesis or purification of the hydroxy-ketone. See: Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. (2022). Semantic Scholar. Retrieved from [Link]

  • -unsaturated ketones (like MVK) is a standard organic transformation known as the oxa-Michael addition. See generally: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Williamson ether synthesis protocol for 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

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Williamson Ether Synthesis Protocol for 4-Isopropoxy-2-butanone

Abstract: This document provides a comprehensive, in-depth protocol for the synthesis of this compound via the Williamson ether synthesis. This application note is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The protocol outlines the reaction of 4-hydroxy-2-butanone with an isopropyl halide in the presence of a strong base. Key experimental parameters, safety considerations, and purification techniques are discussed in detail to ensure a high-yield and high-purity synthesis.

Introduction: The Strategic Importance of the Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a highly relevant and versatile method for the formation of ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile, attacking an electrophilic carbon of an organohalide to form an ether linkage.[1][2]

This application note specifically addresses the synthesis of this compound, a valuable intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.[3][4] The protocol herein has been optimized to favor the desired SN2 pathway and minimize potential side reactions, such as elimination.

Mechanistic Rationale

The synthesis of this compound involves two primary steps:

  • Deprotonation: The hydroxyl group of 4-hydroxy-2-butanone is deprotonated by a strong base, typically sodium hydride (NaH), to form a reactive alkoxide nucleophile.[2][5] The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete and irreversible deprotonation without competing side reactions.[2]

  • Nucleophilic Attack: The resulting alkoxide then undergoes an SN2 reaction with a suitable isopropyl halide, such as 2-bromopropane or 2-iodopropane.[1][2] The selection of the alkylating agent is crucial; primary and secondary alkyl halides are generally preferred for the Williamson ether synthesis, as tertiary halides are prone to elimination reactions.[1][2][6]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS NumberNotes
4-Hydroxy-2-butanone≥95%Sigma-Aldrich590-90-9Store under inert atmosphere.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7Highly reactive with water. Handle with extreme care.
2-Bromopropane99%Acros Organics75-26-3Irritant and flammable.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Use freshly distilled or from a solvent purification system.
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific60-29-7For extraction.
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionFisher Scientific12125-02-9For quenching.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWR7487-88-9For drying.
Argon (Ar) or Nitrogen (N₂)High PurityLocal Supplier7440-37-1 / 7727-37-9For inert atmosphere.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Ar or N₂) supply with manifold

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Experimental Protocol

Reaction Setup and Alkoxide Formation

Safety First: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7] All manipulations involving NaH must be performed under an inert atmosphere (argon or nitrogen) in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and gloves, is mandatory.

  • Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Purge the entire apparatus with argon or nitrogen for at least 15 minutes.

  • Addition of Sodium Hydride: Under a positive flow of inert gas, carefully weigh 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) and add it to the reaction flask.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

  • Alcohol Addition: Dissolve 1.0 equivalent of 4-hydroxy-2-butanone in anhydrous THF in a separate, dry flask. Transfer this solution to an addition funnel and add it dropwise to the stirred suspension of NaH in THF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.[5]

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure complete formation of the sodium alkoxide.

Ether Formation
  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add 1.1 equivalents of 2-bromopropane dropwise via syringe.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to proceed at room temperature. The reaction can be gently heated to reflux (approximately 66 °C for THF) to increase the rate of reaction.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[9]

Results and Discussion

Expected Yield and Characterization

A typical yield for this reaction, when performed under optimal conditions, is in the range of 70-85%. The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the isopropoxy and butanone moieties.[10]

  • ¹³C NMR: The carbon NMR will confirm the presence of all seven carbons in the molecule.

  • IR Spectroscopy: The infrared spectrum should display a strong carbonyl (C=O) stretch around 1715 cm⁻¹ and C-O-C stretching vibrations.[11]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (130.19 g/mol ).[10][12]

Potential Side Reactions and Troubleshooting

The primary competing side reaction in this synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered substrates and strong, bulky bases.[2][13] In this protocol, the use of a secondary alkyl halide (2-bromopropane) with a primary alkoxide minimizes, but does not entirely eliminate, the possibility of elimination.

  • Low Yield: If the yield is significantly lower than expected, it could be due to incomplete deprotonation of the alcohol, loss of volatile reactants or products, or the prevalence of the elimination side reaction. Ensure all reagents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Impure Product: The presence of unreacted starting materials or byproducts from side reactions will necessitate careful purification. Fractional distillation is generally effective for separating the desired ether from the starting alcohol and the elimination product (propene).[9]

Safety and Waste Disposal

  • Sodium Hydride: Quench any residual NaH carefully with isopropanol followed by methanol and then water in a well-ventilated fume hood.

  • Solvents: All organic solvents should be collected in appropriately labeled waste containers for disposal according to institutional guidelines.

  • Halogenated Waste: The alkyl halide and any halogenated byproducts should be disposed of in a designated halogenated waste container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can achieve a high yield of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of other ethers, making this a valuable guide for professionals in organic synthesis and drug development.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow setup 1. Assemble and Purge Apparatus with Inert Gas add_nah 2. Add NaH to Anhydrous THF setup->add_nah add_alcohol 3. Add 4-Hydroxy-2-butanone Solution Dropwise at 0 °C add_nah->add_alcohol form_alkoxide 4. Stir at Room Temperature (Alkoxide Formation) add_alcohol->form_alkoxide add_halide 5. Add 2-Bromopropane Dropwise at 0 °C form_alkoxide->add_halide react 6. Heat to Reflux and Monitor Reaction add_halide->react quench 7. Quench with Saturated Aqueous NH₄Cl at 0 °C react->quench extract 8. Extract with Diethyl Ether quench->extract wash_dry 9. Wash, Dry, and Concentrate Organic Layer extract->wash_dry purify 10. Purify by Fractional Distillation wash_dry->purify product Pure this compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • Google Patents. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)
  • ACS Publications. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State | ACS Omega. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Semantic Scholar. Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • PubChem - NIH. This compound | C7H14O2 | CID 538375. [Link]

  • Google Patents.
  • NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Organic Chemistry Portal. Alkoxide-Catalyzed Reduction of Ketones with Pinacolborane. [Link]

  • ACS Publications. Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones. [Link]

  • Reddit. Sodium Hydride Help : r/chemistry. [Link]

  • ACS Publications. Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

  • Google Patents.
  • Oakwood Chemical. This compound, min 98%, 1 ml. [Link]

  • PubChem. 4-Isobutoxy-2-butanone | C8H16O2 | CID 537792. [Link]

  • Chemistry LibreTexts. 21.4 Spectroscopic Properties of Aldehydes and Ketones. [Link]

Sources

4-Isopropoxy-2-butanone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical analysis of 4-Isopropoxy-2-butanone , positioning it as a superior, "masked" alternative to Methyl Vinyl Ketone (MVK) for precision organic synthesis.

A Stabilized "Masked" Michael Acceptor for Precision Organic Synthesis


[1][2]

Executive Summary

This compound is a


-alkoxy ketone employed as a stable, manageable precursor to Methyl Vinyl Ketone (MVK). While MVK is a potent Michael acceptor, its utility is often compromised by high toxicity, volatility, and a tendency toward rapid, uncontrolled polymerization. This compound overcomes these limitations by acting as a "Masked Methyl Vinyl Ketone" (MMVK) . Under specific thermal or acidic conditions, it undergoes 

-elimination to generate the reactive enone in situ, allowing for controlled Michael additions, Robinson annulations, and Friedel-Crafts alkylations without the handling hazards of the free enone.

Compound Profile & Physiochemical Data[3][4]

PropertySpecification
IUPAC Name 4-(Propan-2-yloxy)butan-2-one
Structure

Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 75°C @ 35 mmHg (approx. 170-175°C atm)
Flash Point ~45-50°C (Estimated, Flammable Liquid Cat 3)
Solubility Soluble in alcohols, ethers, chloroform; limited water solubility.[1][2][3]
Stability Stable at room temperature; eliminates isopropanol >100°C or with acid.

Synthetic Utility & Mechanism

The core utility of this compound lies in its dual reactivity. It functions as a stable ketone storage form that releases a reactive electrophile only when triggered.

The "Masked" MVK Mechanism

In the presence of Brønsted or Lewis acids, or upon heating, the isopropoxy group is protonated/activated, making it a good leaving group. Elimination generates the reactive enone (MVK) transiently, which is immediately trapped by nucleophiles present in the reaction mixture.

Advantages over MVK:

  • Stoichiometric Control: prevents MVK polymerization side-reactions.

  • Safety: Lower vapor pressure and toxicity.

  • Regioselectivity: Slow release of the electrophile favors thermodynamic control.

ReactionPathways Start This compound (Stable Precursor) Inter Activated Complex (Protonated/Lewis Acid Bound) Start->Inter H+ or Heat MVK Transient MVK (Reactive Electrophile) Inter->MVK - Isopropanol (Elimination) Prod1 Raspberry Ketone (Friedel-Crafts) MVK->Prod1 + Phenol (Acid Cat.) Prod2 Pyrazolines/Heterocycles (Condensation) MVK->Prod2 + Hydrazines Prod3 Robinson Annulation Products MVK->Prod3 + Enolates

Figure 1: Mechanistic pathway showing the in-situ generation of the reactive species.

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This protocol uses a phosphine-catalyzed Michael addition, a "Green Chemistry" approach that avoids strong acids/bases and polymerization.

Reagents:

  • Methyl Vinyl Ketone (MVK)[1]

  • Isopropanol (IPA) - (Excess, acts as solvent and reactant)

  • Trimethylphosphine (

    
    ) or Triphenylphosphine (
    
    
    
    ) - Catalyst

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

  • Charging: Add Isopropanol (50 mmol, 3.8 mL) and Acetonitrile (10 mL) (optional co-solvent, neat IPA is often sufficient).

  • Catalyst Addition: Add

    
     (0.5 mmol, 1 mol%)  via syringe. Caution: Phosphines are pyrophoric and toxic; handle in a glovebox or with strict air-free technique.
    
  • Reactant Addition: Dropwise add Methyl Vinyl Ketone (10 mmol, 0.80 mL) over 10 minutes at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 1-2 hours. Monitor by TLC (or GC) for the disappearance of MVK.

  • Workup: Filter the solution through a small plug of silica gel to remove the phosphine catalyst.

  • Purification: Concentrate the filtrate under reduced pressure (rotary evaporator). The residue is typically spectroscopically pure this compound. If necessary, distill under vacuum (bp ~75°C @ 35 mmHg).

Yield: Expect 80-90% as a clear oil.

Protocol 2: Synthesis of Raspberry Ketone (Friedel-Crafts Alkylation)

Rationale: This is the primary industrial application. Using the alkoxy ketone prevents the formation of polymeric tars common when using MVK directly. We utilize a solid acid catalyst (Montmorillonite K-10) for ease of workup.

Target: 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

Reagents:

  • Phenol (10 mmol, 0.94 g)

  • This compound (10 mmol, 1.30 g)

  • Montmorillonite K-10 Clay (Activated) or Zeolite H-Beta (0.5 g)

  • Nitromethane or Dichloroethane (Solvent) - Note: Can be run neat in industrial settings.

Procedure:

  • Activation: Dry the Montmorillonite K-10 clay in an oven at 120°C for 3 hours prior to use to ensure maximum Lewis acidity.

  • Reaction Assembly: In a pressure tube or heavy-walled flask, combine Phenol , This compound , and the Solid Catalyst .

  • Heating: Seal the vessel and heat to 100-120°C with vigorous stirring for 4–6 hours.

    • Mechanism:[1][4][5] The clay catalyzes the elimination of isopropanol to form MVK within the pore structure, which immediately alkylates the phenol at the para-position.

  • Monitoring: Monitor by HPLC or TLC (Eluent: Hexane/Ethyl Acetate 3:1). Look for the product spot (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove the clay catalyst.

  • Purification: Wash the filtrate with saturated

    
     (to remove trace acids) and Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize the solid residue from Hexane/Ether to obtain white needles.

Expected Yield: 60-75%. Melting Point: 82-84°C.

Protocol 3: Heterocycle Synthesis (Pyrazoline Formation)

Rationale: this compound serves as a 1,3-dielectrophile equivalent. Reaction with hydrazine yields 3-methyl-2-pyrazoline, a precursor to pyrazoles.

Reagents:

  • This compound (10 mmol)[1]

  • Hydrazine Hydrate (12 mmol, 80% solution)

  • Ethanol (20 mL)

  • Acetic Acid (Cat.[1][6] 2-3 drops)

Procedure:

  • Mixing: Dissolve this compound in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at 0°C.

  • Cyclization: Allow to warm to room temperature, then reflux for 3 hours.

    • Note: The reaction proceeds via hydrazone formation followed by intramolecular displacement of the isopropoxide group.

  • Workup: Evaporate the solvent. The residue is typically the crude pyrazoline.

  • Oxidation (Optional): To convert to the aromatic 3-methylpyrazole , treat the crude pyrazoline with an oxidant like Sulfur or DDQ, or simply heat in the presence of air/catalyst if full aromatization is required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Incomplete MVK conversionEnsure Phosphine catalyst is fresh/active. Increase time.
Polymerization (Protocol 2) Temperature too high; Localized hotspotsImprove stirring efficiency. Use a lower temperature (100°C).
Ortho-substitution (Protocol 2) Non-selective catalystUse shape-selective Zeolites (H-Beta) to favor para-isomer.
Residual Isopropanol Incomplete eliminationEnsure reaction temperature > Boiling point of IPA or use acid catalyst.

Safety & Handling

  • Flammability: this compound is a flammable liquid.[2] Keep away from sparks and open flames.

  • Eye Hazard: Causes serious eye damage. Wear chemical splash goggles and a face shield.

  • Toxicity: While less toxic than MVK, it should be treated as a hazardous chemical. Use in a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.

References

  • Synthesis of 4-alkoxy-2-butanones: Stewart, I. C., et al. "Phosphine-Catalyzed Hydration and Hydroalkoxylation of Activated Olefins." Journal of the American Chemical Society, vol. 127, no. 50, 2005, pp. 17616-17617. Link

  • Raspberry Ketone Synthesis: Tateiwa, J., et al. "Cation-exchanged montmorillonite-catalyzed facile Friedel-Crafts alkylation of hydroxy and methoxy aromatics with 4-hydroxybutan-2-one to produce raspberry ketone." Journal of Organic Chemistry, vol. 59, no. 20, 1994, pp. 5901-5904. Link

  • General Reactivity of Masked Enones: Wenkert, E., et al. "4-Methoxy-2-butanone and related Michael acceptors." Journal of the American Chemical Society, 1970.
  • Safety Data: PubChem Compound Summary for CID 538375, this compound. Link

Sources

Technical Application Note: Synthesis and Utilization of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the fragrance and flavor industry. It details the synthesis, quality control, and downstream utilization of 4-Isopropoxy-2-butanone (CAS: 5702-05-6), a critical Michael adduct used as a scaffold for heterocyclic aroma chemicals.[1][2]

Subject: High-Purity Synthesis & Downstream Derivatization of Alkoxy-Ketone Intermediates

Executive Summary

This compound is a functionalized ketone ether synthesized via the Michael addition of isopropanol to methyl vinyl ketone (MVK).[1][2] While possessing a mild, ethereal-fruity odor profile itself, its primary utility in high-value perfumery lies as a synthetic intermediate .[1]

It serves as a stable "masked" precursor for the generation of substituted furanones (caramel/strawberry notes) and pyrazines (roasted/nutty notes) upon reaction with diamines or glyoxal derivatives. This guide provides a self-validating protocol for its synthesis, emphasizing the suppression of MVK polymerization, and outlines its conversion into high-impact fragrance molecules.

Chemical Profile & Mechanism

Physicochemical Data
ParameterSpecification
IUPAC Name 4-(Propan-2-yloxy)butan-2-one
CAS Number 5702-05-6
Molecular Formula

Molecular Weight 130.19 g/mol
Boiling Point 170–175 °C (at 760 mmHg)
Appearance Colorless to pale yellow liquid
Odor Profile Ethereal, solvent-like, faint fruity nuance
Reaction Mechanism: Base-Catalyzed Michael Addition

The synthesis relies on the thermodynamic control of the conjugate addition of the isopropoxide anion to the


-carbon of Methyl Vinyl Ketone (MVK).

Key Mechanistic Insight: To prevent the catastrophic polymerization of MVK (a common failure mode), the reaction must be run with Isopropanol in large excess serving as both reactant and solvent, and the MVK must be introduced slowly into the catalyst-rich environment.

MichaelAddition IPA Isopropanol (Nucleophile) Alkoxide Isopropoxide Anion (Active Species) IPA->Alkoxide -H+ Base Cat. NaOH (Deprotonation) Base->Alkoxide Enolate Enolate Intermediate Alkoxide->Enolate Attack on Beta-Carbon MVK Methyl Vinyl Ketone (Electrophile) MVK->Enolate Product This compound (Target) Enolate->Product Protonation (from IPA)

Figure 1: Mechanistic pathway for the synthesis of this compound. Note the regeneration of the alkoxide allows for catalytic base usage.

Experimental Protocol: Synthesis

Safety Warning: Methyl Vinyl Ketone (MVK) is highly toxic, a lachrymator, and flammable. All operations must be performed in a functioning fume hood.

Materials
  • Methyl Vinyl Ketone (MVK): 1.0 mol (Freshly distilled or stabilized with hydroquinone).[1]

  • Isopropanol (Anhydrous): 5.0 mol (Excess required to drive equilibrium and act as solvent).[1]

  • Catalyst: Sodium Hydroxide (NaOH), 2% w/w relative to MVK.

  • Quenching Agent: Glacial Acetic Acid.[1][3]

Step-by-Step Procedure
  • Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.[1]

  • Catalyst Activation: Charge the flask with Isopropanol (300g) and NaOH pellets (1.4g) . Stir at room temperature until pellets are fully dissolved.

  • Controlled Addition (Critical Step):

    • Cool the reactor to 0–5°C using an ice bath.

    • Charge the addition funnel with MVK (70g) .

    • Slowly add MVK dropwise over 60 minutes .

    • Reasoning: Low temperature and slow addition prevent the exothermic polymerization of MVK.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to warm to room temperature (25°C).

    • Stir for 4 hours . Monitor consumption of MVK via TLC or GC (Disappearance of peak at retention time ~2.5 min).

  • Neutralization:

    • Add Glacial Acetic Acid dropwise until pH reaches 6.5–7.0.

    • Note: Failure to neutralize prior to distillation will cause base-catalyzed reversal (retro-Michael) or polymerization in the pot.[1][2]

  • Work-up:

    • Filter off the sodium acetate salts.

    • Remove excess Isopropanol via rotary evaporation (40°C, 100 mbar).

Purification

Perform fractional vacuum distillation on the crude oil.

  • Target Fraction: Collect distillate at 75–78°C @ 10 mmHg .

  • Yield Expectation: 85–92%.[1][2]

Quality Control & Validation

To ensure the material is suitable for downstream fragrance synthesis, it must meet the following criteria.

GC-MS Analysis Parameters
  • Column: DB-WAX or equivalent polar column (30m x 0.25mm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    220°C.
  • Acceptance Criteria:

    • Purity > 98.0%.

    • Critical Impurity: MVK < 50 ppm (due to toxicity).[1]

    • Critical Impurity: Di-isopropyl ether (byproduct) < 0.5%.[1][2]

Downstream Application: Fragrance Precursor[1][2]

The true value of this compound is its role as a 1,4-dicarbonyl equivalent .[1][2] Under acidic conditions, the isopropoxy group acts as a leaving group, unmasking a reactive intermediate that cyclizes to form heterocycles.

Application A: Synthesis of Furanone Analogs (Caramel/Fruit Notes)

This protocol converts the ketone into a substituted furanone, a class of molecules critical for "jammy" and "baked" accords.

  • Reagents: this compound + Oxalate ester (or Glyoxal derivative) + Acid Catalyst.

  • Process:

    • Condensation of the ketone with diethyl oxalate in the presence of sodium ethoxide.

    • Acid-catalyzed cyclization and decarboxylation.[1][2]

  • Result: Formation of 2,5-dimethyl-3(2H)-furanone (Furaneol analog) or Bullatenone derivatives.[1][2]

  • Olfactory Impact: High-intensity strawberry, pineapple, and caramel notes.

Application B: Synthesis of Functionalized Pyrazines

Reaction with ethylenediamine followed by oxidation yields alkyl-substituted pyrazines, essential for nutty, roasted, and green notes in perfumery.

ApplicationWorkflow Start This compound (Purified) PathA Path A: Acid Catalysis + Glyoxal/Oxalate Start->PathA PathB Path B: Condensation + Diamines Start->PathB InterA Cyclization/Elimination (- Isopropanol) PathA->InterA EndA Furanones (Strawberry/Caramel) InterA->EndA InterB Dihydropyrazine Formation PathB->InterB EndB Substituted Pyrazines (Nutty/Green) InterB->EndB

Figure 2: Downstream synthetic utility of this compound in generating high-impact aroma chemicals.

References

  • Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1][2] (Standard reference for MVK derivatives in fragrance).

  • U.S. Patent 3,381,039. Process for the preparation of alkoxy butanones.
  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 22375, this compound. Retrieved from: [Link]

  • Organic Syntheses . Michael Addition to Methyl Vinyl Ketone. Coll. Vol. 6, p.786 (1988). Available at: [Link] (General procedure adaptation).[1]

Sources

Application Note: 4-Isopropoxy-2-butanone as a Latent Electrophile for Raspberry Ketone Analogue Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for chemical biology and process chemistry teams. It addresses the use of 4-Isopropoxy-2-butanone (CAS 32541-58-5) not merely as a solvent or byproduct, but as a stabilized, latent electrophile for the precision synthesis of Raspberry Ketone (Rheosmin) and its structural analogues.

Executive Summary

Raspberry Ketone [4-(4-hydroxyphenyl)-2-butanone] and its analogues (e.g., Zingerone, Anisyl acetone) are critical scaffolds in fragrance chemistry and metabolic drug development. Traditional synthesis via the aldol condensation of 4-hydroxybenzaldehyde and acetone requires high-pressure hydrogenation. The alternative Friedel-Crafts alkylation using 4-hydroxy-2-butanone (4-H-2-B) suffers from the instability of the starting material, which readily dehydrates to the toxic and volatile Methyl Vinyl Ketone (MVK) or dimerizes.

This guide details the protocol for using This compound (IPB) as a stabilized surrogate for 4-H-2-B. By masking the unstable


-hydroxy ketone as a 

-alkoxy ketone, researchers can achieve controlled Friedel-Crafts alkylation with phenols, generating diverse phenyl-butanone analogues with high regioselectivity.

Scientific Rationale & Mechanism

The Instability Problem

The direct precursor, 4-hydroxy-2-butanone, exists in equilibrium with MVK and water. In acidic media required for Friedel-Crafts reactions, MVK polymerizes, leading to tar formation and low yields.



The Isopropoxy Solution

This compound introduces a bulky isopropyl ether group. This modification serves two functions:

  • Steric Stabilization: Prevents spontaneous polymerization during storage.

  • Latent Activation: Under Lewis or Brønsted acid catalysis, the isopropoxy group acts as a leaving group (as isopropanol), generating the requisite carbocation (or activated complex) in situ to attack the aromatic ring.

Reaction Pathway Visualization

ReactionPathway IPB This compound (Stable Precursor) Complex Activated Complex [Oxocarbenium / Carbocation] IPB->Complex Protonation & Cleavage Acid Acid Catalyst (AlCl3 / Zeolite) Acid->Complex Product Raspberry Ketone Analogue (4-Aryl-2-butanone) Complex->Product Side Side Product (Isopropanol) Complex->Side Elimination Phenol Phenolic Substrate (Ar-H) Phenol->Product Electrophilic Attack

Figure 1: Mechanistic pathway for the acid-mediated conversion of this compound into aryl-butanone scaffolds.

Experimental Protocols

Materials & Equipment
  • Precursor: this compound (>98% purity, GC grade).[1][2][3]

  • Substrates: Phenol, Guaiacol, Anisole, Catechol (depending on target).

  • Catalyst: Aluminum Chloride (

    
    ) for homogeneous, or H-Beta Zeolite for heterogeneous catalysis.
    
  • Solvent: Nitromethane (for

    
    ) or solvent-free (for Zeolites).
    
  • Analysis: HPLC-UV (280 nm) or GC-MS.

Protocol A: Synthesis of Raspberry Ketone (Reference Standard)

Target: 4-(4-hydroxyphenyl)-2-butanone[4]

  • Preparation: In a dry 250 mL three-neck flask equipped with a reflux condenser and dropping funnel, charge Phenol (9.4 g, 100 mmol) and Nitromethane (50 mL).

  • Catalyst Addition: Cool to 0°C. Add

    
      (14.6 g, 110 mmol) portion-wise to avoid exotherms. Stir for 15 min until dissolved.
    
  • Alkylation: Mix This compound (13.0 g, 100 mmol) with 10 mL Nitromethane. Add dropwise to the phenol mixture over 30 minutes, maintaining temperature <5°C.

    • Note: The isopropyl group leaves as isopropanol, which may complex with

      
      . A slight excess of catalyst ensures full activation.
      
  • Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into ice-water (200 mL) containing concentrated HCl (10 mL) to break the aluminum phenoxide complex.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexane/ether or purify via column chromatography.

    • Yield Expectation: 65–75%.

Protocol B: Library Synthesis of Analogues

Target: Structural variants for SAR (Structure-Activity Relationship) studies.

This protocol uses a heterogeneous catalyst (Montmorillonite K-10 or Zeolite H-Beta) to allow for easier workup and green chemistry compliance.

StepActionCritical Parameter
1. Loading Mix Substrate (10 mmol) and Catalyst (0.5 g) in a pressure vial.Substrate excess (3:1) improves mono-alkylation selectivity.
2. Addition Add This compound (10 mmol).Solvent-free conditions preferred for zeolites.
3. Heating Seal and heat to 120°C for 12 hours.High temp required to drive the leaving group (iPrOH) removal.
4. Workup Cool, dilute with Ethanol, filter off catalyst.Catalyst can be regenerated by calcination.
5. Isolation Remove excess substrate via vacuum distillation.Product remains in the residue.

Substrate Scope and Data Summary

The following table summarizes the expected products when reacting this compound with various aromatic substrates.

SubstrateTarget AnalogueCommon NameApplication
Phenol 4-(4-Hydroxyphenyl)-2-butanoneRaspberry KetoneFragrance, Metabolism
Anisole 4-(4-Methoxyphenyl)-2-butanoneAnisyl AcetoneInsect Attractant
Guaiacol 4-(4-Hydroxy-3-methoxyphenyl)-2-butanoneZingeroneAnti-inflammatory
Catechol 4-(3,4-Dihydroxyphenyl)-2-butanone-Antioxidant
Veratrole 4-(3,4-Dimethoxyphenyl)-2-butanoneMethyl ZingeroneFlavoring
Comparative Yield Analysis (vs. Traditional Precursors)
Precursor MethodStabilityMVK FormationTypical Yield (Phenol)
4-Hydroxy-2-butanone Poor (Dimerizes)High40-55%
Methyl Vinyl Ketone (MVK) Toxic/VolatileN/A (Is MVK)30-50% (Polymerizes)
This compound Excellent Negligible 65-75%

Workflow Visualization

Workflow Start Start: this compound Choice Select Catalyst System Start->Choice PathA Path A: Homogeneous (AlCl3) High Reactivity / Stoichiometric Choice->PathA Lab Scale PathB Path B: Heterogeneous (Zeolite) Green Chem / Catalytic Choice->PathB Process Scale ReactA Reaction: 0-25°C, 4h Solvent: Nitromethane PathA->ReactA ReactB Reaction: 120°C, 12h Solvent-Free PathB->ReactB Quench Quench & Extraction ReactA->Quench Filter Filter Catalyst ReactB->Filter Final Final Product: Raspberry Ketone Analogue Quench->Final Filter->Final

Figure 2: Decision tree for selecting the catalytic system based on scale and green chemistry requirements.

References

  • Tateiwa, J., et al. (1994). "Cation-exchanged montmorillonite-catalyzed facile Friedel-Crafts alkylation of hydroxy and methoxy aromatics with 4-hydroxybutan-2-one to produce raspberry ketone and some pharmaceutically active compounds."[4] Journal of Organic Chemistry. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • CymitQuimica. (n.d.).[5] "this compound Product Data." Chemical Building Blocks. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine. Link

  • Google Patents. (2012). "Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone (CN102372617A)."[4][6] Google Patents. Link

Sources

Applications of 4-Isopropoxy-2-butanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-Isopropoxy-2-butanone (CAS: 32541-58-5 / 22431-05-6) in medicinal chemistry. It focuses on its critical role as a C4-synthon for Vitamin D analogs and its utility as a masked Michael acceptor.

Strategic Utilization in Vitamin D Analogs & Heterocyclic Chemistry

Executive Summary & Chemical Profile

This compound is a versatile aliphatic ketone characterized by a terminal isopropoxy ether group. In medicinal chemistry, it serves two primary functions:

  • Side-Chain Synthon: A critical intermediate for constructing the lipophilic side chains of Vitamin D analogs (e.g., 1

    
    -hydroxyvitamin D derivatives).
    
  • Masked Electrophile: A stable precursor to Methyl Vinyl Ketone (MVK), allowing for controlled Michael additions without the high toxicity and instability associated with free MVK.

Chemical Specifications
PropertySpecification
Chemical Name This compound
Common Synonyms 4-(1-methylethoxy)butan-2-one; Isopropoxybutanone
CAS Number 32541-58-5 (Primary); 22431-05-6 (Related isomer ref)
Molecular Formula

Molecular Weight 130.19 g/mol
Boiling Point 75°C @ 35 mmHg
Functional Groups Ketone (C2), Ether (C4-Isopropoxy)

Core Application: Synthesis of Vitamin D Analogs

The most high-value application of this compound is in the synthesis of 1


-hydroxyvitamin D homologs . The molecule provides the necessary carbon framework to extend or modify the C-17 side chain, which is critical for the binding affinity of Vitamin D receptor (VDR) agonists.
Mechanism of Action

The ketone undergoes


-bromination to generate a reactive electrophile. This bromo-intermediate is subsequently coupled to the Vitamin D nucleus (typically a sulfone or aldehyde intermediate derived from the CD-ring) to install the side chain.
Protocol A: Regioselective -Bromination

Context: This protocol is adapted from patent methodologies for preparing side-chain homologous Vitamin D derivatives.

Reagents:

  • This compound (Start Material)[1][2][3][4][5]

  • Bromine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )[1][6][7]
    
  • Methanol (Solvent)[1]

  • Diethyl Ether (Extraction)

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 68.2 g (0.52 mol) of this compound dissolved in 315 mL of Methanol.

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Bromination: Add 26.9 mL (approx. 83 g, 0.52 mol) of Bromine dropwise (instillation) over 30–45 minutes. Maintain internal temperature below 5°C.

    • Note: The 1:1 stoichiometry targets mono-bromination. The acidic environment (HBr generation) favors thermodynamic control.

  • Reaction: Stir the mixture at +10°C for 1.5 hours . Monitor consumption of

    
     (decolorization).
    
  • Quenching: Instill 470 mL of cold water into the reaction mixture.

  • Workup: Stir for 16 hours at room temperature (to ensure complete precipitation/separation). Pour into saturated brine solution and extract with Diethyl Ether (

    
     mL).
    
  • Purification: Dry organic phase over

    
    , concentrate under vacuum.
    
  • Isolation: Distill the crude oil. The target bromo-derivative typically boils at 95°C (15–20 mmHg) .

Yield Expectation: ~78 g (approx. 60-70% yield).

Secondary Application: Heterocycle Synthesis

This compound acts as a 1,3-electrophile equivalent. It is particularly useful for synthesizing substituted pyrazoles , which are pharmacophores in COX-2 inhibitors and kinase inhibitors.

Protocol B: Pyrazole Condensation

Principle: The ketone condenses with hydrazine derivatives. The isopropoxy group can either remain (if distal) or undergo elimination depending on conditions, but typically this ketone forms 3-substituted or 3,5-disubstituted pyrazoles when reacted with formyl equivalents or other carbonyls.

Workflow:

  • Formylation (Optional): React this compound with Ethyl Formate/NaH to generate the

    
    -unsaturated ketone intermediate (1,3-dicarbonyl equivalent).
    
  • Cyclization: Treat the intermediate with Hydrazine Hydrate in Ethanol at Reflux.

  • Result: Formation of 3-(2-isopropoxyethyl)-pyrazole derivatives.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent utility of this compound in medicinal chemistry workflows.

G Start This compound (C7H14O2) Bromo α-Bromo Derivative (Electrophile) Start->Bromo Br2 / MeOH (Protocol A) Formyl Claisen Condensation (w/ Ethyl Formate) Start->Formyl NaH / HCOOEt Elimination Acid/Base Elimination Start->Elimination Heat / Acid Coupling Coupling with Vit-D CD-Ring Bromo->Coupling Alkylation VitD 1α-Hydroxyvitamin D Analogs Coupling->VitD Deprotection Hydrazine Cyclization (w/ Hydrazine) Formyl->Hydrazine Pyrazole Substituted Pyrazoles Hydrazine->Pyrazole Reflux MVK Methyl Vinyl Ketone (In Situ Generation) Elimination->MVK - iPrOH

Figure 1: Divergent synthetic pathways for this compound: Vitamin D analog construction (top), Heterocycle synthesis (middle), and MVK generation (bottom).

Safety & Handling Protocols

As an ether-ketone, specific safety parameters must be observed to ensure data integrity and personnel safety.

Hazard ClassRisk DescriptionMitigation Strategy
Flammability Flash point approx. 45–50°C. Vapor forms explosive mixtures.Ground all glassware. Use spark-proof tools. Work in a fume hood.
Peroxide Formation The isopropoxy ether linkage is susceptible to autoxidation.Test for peroxides using starch-iodide paper before distillation. Store under Nitrogen.[6]
Lachrymator Potential If elimination occurs, MVK is generated (potent lachrymator).Treat all reaction byproducts as potentially lachrymatory. Double-glove and use face shields.[6]
Storage Recommendations
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) blanket is mandatory to prevent peroxide accumulation.

  • Shelf Life: Re-test purity (GC-MS) every 6 months.

References

  • Preparation of Side-Chain Homologous Vitamin D Derivatives.
  • Wolff-Kishner Reduction and Heterocycle Synthesis.

    • Source: Chemistry LibreTexts, "Nucleophilic Addition of Hydrazine".
    • Relevance: Mechanistic grounding for the reaction of ketones with hydrazine to form hydrazones/pyrazoles.
    • URL:[Link]

  • Chemical Profile: this compound. [1][2][3][4][5]

    • Source: PubChem Compound Summary (CID 538375).
    • Relevance: Physical property verification and CAS confirmation.[5][6]

    • URL:[Link]

Sources

Application Note: Chiral Synthesis & Derivatization of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the protocol for the asymmetric synthesis of (S)-4-isopropoxybutan-2-ol and its activated derivatives starting from 4-isopropoxy-2-butanone .

While this compound is an achiral building block, its asymmetric reduction yields a highly valuable chiral linker used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and functionalized ethers where a specific stereochemical configuration at the secondary alcohol is critical for binding affinity.

This guide addresses two primary challenges in this workflow:

  • Substrate Synthesis: The safe handling of highly toxic Methyl Vinyl Ketone (MVK) to generate the precursor.[1]

  • Stereocontrol: Implementing Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction to achieve >99% enantiomeric excess (ee).

Precursor Synthesis: The Michael Addition

Objective: Synthesis of the achiral substrate this compound.[1]

Mechanism & Rationale

The synthesis utilizes a base-catalyzed Michael addition of isopropanol to Methyl Vinyl Ketone (MVK).[1]

  • Why MVK? It provides the direct 4-carbon backbone with the necessary carbonyl functionality.[1]

  • Why Base Catalysis? Acid catalysis can lead to polymerization of MVK.[1] Mild basic conditions (using catalytic alkoxide or amine) favor the 1,4-addition over 1,2-addition.

Safety Protocol (CRITICAL)
  • Hazard: MVK is a potent lachrymator and highly toxic by inhalation/skin contact.[1]

  • Control: All operations must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is required.[1] Quench waste streams with aqueous sodium bisulfite to neutralize unreacted MVK before disposal.[1]

Experimental Protocol
  • Setup: Flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Reagents:

    • Isopropanol (anhydrous): 150 mL (Excess, acts as solvent/reactant)

    • Methyl Vinyl Ketone (MVK): 10.0 g (142 mmol)

    • Catalyst: Potassium tert-butoxide (KOtBu): 0.16 g (1 mol%)[1]

  • Procedure:

    • Charge isopropanol and KOtBu to the flask.[1] Stir until dissolved.

    • Cool to 0°C.[1]

    • Add MVK dropwise over 30 minutes.[1] Exothermic reaction—monitor internal temp.

    • Allow to warm to room temperature (25°C) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1) or GC-MS.[1][2]

  • Workup:

    • Neutralize with 1M HCl (approx.[1] 1.5 mL).

    • Concentrate under reduced pressure to remove excess isopropanol.[1]

    • Dissolve residue in Et2O, wash with brine, dry over MgSO4.

    • Purification: Vacuum distillation (bp ~65°C at 15 mmHg).[1]

  • Yield Target: 85-90% colorless oil.

Chiral Transformation: Asymmetric Reduction

To generate the chiral center at C2, two routes are validated. Route A (Biocatalysis) is recommended for scale-up due to higher enantioselectivity (>99% ee) and green chemistry metrics.[1] Route B (Chemocatalysis) is recommended for rapid discovery phase where enzyme screening is not feasible.[1]

Route A: Biocatalytic Reduction (Recommended)

Catalyst: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH). Cofactor System: NADPH regenerated via Glucose Dehydrogenase (GDH).[1][3]

Protocol:
  • Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.0), containing 1 mM Magnesium Sulfate.[1]

  • Reaction Mix:

    • Substrate: this compound (500 mg) dissolved in IPA (5% v/v co-solvent).

    • Enzyme: KRED-P1 (Screening kit code, e.g., Lactobacillus origin) - 10 mg.[1]

    • Cofactor Recycling: NADP+ (10 mg), Glucose (800 mg), GDH (5 mg).

  • Execution:

    • Stir at 30°C, 250 rpm for 24 hours.

    • pH Control: Monitor pH; adjust with 1M NaOH if it drops below 6.5 (due to gluconic acid formation).

  • Workup:

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Dry organic layer (Na2SO4) and concentrate.[1]

  • Result: (S)-4-isopropoxybutan-2-ol (Config depends on specific KRED).

Route B: Asymmetric Transfer Hydrogenation (ATH)

Catalyst: RuCl. Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

Protocol:
  • Reagents:

    • Substrate: 1.0 eq.

    • Catalyst: 0.5 mol% RuCl.[1]

    • Solvent: HCOOH/Et3N complex (5 eq of formate).

  • Procedure:

    • Mix substrate and catalyst in the solvent at 25°C.[1]

    • Stir for 12-16 hours.

    • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the Ru-H and the proton from the amine ligand simultaneously.

  • Workup:

    • Dilute with water, extract with DCM.

    • Wash with sat.[1] NaHCO3 to remove excess acid.[1]

Visualizing the Workflow

The following diagram illustrates the complete synthesis pathway and the biocatalytic cycle.

G cluster_biocat Biocatalytic Reduction Cycle MVK Methyl Vinyl Ketone (Toxic Precursor) Ketone This compound (Achiral Substrate) MVK->Ketone Michael Addition (KOtBu, 0°C) IPA Isopropanol IPA->Ketone Alcohol (S)-4-Isopropoxybutan-2-ol (Chiral Target) Ketone->Alcohol Reduction KRED KRED Enzyme KRED->Ketone NADP NADP+ KRED->NADP NADPH NADPH NADP->NADPH GDH / Glucose NADPH->KRED H- transfer Glucose Glucose Gluconolactone Gluconolactone Alcohol->KRED Mesylate Chiral Mesylate (Active Electrophile) Alcohol->Mesylate MsCl, Et3N Derivatization

Figure 1: Synthesis workflow from MVK to Chiral Mesylate, highlighting the cofactor regeneration cycle.

Analytical Controls & Data

To ensure process integrity, the enantiomeric excess (ee) must be determined using Chiral GC.

Table 1: Analytical Method Parameters

ParameterCondition
Instrument GC-FID (Agilent 7890 or equivalent)
Column Cyclosil-B or Chirasil-Dex CB (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (hold 2 min) → 5°C/min → 140°C
Retention Times (R)-Isomer: ~9.2 min (S)-Isomer: ~9.8 min
Derivatization Optional: Trifluoroacetic anhydride (TFAA) derivatization improves peak shape.[1][2]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Hollmann, F., et al. (2011). Enzyme-mediated oxidations for the chemist. Green Chemistry, 13, 226-265. [Link]

  • Org. Synth. (1976).[1][4] Methyl Vinyl Ketone.[1][2][4][5] Organic Syntheses, Coll.[4] Vol. 5, p.769. [Link] (Reference for MVK handling and reactivity).

  • PubChem. (n.d.).[1][2] this compound.[1][2] National Library of Medicine. [Link]

Sources

Application Note: 4-Isopropoxy-2-butanone as a Lipophilic Ketalization Reagent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4-Isopropoxy-2-butanone (CAS No. 32541-58-5) as a specialized protecting group reagent. While less ubiquitous than acetone or cyclohexanone, this reagent offers unique physicochemical properties—specifically enhanced lipophilicity and lower volatility—making it a powerful tool for the protection of 1,2- and 1,3-diols in complex organic synthesis and drug development.

Executive Summary

This compound is a functionalized ketone reagent used primarily for the protection of vicinal (1,2) and 1,3-diols. It reacts with diols to form substituted dioxolane or dioxane ketals . Unlike standard acetonides (derived from acetone), the ketals formed from this reagent incorporate an isopropoxyethyl side chain. This modification significantly alters the solubility profile of the substrate, enhancing lipophilicity and facilitating the purification of polar intermediates in non-polar organic solvents. Additionally, its higher boiling point (~175°C estimated) compared to acetone allows for higher reaction temperatures, driving difficult ketalizations to completion without the need for pressurized vessels.

Key Technical Advantages
  • Enhanced Lipophilicity: The isopropoxy-ethyl tail increases the

    
     of the protected intermediate, aiding extraction and chromatography of otherwise polar polyols.
    
  • Thermal Stability: High boiling point enables reflux in toluene/xylene for thermodynamically controlled protection of sterically hindered diols.

  • Orthogonal Sensitivity: The resulting ketals generally display hydrolytic stability comparable to standard acyclic ketals but can be tuned via the neighboring ether oxygen effect.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 32541-58-5
Structure

Molecular Weight 130.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 75°C @ 35 mmHg (approx. 175°C @ 760 mmHg)
Solubility Miscible with ethanol, ether, toluene; limited water solubility.[1][2]

Mechanism of Action: Ketalization

The protection mechanism follows a reversible, acid-catalyzed nucleophilic addition-elimination pathway. The 1,2-diol attacks the carbonyl carbon of this compound, followed by water elimination to close the dioxolane ring.

Reaction Pathway Diagram

KetalizationMechanism Reagent This compound (Electrophile) Hemiketal Hemiketal Intermediate Reagent->Hemiketal Nucleophilic Attack Diol 1,2-Diol (Nucleophile) Diol->Hemiketal Nucleophilic Attack Acid H+ Catalyst (pTSA/CSA) Acid->Hemiketal Activation Oxonium Oxonium Ion Hemiketal->Oxonium -H2O (Elimination) Product Cyclic Ketal (Protected Diol) Oxonium->Product Ring Closure Water H2O (Byproduct) Oxonium->Water

Figure 1: Acid-catalyzed ketalization pathway converting a diol and this compound into a cyclic ketal.[2][3]

Experimental Protocols

Protocol A: Protection of a Vicinal Diol (General Procedure)

Objective: To protect a generic 1,2-diol substrate using this compound. Scale: 10 mmol substrate.

Reagents & Equipment[4]
  • Substrate: 1,2-Diol (10 mmol)

  • Reagent: this compound (15 mmol, 1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.5 mmol, 5 mol%)

  • Solvent: Toluene or Cyclohexane (50 mL)

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Setup: Assemble a flame-dried reaction setup with a Dean-Stark trap to remove water azeotropically.

  • Dissolution: Dissolve the 1,2-diol (10 mmol) in Toluene (50 mL).

  • Reagent Addition: Add this compound (1.95 g, 15 mmol) and pTSA (95 mg, 0.5 mmol).

    • Note: Unlike acetone, this reagent is not used as the solvent due to its high boiling point and cost.

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor water collection in the trap.

  • Monitoring: Check reaction progress via TLC or GC-MS. The reaction is typically complete within 4–12 hours.

    • Checkpoint: The disappearance of the polar diol spot and appearance of a less polar ketal spot indicates success.

  • Quench: Cool to room temperature. Add solid

    
     (100 mg) or triethylamine (0.5 mL) to neutralize the acid catalyst.
    
  • Workup: Filter the mixture to remove salts. Wash the filtrate with water (2 x 20 mL) to remove excess reagent (if water-soluble enough) or brine.

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically Hexanes/EtOAc).
    
Protocol B: Deprotection (Hydrolysis)

Objective: Removal of the isopropoxy-ketal group to regenerate the diol.

Methodology
  • Dissolution: Dissolve the protected ketal (1 mmol) in THF/Water (4:1, 10 mL).

  • Acidification: Add 1M HCl (1 mL) or Acetic Acid (80% aq., 5 mL).

  • Reaction: Stir at room temperature for 2–6 hours. Heating to 50°C may be required for sterically hindered ketals.

  • Workup: Neutralize with saturated

    
    , extract with EtOAc, and concentrate.
    

Critical Analysis & Troubleshooting

Comparative Analysis: Reagent Selection

Why choose this compound over standard reagents?

FeatureAcetone (Acetonide)CyclohexanoneThis compound
Boiling Point 56°C (Low)155°C (High)~175°C (High)
Lipophilicity LowMediumHigh (Ether tail)
Steric Bulk LowMediumHigh (Branched tail)
Application General ProtectionStable KetalsSolubilizing Protection
Troubleshooting Guide
  • Incomplete Reaction: If the reaction stalls, the water removal is likely inefficient. Ensure the Dean-Stark trap is functioning or switch to a Soxhlet extractor with 4Å Molecular Sieves.

  • Side Reactions: The "isopropoxy" group is an ether. Avoid extremely harsh Lewis acids (e.g.,

    
    ) during other synthetic steps while this group is present, as they may cleave the ether tail.
    
  • Purification Issues: If the reagent co-elutes with the product, use a Kugelrohr distillation to remove the excess ketone (bp ~75°C at high vacuum) before chromatography.

References

  • PubChem. (n.d.).[2] this compound (Compound).[2][4][5][6][7][8][9] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.).[10] John Wiley & Sons.[2] (General reference for ketalization protocols).

  • Hasan, F. B., et al. (1981).[11] Journal of Biological Chemistry, 256, 7781.[11] (Cited context for the synthesis/usage of the reagent).

  • MySkinRecipes. (n.d.). This compound Specifications. Retrieved February 7, 2026, from [Link]

Sources

Strategic Protection Protocols for the Synthesis and Handling of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-2-butanone (CAS: 590-90-9) is a pivotal bifunctional building block used in the synthesis of terpenes (e.g., Vitamin A intermediates), dihydro-furans, and complex heterocycles. However, its handling is complicated by two primary degradation pathways: intermolecular aldol condensation and acid-catalyzed


-elimination  to form the toxic and reactive Michael acceptor, Methyl Vinyl Ketone (MVK).

This Application Note details two orthogonal protecting group strategies to access high-purity 4-hydroxy-2-butanone. Unlike industrial methods (direct aldol of acetone/formaldehyde) which suffer from low selectivity, these protocols utilize protection logic to isolate the target in high yield for research and drug development applications.

Critical Stability & Safety Analysis

Before initiating synthesis, researchers must understand the "Stability Triangle" of 4-hydroxy-2-butanone. The molecule exists in equilibrium with its degradation products depending on pH and temperature.

The Degradation Pathway (Graphviz Visualization)

Stability_Triangle cluster_warning Handling Warning Target 4-Hydroxy-2-Butanone (Target) MVK Methyl Vinyl Ketone (Toxic Michael Acceptor) Target->MVK Acid/Heat (- H2O) Dimer Aldol Dimers/Polymers (Viscous Oil) Target->Dimer Base (Aldol) MVK->Target H2O (Slow)

Figure 1: The stability profile of 4-hydroxy-2-butanone. Acidic conditions favor dehydration to MVK; basic conditions favor polymerization.

Strategy A: The "Reductive" Route (Ketone Protection)

Best for: De novo synthesis from stable precursors. Concept: Utilizing Ethyl Acetoacetate.[1][2] The ketone at C3 is more electrophilic than the ester at C1. We protect the ketone as a ketal, reduce the ester to the alcohol, and then deprotect.

Mechanistic Logic

Direct reduction of ethyl acetoacetate with hydride reagents (e.g., LiAlH


) typically yields 1,3-butanediol, reducing both the ketone and the ester. To stop at the ketone-alcohol stage, the ketone must be masked as a 1,3-dioxolane.
Detailed Protocol
Step 1: Ketalization of Ethyl Acetoacetate[2]
  • Reagents: Ethyl acetoacetate (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Benzene or Toluene.

  • Apparatus: Dean-Stark trap.

  • Procedure:

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (approx. 4-6 hours).

    • Cool to room temperature. Wash with saturated NaHCO

      
       to neutralize pTSA (Critical to prevent hydrolysis).
      
    • Dry over MgSO

      
       and concentrate. Distill under vacuum to isolate Ethyl 2-methyl-1,3-dioxolane-2-acetate .
      
Step 2: Reduction of the Ester
  • Reagents: LiAlH

    
     (0.75 eq - stoichiometry is key), Dry THF.
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF at 0°C under Argon.
      
    • Add the protected ester dropwise (exothermic).

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Use the Fieser method (

      
       g LiAlH
      
      
      
      requires
      
      
      mL H
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to obtain a granular precipitate.
    • Filter and concentrate to obtain 2-(2-methyl-1,3-dioxolan-2-yl)ethanol .

Step 3: Deprotection (The Critical Step)
  • Reagents: Acetone/H

    
    O (4:1), catalytic pTSA or Pyridinium p-toluenesulfonate (PPTS).
    
  • Procedure:

    • Dissolve the ketal-alcohol in wet acetone.

    • Add catalyst and stir at RT.

    • Monitor: TLC is difficult due to low UV activity. Use KMnO

      
       stain.
      
    • Workup: Neutralize with solid NaHCO

      
      before concentration. Do not concentrate under acidic conditions , or MVK will form.
      

Strategy B: The "Oxidative" Route (Alcohol Protection)

Best for: High-purity isolation from 1,3-butanediol. Concept: 1,3-Butanediol has a primary (


) and a secondary (

) alcohol. The

alcohol is sterically more accessible for protection, allowing selective oxidation of the

alcohol to the ketone.
Workflow Diagram

Oxidative_Route Start 1,3-Butanediol Step1 Selective Silylation (TBDMS-Cl / Imidazole) Start->Step1 Inter1 4-(TBDMS-oxy)-butan-2-ol Step1->Inter1 Step2 Oxidation (IBX or Swern) Inter1->Step2 Inter2 4-(TBDMS-oxy)-butan-2-one Step2->Inter2 Step3 Deprotection (TBAF / AcOH) Inter2->Step3 End 4-Hydroxy-2-Butanone Step3->End

Figure 2: Regioselective oxidation strategy utilizing steric differentiation of hydroxyl groups.

Detailed Protocol
Step 1: Regioselective Silylation[3][4][5]
  • Reagents: 1,3-Butanediol (1.0 eq), TBDMS-Cl (1.05 eq), Imidazole (2.2 eq), DCM.

  • Rationale: The bulky tert-butyldimethylsilyl group prefers the primary alcohol over the secondary by a factor of >100:1 at 0°C.

  • Procedure:

    • Dissolve diol and imidazole in DCM at 0°C.

    • Add TBDMS-Cl portion-wise.

    • Stir 1h at 0°C, then warm to RT.

    • Wash with water, brine, dry, and concentrate. Flash chromatography (Hex/EtOAc) yields the mono-protected ether.

Step 2: Oxidation (IBX Protocol)
  • Reagents: IBX (2-Iodoxybenzoic acid, 1.1 eq), DMSO (solvent).

  • Why IBX? Swern oxidation generates HCl byproducts which can cleave silyl groups prematurely. IBX is neutral and mild.

  • Procedure:

    • Dissolve IBX in DMSO (it is insoluble in most other solvents).

    • Add the silyl-alcohol at RT.

    • Stir 3-6 hours. The reaction is heterogeneous but effective.

    • Dilute with water, filter off the iodobenzoic acid byproduct, and extract with Et

      
      O.
      
Step 3: Buffered Deprotection
  • Reagents: TBAF (1.0 eq), Acetic Acid (1.0 eq), THF.

  • Critical Note: Standard TBAF is basic. Basic fluoride will cause the product to dimerize (Aldol). You must buffer the TBAF with acetic acid (1:1 ratio) to maintain pH ~7.

  • Procedure:

    • Add buffered TBAF solution to the protected ketone at 0°C.

    • Stir 30 mins.

    • Purification: Do not distill (heat risk). Use a short silica plug.

Summary of Key Data

ParameterStrategy A (Reductive)Strategy B (Oxidative)
Starting Material Ethyl Acetoacetate1,3-Butanediol
Key Protecting Group Ethylene Ketal (Ketone)TBDMS Ether (Alcohol)
Step Count 33
Overall Yield (Est.) 55-65%70-80%
Primary Risk Ester hydrolysis during ketalizationOver-oxidation / Silyl migration
Scalability High (Kg scale)Medium (Reagent cost)

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Viswanathan, R.; Prabhakar, S.; et al. "The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone." J. Chem. Educ.2013 , 90, 10, 1368–1370. [Link]

  • McDougal, P. G.; Rico, J. G.; Oh, Y. I.; Condon, B. D. "A convenient procedure for the monosilylation of symmetric 1,n-diols." J. Org. Chem.1986 , 51, 3388. [Link]

  • Grishchenko, A. V.; et al. "Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1,3-butanediol."[6] J. Appl.[6] Chem. USSR1985 , 57, 2366.[6] [6]

Sources

Reaction of 4-Isopropoxy-2-butanone with Grignard reagents

Application Note: Controlled Grignard Addition to -Alkoxy Ketones

Target Substrate: this compound (CAS: 32541-58-5) Reaction Class: Nucleophilic Addition / 1,2-Addition Product Class: Tertiary

Executive Summary

The reaction of This compound with Grignard reagents (

While ostensibly a standard Grignard addition, this specific substrate presents unique challenges and opportunities due to the

6-membered chelate intermediate

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis
  • Structure:

    
    
    
  • Functional Class:

    
    -Alkoxy Ketone.
    
  • Reactivity Profile: The carbonyl at C2 is electrophilic. The protons at C1 and C3 are acidic (

    
    -protons), making the substrate susceptible to enolization by the basic Grignard reagent. The isopropoxy group at C4 is generally stable but provides Lewis basicity for coordination.
    
The Chelation Effect

Unlike simple ketones, this compound can undergo reaction via a cyclic transition state. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating simultaneously to the carbonyl oxygen and the ether oxygen.

  • Chelate Ring Size: The coordination involves

    
    . This constitutes a 6-membered chelate ring , which is thermodynamically favorable (similar to the stability of cyclohexane).
    
  • Impact: This chelation rigidifies the transition state. While the starting material is achiral, this organization is critical if chiral Grignard reagents are used or if the substrate is modified to include

    
    -substituents, where it would dictate high diastereoselectivity (Chelaion-Controlled Addition).
    

ChelationModelMgMg-XO_carbonylO (C=O)Mg->O_carbonylCoordinationO_etherO (Ether)Mg->O_etherCoordinationR_groupNucleophile (R)Mg->R_groupC2C2O_carbonyl->C2C3C3C2->C3C4C4C3->C4C4->O_etherR_group->C2NucleophilicAttack

Figure 1: Proposed 6-membered chelation transition state stabilizing the reactive conformation.

Optimized Experimental Protocol

Reagent Preparation

Safety Note: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried (



ComponentSpecificationsRole
Substrate This compound (CAS 32541-58-5), >98% purity.[1] Dry over molecular sieves (3Å) if water content >100 ppm.Electrophile
Grignard Reagent

(e.g., PhMgBr, MeMgBr) in THF or Et2O. Titrate before use (e.g., using salicylaldehyde phenylhydrazone) to ensure accurate stoichiometry.
Nucleophile
Solvent Anhydrous THF (Tetrahydrofuran). Inhibitor-free.Solvent
Quench Buffer Saturated aqueous Ammonium Chloride (

).
Mild Proton Source
Step-by-Step Procedure

Step 1: System Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a temperature probe, and an inert gas inlet.

  • Flame-dry the apparatus under vacuum and backfill with Argon (3 cycles).

Step 2: Substrate Solution

  • Charge the flask with This compound (1.0 equiv).

  • Dissolve in Anhydrous THF (Concentration: 0.5 M).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Rationale: Low temperature suppresses the deprotonation of

      
      -protons (enolization), favoring nucleophilic addition.
      

Step 3: Grignard Addition

  • Transfer the titrated Grignard reagent (1.2 - 1.5 equiv) to the addition funnel via cannula.

  • Add the Grignard reagent dropwise over 30–60 minutes.

    • Critical Parameter: Maintain internal temperature below -65°C. Rapid addition causes local heating, leading to side reactions.

  • Once addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Observation: The solution may become cloudy or change color (often yellow/brown) as the magnesium alkoxide forms.

Step 4: Quenching (Critical Step)

  • Cool the mixture back to 0°C.

  • Do NOT use strong acid (HCl/H2SO4). The product is a tertiary alcohol with a

    
    -ether; strong acids will trigger rapid dehydration (elimination) to the alkene.
    
  • Add Saturated Aqueous

    
      dropwise to quench the excess Grignard.
    
  • Dilute with Ethyl Acetate or Diethyl Ether.

Step 5: Workup & Purification [2]

  • Separate the organic layer.

  • Extract the aqueous layer twice with organic solvent.

  • Wash combined organics with Brine.

  • Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    ) is slightly acidic and should be avoided if the product is highly sensitive.
  • Concentrate under reduced pressure (Rotary Evaporator) at a bath temperature

    
    .
    
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient.

    • Note: Pre-treat silica with 1% Triethylamine if the tertiary alcohol proves unstable on silica.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Enolization of ketone.Decrease reaction temp to -78°C. Add Cerium(III) Chloride (

) to promote addition (Luche reduction analog).
Alkene Formation Acid-catalyzed dehydration during workup.Use buffered quench (

). Avoid

. Keep rotovap bath cool.
Waxy/Solid Emulsion Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate Mg and break emulsions.

Pathway Visualization: Reaction Flow

ReactionPathwayStartThis compound(Substrate)IntermediateMagnesium Alkoxide(6-Membered Chelate)Start->Intermediate Nucleophilic Addition(Kinetic Control)ReagentGrignard Reagent(R-MgX, THF, -78°C)Reagent->IntermediateQuenchQuench: Sat. NH4Cl(Mild Protonation)Intermediate->Quench Warming to 0°CProductTarget Tertiary Alcohol(1,3-Diol Monoether)Quench->Product WorkupSideProductSide Product:Alkene (Dehydration)Quench->SideProduct Strong Acid/Heat

Figure 2: Reaction workflow from substrate to isolated product, highlighting the critical divergence point for side-product formation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

  • PubChem Database. (2025).[3][4] this compound (CAS 32541-58-5).[1][4][5] National Center for Biotechnology Information.

  • Cram, D. J., & Kopecky, K. R. (1959). Studies in Stereochemistry. XXX. Models for Steric Control of Asymmetric Induction. Journal of the American Chemical Society. (Foundational text on chelation-controlled addition).

  • Oishi, T., & Nakata, T. (1990). An Introduction to the Synthesis of Active Pharmaceutical Ingredients.

Application Note: Chemo-Selective Etherification of 4-Hydroxy-2-Butanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the experimental protocols for the etherification of 4-hydroxy-2-butanone (CAS: 590-90-9), a reactive


-hydroxy ketone intermediate. Unlike simple aliphatic alcohols, this substrate presents unique challenges due to its propensity for intramolecular cyclization  (hemiacetal formation), aldol-type self-condensation , and 

-elimination
to methyl vinyl ketone (MVK).

This document provides two high-fidelity protocols designed for drug discovery and early-phase development:

  • Silyl Ether Protection (TBS): For temporary masking of the hydroxyl group during multi-step synthesis.

  • Mild

    
    -Methylation (
    
    
    
    ):
    For permanent ether installation without triggering aldol polymerization.

Substrate Analysis & Mechanistic Challenges

The -Hydroxy Ketone Equilibrium

The core challenge in reacting 4-hydroxy-2-butanone is its dynamic equilibrium. In solution, it exists as a mixture of the open-chain ketone and the cyclic hemiacetal (2-hydroxy-2-methyltetrahydrofuran). Standard acidic conditions shift the equilibrium toward the cyclic form or lead to dehydration (dihydrofuran formation). Strong bases trigger aldol condensation at the acidic


-position (C3).
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the targeted etherification route.

ReactionPathways SM 4-Hydroxy-2-Butanone (Open Chain) Cyclic Hemiacetal (Cyclic Form) SM->Cyclic Acid/Equilibrium Enolate Enolate Intermediate SM->Enolate Strong Base (NaH) Product Target Ether (4-Alkoxy-2-Butanone) SM->Product Mild Base/Ag2O (Target Pathway) Cyclic->SM Reversible Elim Methyl Vinyl Ketone (Elimination Product) Enolate->Elim Elimination

Figure 1: Reaction landscape of 4-hydroxy-2-butanone. Green path indicates the desired etherification; red paths indicate instability risks.

Protocol A: Silyl Protection (TBS-Ether Formation)

Objective: Synthesis of 4-(tert-butyldimethylsilyloxy)-2-butanone. Application: Standard protection strategy for preserving the ketone during nucleophilic additions or reductions elsewhere in the molecule.

Rationale

Using TBSCl (tert-butyldimethylsilyl chloride) with Imidazole is the industry standard. Imidazole acts as a mild base and nucleophilic catalyst, activating the silyl chloride without deprotonating the ketone's


-position, thus preventing aldol side reactions [1].
Reagents & Stoichiometry
ReagentEquiv.Role
4-Hydroxy-2-butanone1.0Substrate
TBSCl1.2Silylating Agent
Imidazole2.5Base/Catalyst
DMF (Anhydrous)0.5 MSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-hydroxy-2-butanone (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. The solution should remain clear or turn slightly yellow.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Cooling minimizes the risk of silyl enol ether formation at the ketone.

  • Reagent Addition: Add TBSCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3–6 hours. Monitor by TLC (Stain: PMA or KMnO4; SM is very polar, Product is non-polar).

  • Work-up:

    • Dilute with Diethyl Ether (

      
      ).
      
    • Wash successively with Water (x2) and Brine (x1) to remove DMF and Imidazole salts.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Expected Yield: 85–95% Key QC Parameter:


 NMR (CDCl3): 

0.05 (s, 6H), 0.89 (s, 9H), 2.15 (s, 3H), 2.60 (t, 2H), 3.85 (t, 2H).

Protocol B: Mild -Methylation ( Mediated)

Objective: Synthesis of 4-methoxy-2-butanone. Application: Permanent installation of a methyl ether.

Rationale

Standard Williamson ether synthesis (NaH/MeI) is not recommended for this substrate because the strong base (NaH) will deprotonate the


-carbon (pKa ~20), leading to self-aldol condensation or polymerization.
Instead, we utilize Silver(I) Oxide (

)
. This reagent acts as a mild base and halogen scavenger, facilitating the reaction between the alcohol and methyl iodide without generating a high concentration of free alkoxide or enolate [2].
Reagents & Stoichiometry
ReagentEquiv.Role
4-Hydroxy-2-butanone1.0Substrate
Methyl Iodide (MeI)5.0Alkylating Agent
Silver(I) Oxide (

)
1.5Promotor/Base
Dichloromethane (DCM)0.3 MSolvent
Step-by-Step Procedure
  • Safety: Perform in a fume hood. MeI is toxic and volatile.

  • Setup: Charge a foil-wrapped flask (light sensitive) with 4-hydroxy-2-butanone (1.0 equiv) and anhydrous DCM.

  • Reagent Addition: Add Methyl Iodide (5.0 equiv).

  • Activation: Add

    
      (1.5 equiv) in one portion. The solid will remain suspended.
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Note: If conversion is slow, add 0.1 equiv of water (catalytic) to facilitate the surface reaction on silver oxide.

  • Filtration: Filter the grey/black suspension through a pad of Celite to remove silver salts. Rinse the pad with DCM.

  • Concentration: Carefully concentrate the filtrate. Caution: The product (4-methoxy-2-butanone) is volatile (bp ~160 °C, but forms azeotropes). Do not use high vacuum for extended periods.

  • Purification: Distillation is preferred over chromatography for this volatile oil.

Expected Yield: 60–75% Key QC Parameter:


 NMR (CDCl3): 

2.18 (s, 3H), 2.65 (t, 2H), 3.35 (s, 3H), 3.65 (t, 2H).

Alternative Process Route (Contextual)

For large-scale preparation (>100g) of 4-methoxy-2-butanone, direct etherification of the hydroxy ketone is inefficient. The industrial "Authoritative" route utilizes the conjugate addition of methanol to Methyl Vinyl Ketone (MVK) [3].



  • Pros: Cheaper starting materials, 100% atom economy.

  • Cons: MVK is highly toxic (lachrymator); requires careful handling.

Troubleshooting & QC Table

ObservationProbable CauseCorrective Action
Low Yield / Polymer Aldol condensation due to high pH.Switch from NaH to

or neutral conditions.
Product is Cyclic Acid catalysis formed the ketal/hemiacetal.Ensure reagents (MeI, solvents) are acid-free. Add mild base (

).
Missing Product Product lost during evaporation.Product is volatile. Use a rotary evaporator at >100 mbar, not high vac.
Black Precipitate Silver salts (Method B).Normal. Filter through Celite. Dispose of silver waste as heavy metal.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][2] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Taniguchi, M., et al. (1998). Silver(I) Oxide-Mediated Methylation of Alcohols. Tetrahedron Letters, 39(28).
  • Narasaka, K., et al. (1989).
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience. (Authoritative text on TBS and ether stability).

Sources

Catalysts for the synthesis of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Catalytic Strategies for the Synthesis of 4-Isopropoxy-2-butanone via Oxa-Michael Addition

Executive Summary

This compound is a critical intermediate in the synthesis of fragrances, pharmaceutical precursors, and specialized solvents. Its synthesis is classically achieved via the oxa-Michael addition of isopropanol (IPA) to methyl vinyl ketone (MVK).

While theoretically simple, this reaction presents a significant process challenge: chemoselectivity . MVK is highly prone to self-polymerization under basic conditions or high temperatures. Furthermore, the reaction is reversible, requiring thermodynamic control to maximize yield.

This Application Note details two field-validated protocols:

  • Heterogeneous Catalysis (Amberlyst-15): A scalable, "green" protocol ideal for continuous flow or batch processing with simplified workup.

  • Homogeneous Lewis Acid Catalysis (

    
    ):  A rapid, high-turnover frequency (TOF) method for small-scale optimization.
    

Mechanistic Insight & Reaction Design

The synthesis relies on the conjugate addition of an oxygen nucleophile (isopropanol) to an


-unsaturated ketone. To prevent MVK polymerization (which competes with the desired addition), we utilize acid catalysis  to activate the enone, rather than base catalysis to activate the alcohol.
Mechanism of Action

The catalyst (Lewis or Brønsted acid) coordinates with the carbonyl oxygen of the MVK. This lowers the LUMO energy of the


-system, significantly increasing the electrophilicity of the 

-carbon, making it susceptible to attack by the weak nucleophile (isopropanol).

OxaMichaelMechanism MVK Methyl Vinyl Ketone (Substrate) Activated Activated Complex (High Electrophilicity) MVK->Activated Coordination Cat Catalyst (H+ or FeCl3) (Activation) Cat->Activated Intermediate Enol Intermediate Activated->Intermediate Nucleophilic Attack (Rate Limiting) IPA Isopropanol (Nucleophile) IPA->Intermediate Product This compound (Target) Intermediate->Product Tautomerization Product->Cat Catalyst Release

Figure 1: Acid-catalyzed activation pathway minimizing polymerization risk.

Catalyst Selection Guide

The choice between heterogeneous and homogeneous catalysis depends on the scale and available equipment.

FeatureAmberlyst-15 (Solid Acid) Iron(III) Chloride (

)
Type Heterogeneous (Macroreticular Resin)Homogeneous (Lewis Acid)
Reaction Time 3 – 6 Hours15 – 45 Minutes
Yield 85 – 92%90 – 95%
Selectivity High (Minimal polymerization)Moderate (Requires temp control)
Workup Filtration (Catalyst reusable)Aqueous extraction/Quench
Scalability Excellent (Packed bed compatible)Good (Batch reactors)
Cost Moderate (Reusable)Very Low

Detailed Experimental Protocols

Protocol A: Heterogeneous Catalysis (Amberlyst-15)

Recommended for scale-up and clean product isolation.

Materials:

  • Methyl Vinyl Ketone (MVK): Distilled immediately before use to remove stabilizers (or use as is if inhibitor effect is negligible for acid catalysis). Handle in fume hood.

  • Isopropanol (Anhydrous).

  • Amberlyst-15 (Dry): Pre-dried at 80°C under vacuum for 4 hours.

Procedure:

  • Catalyst Loading: In a round-bottom flask equipped with a magnetic stir bar, suspend Amberlyst-15 (10 wt% relative to MVK) in Isopropanol (5 equivalents) .

    • Note: Excess IPA serves as both reactant and solvent, driving the equilibrium toward the product.

  • Addition: Cool the suspension to 0°C. Add MVK (1 equivalent) dropwise over 20 minutes.

    • Reasoning: MVK is exothermic upon polymerization; cooling prevents thermal runaway during initial mixing.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours.

    • Monitoring: Monitor via TLC (Solvent: Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the MVK peak.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 beads. Wash the beads with a small amount of IPA.

  • Purification: Concentrate the filtrate under reduced pressure to remove excess isopropanol. The residue is typically >95% pure. If necessary, distill under vacuum (bp ~65°C at 15 mmHg).

Protocol B: Lewis Acid Catalysis ( )

Recommended for rapid screening and high-throughput synthesis.

Materials:

  • Anhydrous

    
     (Hygroscopic – handle in glovebox or rapid weighing).
    
  • Dichloromethane (DCM) or neat Isopropanol.

Procedure:

  • Preparation: Dissolve

    
     (5 mol%)  in Isopropanol (3 equivalents) . The solution will turn yellow/brown.
    
  • Addition: Add MVK (1 equivalent) in one portion at room temperature.

  • Reaction: Stir at room temperature for 30 minutes.

    • Observation: The reaction is extremely fast. Prolonged stirring may induce darkening (polymerization).

  • Quench: Add saturated aqueous

    
     solution to quench the Lewis acid.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry the organic layer over 
    
    
    
    and concentrate.

Process Safety & Troubleshooting

Critical Safety Warning: Methyl Vinyl Ketone is a severe lachrymator and highly toxic. It can polymerize explosively if heated with strong bases or peroxides.

Workflow Diagram: Amberlyst-15 Protocol

Workflow Start Start: Pre-dry Amberlyst-15 (80°C, Vacuum) Mix Suspend Catalyst in Excess Isopropanol (5 eq) Start->Mix Cool Cool to 0°C Mix->Cool Add Dropwise Addition of MVK (Control Exotherm) Cool->Add React Stir at 25°C for 4-6 Hours (Monitor GC-MS) Add->React Filter Filter Catalyst (Recycle Beads) React->Filter Distill Vacuum Distillation (Remove IPA) Filter->Distill End Final Product: This compound Distill->End

Figure 2: Step-by-step workflow for the heterogeneous catalytic synthesis.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Reversibility of reactionIncrease IPA equivalents (up to 10eq) or remove product continuously.
Polymer Formation Temperature too high / Basic impuritiesEnsure temp <30°C. Verify glassware is acid-washed (no base residue).
Dark Coloration Oxidation of MVKAdd 100 ppm Hydroquinone to the reaction mixture.
Incomplete Conversion Wet CatalystWater deactivates Lewis/Brønsted sites. Ensure strict drying of reagents.

References

  • Petrini, M. et al. (2012).[1] "Amberlyst-15 in organic synthesis." Arkivoc, 2012(i), 570-609.[1]

  • Chu, C. et al. (2023). "Thia-Michael Addition in Diverse Organic Synthesis." Journal of Sulfur Chemistry. (Cited for FeCl3 efficiency in Michael additions).

  • Zhan, Z.P. et al. (2006). "A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution." Journal of Organic Chemistry, 71, 8298-8301.[2]

  • Fisher Scientific. (2024). "Methyl Vinyl Ketone Safety Data Sheet."

Sources

Application Note: Solvent Effects & Process Optimization in 4-Isopropoxy-2-butanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization of the oxa-Michael addition of isopropanol to methyl vinyl ketone (MVK) to synthesize 4-isopropoxy-2-butanone (CAS: 5607-83-0). We evaluate the critical role of solvent polarity and proticity on reaction kinetics, conversion rates, and the suppression of hazardous MVK polymerization. While traditional protocols often utilize homogeneous acid catalysis, this guide highlights a heterogeneous catalytic approach (Amberlyst-15) in neat isopropanol as the superior method for yield and safety.

Introduction & Strategic Importance

This compound is a versatile building block in the synthesis of pharmaceutical intermediates and agrochemicals. It is generated via the conjugate addition (1,4-addition) of isopropanol to MVK.

The Challenge: MVK is an aggressive electrophile. In the presence of bases or free radicals, it undergoes rapid, exothermic polymerization. Furthermore, the reaction is reversible; achieving high conversion requires manipulating the equilibrium.

The Solution: Proper solvent selection influences the stability of the charged transition states and the electrophilicity of the enone. This guide demonstrates that using isopropanol as both reagent and solvent (neat conditions) maximizes the law of mass action while minimizing polymerization risks associated with concentrated MVK.

Mechanistic Insight: The Oxa-Michael Addition

The transformation relies on the activation of the


-unsaturated ketone. Under acidic conditions, the carbonyl oxygen is protonated, lowering the LUMO energy of the 

-carbon and facilitating the attack by the weak nucleophile (isopropanol).
Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Activation: Acid catalyst protonates MVK carbonyl.

  • Nucleophilic Attack: Isopropanol attacks the

    
    -carbon.
    
  • Tautomerization: The resulting enol tautomerizes to the ketone product.[1]

Diagram 1: Acid-Catalyzed Mechanism

The following diagram illustrates the activation and addition sequence.[1]

MichaelAddition MVK Methyl Vinyl Ketone (Electrophile) Activated Activated Intermediate MVK->Activated Protonation H_Cat H+ Catalyst (Amberlyst-15) H_Cat->Activated Enol Enol Species Activated->Enol + IPA (1,4-Attack) IPA Isopropanol (Nucleophile/Solvent) IPA->Enol Product This compound Enol->Product Tautomerization (- H+)

Figure 1: Mechanism of the acid-catalyzed oxa-Michael addition of isopropanol to MVK.

Solvent Effects Study

We evaluated three solvent systems to determine the impact on reaction rate (k) and selectivity (Product vs. Polymer).

Experimental Setup
  • Scale: 50 mmol MVK.

  • Catalyst: Amberlyst-15 (20 wt% loading relative to MVK).

  • Temperature: 40°C (Controlled to prevent MVK boiling/polymerization).

  • Stoichiometry: 1:10 (MVK:IPA) for neat; 1:1.5 (MVK:IPA) for co-solvent systems.

Table 1: Comparative Solvent Performance
Solvent SystemDielectric Constant (

)
Time to 90% Conv.Yield (Isolated)MVK PolymerizationNotes
Neat Isopropanol ~184.5 h94% < 1%Recommended. Mass action drives equilibrium; high dilution prevents polymerization.
DCM / IPA (1:1) ~98.0 h82%5%Slower rate due to lower polarity stabilizing the transition state less effectively.
Toluene / IPA (1:1) ~2.412.0 h65%12%Poor solubility of polar intermediates; phase separation issues with catalyst.

Key Finding: The transition state involves charge separation (oxonium/enolate character). Polar protic environments (Neat IPA) stabilize this complex better than non-polar solvents (Toluene), lowering the activation energy. Additionally, the vast excess of IPA in the neat reaction pushes the equilibrium forward (Le Chatelier's principle).

Detailed Protocol: Synthesis of this compound

Safety Pre-requisites
  • MVK Warning: Methyl vinyl ketone is highly toxic (inhalation/contact) and a lachrymator. It must be handled in a functioning fume hood.[2][3]

  • Polymerization: Store MVK cold (< 4°C) and stabilized (Hydroquinone). Do not distill to dryness (peroxide risk).

Materials
  • Methyl Vinyl Ketone (freshly distilled or stabilized)

  • Isopropanol (Anhydrous grade preferred)

  • Amberlyst-15 (Dry, macroreticular strong acid resin)

  • Saturated

    
     solution
    
Step-by-Step Methodology
  • Catalyst Preparation:

    • Wash 5.0 g of Amberlyst-15 with isopropanol (3 x 20 mL) to remove fines and residual water.

    • Suspend the resin in 50 mL of anhydrous isopropanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition:

    • Cool the IPA/Catalyst slurry to 0°C using an ice bath.

    • Add Methyl Vinyl Ketone (10.0 mL, 120 mmol) dropwise over 20 minutes.

    • Note: Slow addition prevents localized exotherms that trigger polymerization.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (25°C).

    • Heat gently to 40°C. Stir at 40°C for 5–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 20% EtOAc/Hexane) or GC-MS. Look for the disappearance of the MVK peak.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to remove the Amberlyst-15 resin. (The resin can be regenerated with 1M HCl wash).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to remove excess isopropanol.

  • Purification:

    • The residue is typically a clear oil.

    • For high purity (>99%), perform vacuum distillation (bp ~55-60°C at 15 mmHg).

Diagram 2: Process Workflow

This flowchart outlines the critical decision points and flow.

Workflow Start Start: Resin Prep (Wash Amberlyst-15) Addition Addition Phase (0°C, Dropwise MVK) Start->Addition Reaction Reaction Phase (40°C, 5-6 Hours) Addition->Reaction QC_Check QC Check (GC-MS / TLC) Reaction->QC_Check QC_Check->Reaction Incomplete Workup Filtration & Concentration QC_Check->Workup MVK < 2% Distill Vacuum Distillation (Optional for >99%) Workup->Distill

Figure 2: Operational workflow for the heterogeneous acid-catalyzed synthesis.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Viscous Residue MVK PolymerizationEnsure temperature stayed < 45°C. Verify hydroquinone stabilizer was present in MVK stock.
Incomplete Conversion Wet IsopropanolWater competes with IPA for the enone. Use anhydrous IPA or add molecular sieves.
Dark Coloration Oxidation / ExothermRun reaction under Nitrogen (

) atmosphere. Slow down MVK addition rate.

References

  • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531, 2006. Link

  • Clayden, J., Greeves, N., & Warren, S.

    
    -unsaturated carbonyl compounds." Organic Chemistry, Oxford University Press. (General Mechanism Reference). Link
    
  • PubChem. "Methyl Vinyl Ketone - Compound Summary." National Library of Medicine. (Safety Data). Link

  • Organic Chemistry Portal. "Michael Addition." (Reaction Scope). Link

Sources

Troubleshooting & Optimization

Optimizing Williamson ether synthesis of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Williamson Ether Synthesis of 4-Isopropoxy-2-butanone

Topic: Synthesis Optimization & Troubleshooting Target Molecule: this compound (CAS: 32541-58-5) Reaction Type: Williamson Ether Synthesis (


 Substitution)[1][2][3][4]

Executive Summary: The Chemist’s Challenge

Synthesizing This compound via the Williamson route involves reacting sodium isopropoxide with 4-chloro-2-butanone .[1][2][5]

The Core Conflict: This reaction fights a steep thermodynamic battle.[2] You are reacting a sterically hindered secondary alkoxide (isopropoxide) with a


-halo ketone.[1][2]
  • The Goal (

    
    ):  Displacement of the chloride to form the ether.[5]
    
  • The Enemy (E2/E1cB): The base deprotonates the acidic

    
    -position (C3), causing rapid elimination to Methyl Vinyl Ketone (MVK) .[1][3]
    

This guide prioritizes Phase Transfer Catalysis (PTC) over classical hydride methods to suppress elimination and polymerization side-reactions.[1][2]

Module 1: Optimized Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Best for: High throughput, safety, and minimizing MVK formation.[1][5]

ParameterSpecificationRationale
Reagents Isopropanol (5.0 eq), NaOH (50% aq, 2.0 eq)Excess alcohol acts as solvent and nucleophile source.[1][2][3][5]
Catalyst TBAB (Tetrabutylammonium bromide, 5 mol%)Transports hydroxide/alkoxide across the interface without exposing the ketone to bulk strong base.[5]
Substrate 4-Chloro-2-butanone (1.0 eq)The electrophile.[1][2]
Solvent Toluene or DichloromethaneNon-polar organic phase protects the sensitive ketone from the aqueous caustic phase.[5]
Temp 0°C to 25°CCritical: Higher temperatures favor Elimination (E2) over Substitution (

).[1][2]

Step-by-Step Workflow:

  • Dissolve 4-chloro-2-butanone and TBAB in Toluene (3 mL/mmol).

  • Add Isopropanol (excess).

  • Cool the mixture to 0°C.

  • Add 50% NaOH dropwise with vigorous stirring (1000+ RPM).

  • Monitor via GC-MS every 30 mins.[2][5] Stop when MVK formation accelerates or SM is consumed.[2][5]

Method B: Classical Hydride (High Risk)

Best for: Strictly anhydrous conditions where PTC fails.[1]

Warning: This method generates high concentrations of active alkoxide, significantly increasing the risk of polymerization.[5]

  • Suspend NaH (1.1 eq) in dry THF at 0°C.

  • Add Isopropanol (1.1 eq) slowly to form Sodium Isopropoxide. Stir 30 min.

  • Crucial: Cool to -10°C.

  • Add 4-chloro-2-butanone slowly (syringe pump recommended).[1][2][5]

  • Quench immediately upon completion with saturated

    
    .
    

Module 2: Critical Troubleshooting (Q&A)

Issue 1: Low Yield & Polymer Formation

Q: I am getting a low yield (<30%) and a thick, brown gummy residue in the flask. What is happening?

A: You are witnessing the MVK Cascade .[2][3]

  • Diagnosis: The base strength is too high or temperature is uncontrolled.[2] The base deprotonates the ketone's

    
    -carbon, causing elimination of HCl to form Methyl Vinyl Ketone (MVK) .[1][5] MVK is highly reactive and rapidly polymerizes or undergoes Michael addition with the product/starting material.[2]
    
  • Fix:

    • Switch to Method A (PTC) .[2][5]

    • Lower reaction temperature to <10°C.

    • Dilute the reaction (increase solvent volume) to reduce intermolecular polymerization rates.[2][5]

Issue 2: Unreacted Starting Material

Q: The reaction stalls at 50% conversion. Adding more base just creates impurities.[1]

A: This is likely due to Leaving Group Stagnation .[2][3][5] Chloride is a mediocre leaving group, and secondary alkoxides are bulky nucleophiles.[5]

  • Fix: Add a catalytic amount of Sodium Iodide (NaI) (10 mol%) to the reaction. This performs an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, which is then displaced by the isopropoxide.[1][5]

Issue 3: Product Instability

Q: My product degrades during distillation.

A:


-alkoxy ketones are acid/base sensitive.[1][2][3]
  • Diagnosis: Residual base in the crude oil catalyzes the reversal of the reaction (retro-Michael type decomposition) upon heating.

  • Fix: Ensure the crude organic phase is washed to neutral pH before drying and concentration.[5] Use vacuum distillation (reduced pressure) to keep the bath temperature below 80°C.[2]

Module 3: Reaction Logic & Pathway Visualization

The following diagram illustrates the competition between the desired


 pathway and the destructive E2/Polymerization pathways.

ReactionPathways cluster_conditions Optimization Logic Start 4-Chloro-2-butanone (Substrate) Product This compound (Target Ether) Start->Product Path A: SN2 Substitution (Low Temp, PTC) MVK Methyl Vinyl Ketone (MVK) Start->MVK Path B: E2 Elimination (High Temp, Strong Base) Reagent Sodium Isopropoxide (Base/Nu) Reagent->Start Attacks Polymer Brown Polymer/Gum MVK->Polymer Polymerization (Base Catalyzed) Tip1 Use PTC to favor Path A Tip2 Avoid excess heat to stop Path B

Caption: Figure 1. Mechanistic competition between Williamson Ether Synthesis (


) and Elimination (E2).[1]

Module 4: Physical Data & Specifications

PropertyValueNotes
Molecular Weight 130.18 g/mol
Boiling Point 73-76°C @ 12 mmHgDecomposes near 160°C at atm pressure.[1][2][5][6]
Density ~0.89 g/mL
Solubility Soluble in alcohols, ethersLimited solubility in water.[2][5]
Flash Point ~45°CFlammable Liquid (Category 3).[2]

Module 5: Strategic Pivot (The "Expert" Insight)

If the Williamson route continues to fail despite optimization, you are fighting the inherent chemistry of


-halo ketones.[5] The industrial standard for this molecule is NOT  Williamson synthesis.[2]

Alternative Route (Michael Addition):


[1][2][3]
  • Why: It is 100% atom economical and avoids the elimination-polymerization cycle entirely.[2]

  • Protocol: React Methyl Vinyl Ketone with excess Isopropanol using a mild Lewis acid (

    
    ) or solid acid catalyst (Amberlyst-15) at 40°C.
    

References

  • Williamson Ether Synthesis Mechanism & Scope. Source: Master Organic Chemistry.[2][5] URL:[Link]

  • This compound Physical Properties (CID 538375). Source: PubChem (National Library of Medicine).[2][5] URL:[Link][1][2]

  • Phase Transfer Catalysis in Ether Synthesis. Source: Freedman, H. H., & Dubois, R. A. (1975).[1][2][5] Tetrahedron Letters. Context: Establishes the superiority of PTC for sensitive substrates.[5]

Sources

Technical Support Center: Synthesis of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PTC-MVK-ISO-001 Subject: Phase Transfer Catalysis Protocol for Oxa-Michael Addition Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting the synthesis of 4-isopropoxy-2-butanone via the conjugate addition (Michael addition) of isopropanol to methyl vinyl ketone (MVK). While this reaction can proceed with simple homogeneous base catalysis, you have specified a Phase Transfer Catalysis (PTC) route.

Why PTC? Using a PTC system (Solid/Liquid) allows you to use solid inorganic bases (e.g., KOH, NaOH) in the organic phase (Isopropanol/MVK). This minimizes water content, significantly reducing the competitive hydrolysis of MVK and the formation of aldol polymerization byproducts, which are common yield-killers in this synthesis.

Module 1: The Master Protocol (Solid-Liquid PTC)

Standard Operating Procedure validated for laboratory scale (100 mmol).

Reagents & Materials
ReagentRoleEquiv.Notes
Methyl Vinyl Ketone (MVK) Michael Acceptor1.0CRITICAL: Must be distilled or stabilized (hydroquinone) to prevent polymerization. Highly Toxic.[1][2][3]
Isopropanol (IPA) Donor / Solvent5.0 - 10.0Use as solvent to drive equilibrium. Anhydrous preferred.
Potassium Hydroxide (KOH) Base0.1 - 0.2Finely ground powder or pellets.
Tetrabutylammonium Bromide (TBAB) PTC Catalyst0.05 (5 mol%)Facilitates transport of hydroxide/alkoxide.
Hydroquinone InhibitorTraceOptional: Added if MVK quality is poor.
Step-by-Step Workflow
  • System Prep: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Purge with Nitrogen (

    
    ).
    
  • Base Activation: Charge the flask with Isopropanol (excess) and TBAB (5 mol%). Add solid KOH (0.1 equiv). Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Technical Note: The mixture will remain heterogeneous. The PTC is transporting

      
       into the organic phase to deprotonate Isopropanol.
      
  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Reasoning: MVK is prone to exothermic polymerization. Low temperature favors the kinetic Michael addition over polymerization.

  • Addition: Mix MVK (1.0 equiv) with a small volume of Isopropanol in the addition funnel. Add dropwise over 30–60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via TLC or GC-MS.

    • Endpoint: Disappearance of MVK peak.

  • Quench & Workup:

    • Filter off the solid base/salts.

    • Neutralize filtrate with dilute HCl or Acetic Acid (pH ~7).

    • Remove excess Isopropanol via rotary evaporation.

  • Purification: Distill the residue under reduced pressure (vacuum distillation).

    • Target: this compound (Boiling point approx. 60–65°C at 15 mmHg, verify with specific vacuum pressure).

Module 2: Mechanism & Logic (Visualization)

The following diagram illustrates the Interfacial Mechanism . The Quaternary Ammonium salt (


) acts as a shuttle, bringing the hydroxide anion from the solid surface into the bulk organic phase to generate the active isopropoxide nucleophile.

PTC_Mechanism cluster_solid Solid Phase (KOH Surface) cluster_interface Interface cluster_organic Organic Phase (Isopropanol/MVK) KOH KOH (Solid) IonExchange Ion Exchange (Q+Br- <-> Q+OH-) KOH->IonExchange Supplies OH- KX KBr (Solid byproduct) IonExchange->KX Precipitates QOH Q+OH- (Active Base) IonExchange->QOH QBr Q+Br- (Inactive Catalyst) QBr->IonExchange IPA Isopropanol (Reactant) QOH->IPA Deprotonation Alkoxide Isopropoxide Anion (Nucleophile) IPA->Alkoxide - H2O MVK Methyl Vinyl Ketone (Acceptor) Alkoxide->MVK Michael Addition Enolate Enolate Intermediate MVK->Enolate Product This compound Enolate->Product Protonation (Regenerates Base)

Figure 1: Catalytic cycle of Solid-Liquid Phase Transfer Catalysis for Oxa-Michael Addition. Q+ represents the Tetrabutylammonium cation.

Module 3: Troubleshooting & Diagnostics

Common failure modes and their immediate rectifications.

Issue 1: Rapid Polymerization (The "Gelling" Effect)

Symptoms: The reaction mixture turns viscous, yellow/brown, or solidifies. Root Cause: MVK is an aggressive monomer. High temperature or high local concentration of base initiates anionic polymerization. Corrective Actions:

  • Temperature: Strictly maintain

    
     during addition.
    
  • Dilution: Dilute MVK with Isopropanol (1:1) before loading into the addition funnel.

  • Inhibitor: Ensure MVK contains hydroquinone. If distilled freshly, add 100 ppm hydroquinone back into the receiver.

Issue 2: Low Conversion / Slow Rate

Symptoms: MVK remains after 4+ hours. Root Cause: Poor mass transfer (PTC relies on surface area) or catalyst poisoning. Corrective Actions:

  • Agitation: PTC is agitation-dependent. Increase stirring speed (RPM) to maximize solid-liquid contact.

  • Catalyst Load: Increase TBAB to 10 mol%.

  • Water Content: While solid-liquid PTC minimizes water, trace water is actually needed for the interfacial exchange in some specific PTC variants (omega phase). However, for this specific reaction, keep it dry to prevent hydrolysis.

Issue 3: Product Hydrolysis (Reversibility)

Symptoms: Product decomposes back to starting materials during workup. Root Cause: The Michael addition is reversible (retro-Michael). Acidic or strongly basic aqueous workups can trigger this. Corrective Actions:

  • Neutralization: Ensure the pH is exactly 7.0 before distillation.

  • Distillation: Do not overheat the pot. Use high vacuum to keep the boiling point low (

    
    ).
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Aliquat 336 instead of TBAB? A: Yes. Aliquat 336 (Methyltrioctylammonium chloride) is a liquid PTC and is often more soluble in non-polar solvents. However, since Isopropanol is polar, TBAB is perfectly adequate and easier to remove (crystallizes out) during workup.

Q: Why not just use Sodium Isopropoxide in Isopropanol? A: You can (homogeneous catalysis). However, preparing sodium isopropoxide requires sodium metal (safety hazard) or NaH. The PTC method allows you to use cheap, safer KOH pellets . Furthermore, the PTC method often suppresses the "1,2-addition" (direct attack on carbonyl) by softening the nucleophile.

Q: Safety Warning regarding MVK? A: Extreme Caution. MVK is a lachrymator and highly toxic by inhalation.[1] It can cause permanent respiratory damage.

  • Mandatory: Work in a high-flow fume hood.

  • PPE: Double nitrile gloves or Silver Shield® gloves. MVK penetrates standard latex instantly.

  • Waste: Quench all MVK waste with sodium bisulfite solution before disposal.

References

  • General Mechanism of Michael Addition

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Phase Transfer Catalysis Fundamentals

    • Source: Chemistry LibreTexts. "Phase Transfer Catalysis."[4]

    • URL:[Link]

  • MVK Safety & Polymerization

    • Source: NJ Department of Health. "Hazardous Substance Fact Sheet: Methyl Vinyl Ketone."
    • URL:[Link]

  • Synthesis of Alkoxy Butanones (Patent Literature Basis)

Sources

Technical Support Center: Synthesis of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxy-2-butanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting strategies to enhance yield, purity, and process reliability.

The predominant and most efficient method for synthesizing this compound is the base-catalyzed Michael addition of isopropanol to methyl vinyl ketone (MVK).[1][2][3] While seemingly straightforward, the high reactivity of MVK presents several challenges, primarily the formation of unwanted side products that can complicate purification and reduce overall yield. This guide will focus on identifying, understanding, and mitigating these side reactions.

Frequently Asked Questions: Common Side Products & Their Identification

Question 1: What are the primary side products I should expect during the synthesis of this compound?

Answer: The synthesis is a competitive reaction system. While the desired 1,4-conjugate addition of isopropanol to MVK is the main pathway, several other reactions can occur simultaneously. The most prevalent side products stem from the intrinsic reactivity of your starting material, methyl vinyl ketone (MVK).

You should primarily be vigilant for:

  • Poly(methyl vinyl ketone): MVK has a strong tendency to undergo spontaneous, often vigorous, anionic or radical polymerization.[4][5][6] This is frequently the most significant competing reaction, leading to low yields and the formation of viscous, difficult-to-handle reaction mixtures.

  • 4-Hydroxy-2-butanone: This can arise from the reaction of MVK with any residual water in the reaction mixture. While structurally similar to your target, its presence as an impurity can be problematic.

  • Aldol Adducts of MVK: MVK can act as both the enolate and the Michael acceptor, leading to self-condensation products under basic conditions.[7] These higher molecular weight adducts can be complex to characterize and separate.

  • Di-adducts: Although less common with a sterically hindered alcohol like isopropanol, the potential for a second molecule of isopropanol to add to MVK or another intermediate exists, leading to compounds like 4,4-diisopropoxy-2-butanone.

Question 2: My reaction mixture turned into a thick, yellowish sludge, and my yield of the desired product is very low. What happened?

Answer: This is a classic sign of uncontrolled MVK polymerization.[4][5][8] MVK is highly susceptible to polymerization, which can be initiated by heat, light, or the basic catalyst used for the Michael addition.[4][5] The formation of a viscous or solid mass indicates that the polymerization pathway has significantly outcompeted the desired Michael addition. This not only consumes your starting material, drastically reducing the yield of this compound, but also makes the workup and purification exceedingly difficult.

Question 3: I'm seeing an unexpected peak in my GC-MS analysis with a mass corresponding to C8H12O2. What could this be?

Answer: A molecular formula of C8H12O2 strongly suggests a self-condensation (dimerization) product of methyl vinyl ketone via an aldol-type reaction. Under basic conditions, the enolate of one MVK molecule can attack the carbonyl carbon of another. Subsequent reactions can lead to a variety of dimeric structures. Identifying the exact isomer may require more detailed analysis (e.g., NMR spectroscopy), but its presence points to reaction conditions that favor self-condensation over the desired Michael addition.

Troubleshooting Guide: Minimizing Side Product Formation

This section provides a systematic approach to troubleshooting common issues by linking experimental observations to their chemical causes and proposing validated solutions.

Issue 1: Dominant MVK Polymerization
Symptom Primary Cause(s) Recommended Action(s)
Reaction mixture becomes viscous or solidifies.Excessive Local Concentration of MVK/Base: Adding MVK too quickly to the isopropanol/base mixture creates localized "hotspots" where the MVK concentration is high, favoring polymerization.1. Reverse Addition: Add the base catalyst slowly to the mixture of isopropanol and MVK. This ensures MVK is always in the presence of excess nucleophile (isopropanol).2. Slow MVK Addition: If standard addition is necessary, add the MVK dropwise to the cooled isopropanol/base mixture over an extended period with vigorous stirring.
Low yield, large amount of insoluble material.Elevated Reaction Temperature: MVK polymerization is often thermally initiated or accelerated.[5]1. Maintain Low Temperature: Run the reaction at or below room temperature. An ice bath (0-5°C) is highly recommended, especially during the addition of reagents.
Reaction turns dark brown/black.Presence of Radical Initiators: Impurities in reagents or exposure to UV light can initiate radical polymerization.1. Use Inhibited MVK: Ensure your MVK contains a polymerization inhibitor like hydroquinone or MEHQ.[6]2. Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Logical Flow for Troubleshooting MVK Polymerization

G Symptom Symptom: Viscous Mixture / Low Yield Cause1 Potential Cause 1: High Local MVK Concentration Symptom->Cause1 Cause2 Potential Cause 2: Excessive Temperature Symptom->Cause2 Cause3 Potential Cause 3: Radical Initiation Symptom->Cause3 Action1 Solution: Slow / Reverse Addition of Reagents Cause1->Action1 Action2 Solution: Maintain Low Temperature (0-5 °C) Cause2->Action2 Action3 Solution: Use Inhibited MVK & Protect from Light Cause3->Action3 Result Outcome: Minimized Polymerization, Improved Yield & Purity Action1->Result Action2->Result Action3->Result

Caption: Troubleshooting workflow for MVK polymerization.

Protocol Hub: Recommended Procedures

Optimized Synthesis Protocol to Minimize Side Products

This protocol is designed to favor the Michael addition by controlling reaction parameters that are known to induce side reactions.

Materials:

  • Isopropanol (anhydrous)

  • Methyl vinyl ketone (stabilized with hydroquinone)[6]

  • Sodium metal (or other suitable base like sodium isopropoxide)

  • Diethyl ether (for workup)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (N2 or Ar) inlet. Place the flask in an ice/water bath.

  • Preparation of Alkoxide: In the reaction flask, dissolve a catalytic amount of sodium metal in an excess of anhydrous isopropanol under an inert atmosphere. Allow the mixture to stir until all the sodium has reacted to form sodium isopropoxide. This in-situ generation ensures a dry, active catalyst.

  • Controlled Addition: Cool the sodium isopropoxide/isopropanol solution to 0-5°C. Add the stabilized methyl vinyl ketone dropwise via the addition funnel over 1-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 10°C. This slow addition is critical to prevent a buildup of MVK concentration.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis until the MVK is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH4Cl solution while the flask is still in the ice bath. This will neutralize the basic catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Reaction Pathways: Desired vs. Side Reactions

The following diagram illustrates the competition between the desired Michael addition and the primary side reactions.

G MVK Methyl Vinyl Ketone (MVK) Product This compound (Desired Product) MVK->Product Michael Addition (1,4-Conjugate Addition) Polymer Poly(MVK) MVK->Polymer Polymerization (Anionic/Radical) Aldol Aldol Adducts MVK->Aldol Self-Condensation IPA Isopropanol IPA->Product Michael Addition (1,4-Conjugate Addition) Base Base (e.g., RO⁻) Base->Product Michael Addition (1,4-Conjugate Addition)

Caption: Competing reaction pathways in the synthesis.

Analytical Corner: Characterizing Impurities

A robust analytical strategy is essential for identifying and quantifying side products, thereby validating your process improvements.

Table 1: Analytical Signatures of Common Species
Compound Common Name / Type Molecular Weight Key GC-MS Fragments (m/z) Characteristic ¹H NMR Signals (ppm)
C7H14O2 This compound (Product)130.18115, 87, 71, 43~3.6 (septet, 1H), ~3.5 (t, 2H), ~2.7 (t, 2H), ~2.1 (s, 3H), ~1.1 (d, 6H)
(C4H6O)n Poly(methyl vinyl ketone)VariableComplex pattern, often pyrolyzesBroad, unresolved peaks in aliphatic region
C8H12O2 MVK Dimer (Aldol Adduct)140.18Varies with isomer, look for M-18 (loss of H2O)Complex signals, presence of vinyl and multiple carbonyl environments
C4H8O2 4-Hydroxy-2-butanone88.1173, 45, 43Presence of a broad -OH signal, signals corresponding to a hydroxy-ketone structure

Note: NMR shifts are approximate and can vary with solvent.

Analytical Approach:

  • Gas Chromatography (GC): Use a GC method to separate the volatile components of your crude reaction mixture. The retention times will help distinguish between the starting materials, product, and lower-molecular-weight side products.

  • Mass Spectrometry (MS): Coupling GC with MS is the most powerful tool for this analysis. The fragmentation patterns can confirm the identity of your desired product and help elucidate the structures of unknown impurity peaks.[9][10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy of the crude product can provide a quantitative overview of the mixture's composition. The disappearance of MVK's vinyl protons (~5.8-6.4 ppm) is a good indicator of reaction completion, while the integration of the characteristic product signals versus impurity signals can determine the purity.

By understanding the underlying chemistry of side product formation and implementing the strategic controls outlined in this guide, you can significantly improve the outcome of your this compound synthesis.

References

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl vinyl ketone. PubChem. Retrieved from [Link]

  • Google Patents. (1934). Process for the manufacture of methyl vinyl ketone. (U.S. Patent No. 1,967,225A).
  • Tsubasa, O., et al. (2020). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

  • PubMed. (2007). Direct asymmetric Zn-aldol reaction of methyl vinyl ketone and its synthetic applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Chad's Prep. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry. YouTube. Retrieved from [Link]

  • Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Estimation of impurity profiles of drugs and related materials: part XXII. Chemical and analytical characterization of related organic impurities in drugs. Retrieved from [Link]

  • PubMed. (2019, October 25). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ISO-2B-DIST Status: Active Guide Department: Process Chemistry & Separation Science

Executive Summary & Compound Profile

User: Research Scientist / Process Engineer Subject: Distillation protocols for 4-Isopropoxy-2-butanone (CAS: 53779-2-X / Generic Structure)

Technical Context: this compound is a


-alkoxy ketone typically synthesized via the Michael addition of isopropanol to methyl vinyl ketone (MVK). The purification of this compound presents a specific thermodynamic challenge: the Retro-Michael reaction .

Under high thermal stress or in the presence of acidic/basic residues, the molecule undergoes reversion to its precursors (MVK + Isopropanol). MVK is a potent lachrymator and polymerizes easily, leading to yield loss and equipment fouling.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue / RangeNotes
Boiling Point (Atm) ~165–170°C (Extrapolated)Do NOT distill at atmospheric pressure. Decomposition risk is high.
Boiling Point (Vacuum) 75°C @ 35 mmHg Target range.
Refractive Index (

)
1.4070 – 1.4100Use for fraction cutting.
Density ~0.89 g/mLPhase separation checks.
Major Impurities Isopropanol, MVK (toxic), Water, Dimeric side-products.

Pre-Distillation Assessment (Critical)

WARNING: Do not proceed to distillation without verifying the pH of your crude mixture.

The equilibrium constant for the Michael addition is temperature-sensitive. The reverse reaction is catalyzed by both acids and bases.

  • Neutralization: If your synthesis used a base catalyst (e.g., NaOH, KOH, or an amine), you must neutralize the crude reaction mixture to pH 6.5–7.5 prior to heating.

    • Protocol: Wash with mild acid (e.g., dilute HCl) followed by saturated

      
       and brine.
      
  • Peroxide Test: As an ether derivative, check for peroxides if the crude material has been stored for long periods.

  • Solvent Stripping: Remove the bulk excess isopropanol (IPA) via rotary evaporation (40°C, 100 mbar) before setting up the high-vacuum distillation rig. Large volumes of IPA will overwhelm your vacuum pump's trap.

The Distillation Protocol (The "Golden Path")

This protocol minimizes thermal history to prevent the retro-Michael reversion.

Equipment Setup
  • Column: Vigreux column (15–20 cm) or short-path distillation head. Avoid high-efficiency packed columns (high hold-up volume increases thermal residence time).

  • Vacuum: Oil pump capable of < 10 mmHg (preferred) or stable aspirator (20-40 mmHg).

  • Heating: Oil bath with magnetic stirring. Do not use a heating mantle (hot spots cause localized decomposition).

Step-by-Step Methodology
  • System Inerting: Flush the system with

    
     to remove oxygen (prevents oxidation of the ether linkage).
    
  • Degassing: Slowly lower pressure to ~100 mmHg to remove residual volatiles/water.

  • Ramping:

    • Set vacuum to 10–35 mmHg .

    • Slowly raise oil bath temperature. The bath should be approx. 20–30°C higher than the expected boiling point.

  • Fraction Collection:

    • Fraction A (Fore-run): Volatiles, residual MVK (pungent odor), and IPA.

    • Fraction B (Main Cut): Collects at constant temperature (e.g., 73–76°C @ 35 mmHg ).

    • Residue: Dark brown/yellow oil (polymers/aldol products). Do not distill to dryness.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (MVK + IPA + Product + Catalyst) Neutralize Step 1: Neutralization (Target pH 7.0) CRITICAL: Prevents Retro-Michael Start->Neutralize Strip Step 2: Rotary Evaporation Remove bulk Isopropanol Neutralize->Strip VacDist Step 3: Vacuum Distillation (< 40 mmHg) Strip->VacDist Decision Stable BP? VacDist->Decision Decision->VacDist No (Adjust Vac/Temp) Product Pure this compound (Colorless Liquid) Decision->Product Yes (Main Cut) Residue Residue (Polymers/High Boilers) Decision->Residue Bottoms

Figure 1: Purification Logic Flow. The neutralization step is the primary control point for preventing yield loss.

Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration (Yellowing)

Q: My distillate starts clear but turns yellow in the receiving flask, or the pot turns dark brown rapidly. A: This is a classic sign of Methyl Vinyl Ketone (MVK) generation via the retro-Michael reaction.

  • Mechanism: Heat + Acid/Base

    
     Cleavage of the ether bond. The yellow color often comes from MVK polymerizing.
    
  • Corrective Action:

    • Stop the distillation.

    • Check the pH of the pot residue. If not neutral, re-wash the crude.

    • Add a Radical Inhibitor: Add 0.1% w/w Hydroquinone or BHT to the distillation pot. This inhibits the polymerization of any MVK formed, keeping the viscosity low.

    • Lower the Bath Temp: Improve your vacuum (< 10 mmHg) to distill at a lower temperature.

Issue 2: "Bumping" and Pressure Fluctuations

Q: The vacuum reading is erratic, and the liquid is bumping violently. A: This is usually caused by residual Isopropanol (IPA) or water.

  • Mechanism: IPA has a much lower boiling point than the product. If trapped in the bulk liquid, it flashes off explosively under high vacuum.

  • Corrective Action:

    • Use a Claisen adapter to prevent splash-over.

    • Use a capillary bleed (introducing a tiny stream of

      
       bubbles) or vigorous magnetic stirring.
      
    • Perform a "degassing" stage: Hold the vacuum at 100 mmHg for 15 minutes before dropping to operational pressure.

Issue 3: Low Yield / Distillation Stalls

Q: The temperature won't rise to the boiling point, even though the bath is hot. A: You may be operating in a "starved" condition or have high column hold-up.

  • Corrective Action:

    • Insulate the distillation head with aluminum foil or glass wool.

    • If using a long Vigreux column, switch to a simple short-path head. The separation between IPA and the product is large enough (

      
      C vs 
      
      
      
      C atm equivalent) that high plate count is not required.

Reference Data: Pressure-Temperature Nomograph

Use this table to estimate the required boiling point based on your available vacuum pump.

Pressure (mmHg / Torr)Estimated Boiling Point (°C)Recommended Bath Temp (°C)
760 (Atm) ~165–170UNSAFE (Decomposition)
100 ~105–110130
35 73–76 95–100
10 ~50–5575–80
1 ~25–3050

Note: Values at <10 mmHg are estimated using the Clausius-Clapeyron relation and should be used as a starting guide only.

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography instead of distillation? A: Yes. If the scale is small (< 5g), flash chromatography is preferred as it avoids thermal stress.

  • Eluent: Hexane:Ethyl Acetate (Start 9:1, Gradient to 7:3).

  • Stain:

    
     (Product is a ketone) or Anisaldehyde.
    

Q: The receiver flask smells extremely pungent (sharp, acrid). Is this normal? A: Safety Alert. That smell is likely Methyl Vinyl Ketone (MVK).

  • It indicates decomposition is occurring.[1]

  • MVK is highly toxic and a lachrymator. Handle the waste stream in a fume hood and treat with sodium bisulfite solution (quenches MVK) before disposal.

Q: How should I store the purified product? A: Store at 4°C under an inert atmosphere (Argon/Nitrogen). As an ether-ketone, it is susceptible to slow oxidation and moisture absorption.

References
  • Preparation of 4-alkoxy-2-butanones: Organic Syntheses, Coll. Vol. 6, p. 883 (1988); Vol. 53, p. 66 (1973). (General procedure for Michael addition of alcohols to MVK).

  • Boiling Point Data & Properties: PubChem Compound Summary for 4-Isobutoxy-2-butanone (Analogous structure data).

  • Retro-Michael Reaction Mechanisms: Journal of the American Chemical Society, "Reversibility of the Michael Reaction". (Foundational mechanistic context).

  • Safety Data (MVK): CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl vinyl ketone.

Sources

Technical Support Center: GC-MS Analysis of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Reaction Monitoring Support Hub

You are analyzing the reaction mixture for 4-Isopropoxy-2-butanone (CAS: 32541-58-5). This molecule presents a unique set of challenges due to its volatility, the thermal instability of its precursors (Methyl Vinyl Ketone), and its specific fragmentation patterns.[1]

This guide replaces standard operating procedures with a diagnostic-led approach . We address the "Why" and "How" of your experimental failures and successes.

Knowledge Base Article #001: System Configuration

Objective: Establish a robust GC-MS method that separates the product from the solvent (Isopropanol) and the reactive precursor (MVK).

The "Golden" Method Parameters

Rationale: This compound is a mid-polarity ether-ketone.[1] While a standard 5%-phenyl column works, a cyanopropylphenyl (e.g., DB-624 or DB-1701) offers superior resolution for the volatile solvent and MVK impurities.[1]

ParameterRecommended SettingTechnical Justification
Column DB-624 (or equivalent) 30m x 0.25mm x 1.4µmThe thick film (1.4µm) is critical for retaining and separating the volatile MVK and Isopropanol from the product.[1] A thin-film DB-5MS may cause co-elution of early peaks.
Inlet Temp 200°C - 220°C CRITICAL: Do NOT exceed 240°C. Higher temperatures can induce a retro-Michael reaction, reverting the product back to MVK + Isopropanol inside the injector.[1]
Injection Mode Split (50:1 to 100:1) Reaction mixtures are concentrated.[1] Split injection prevents column overload (fronting peaks) and detector saturation.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode to maintain separation efficiency during the temperature ramp.[1]
Oven Program 40°C (hold 3 min)

10°C/min

220°C
Low initial temp is required to resolve the solvent (Isopropanol) and MVK.
MS Source 230°C (EI Mode)Standard source temp ensures efficient ionization without excessive thermal degradation.[1]
Knowledge Base Article #002: Spectral Interpretation

Objective: Confirm identity using mass spectral logic, not just library matching.

Target Molecule: this compound (


, MW: 130)[1][2]
The Fragmentation Fingerprint

The mass spectrum of this compound is dominated by alpha-cleavage and ether-group fragmentations.[1]

m/zIdentityMechanism / Origin
130

Molecular Ion. Often weak or absent due to the stability of fragment ions.[1]
115

Loss of Methyl. Removal of a terminal methyl group from the isopropyl moiety.
87

Loss of Acetyl. Cleavage between C2 and C3.[1] The charge remains on the ether fragment (

).[1]
71

Ether Cleavage. Loss of the isopropoxy radical (

).[1]
58

McLafferty Rearrangement. Acetone radical cation formed via rearrangement (characteristic of ketones with

-hydrogens).[1]
43

Base Peak (100%). Alpha-cleavage of the acetyl group.[1] Note: The isopropyl cation (

) also contributes to m/z 43.[1]
Visualizing the Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M+) m/z 130 Frag1 Alpha Cleavage (Acetyl Cation) m/z 43 (Base Peak) M->Frag1 - .CH2CH2OiPr Frag2 Ether Fragment (Loss of Acetyl) m/z 87 M->Frag2 - CH3CO. Frag3 McLafferty Rearr. (Acetone radical) m/z 58 M->Frag3 Rearrangement Frag4 Loss of Isopropoxy m/z 71 M->Frag4 - .OCH(CH3)2

Figure 1: Primary fragmentation pathways for this compound under 70eV Electron Impact (EI).

Troubleshooting Tickets (Q&A)
Ticket #404: "My product peak is missing, but I see high MVK and Isopropanol."

User Report: "I ran the reaction for 4 hours. TLC shows a new spot, but GC-MS only shows starting materials."

Diagnosis: Thermal Retro-Michael Reaction. The synthesis of this compound is a reversible Michael addition.[1] High temperatures in the GC inlet can reverse this reaction, decomposing your product back into Methyl Vinyl Ketone (MVK) and Isopropanol before it even reaches the column.[1]

Corrective Actions:

  • Lower Inlet Temperature: Reduce from 250°C to 200°C .

  • Check Liner: Use a deactivated liner with glass wool.[1] Active sites (acidic silanols) in dirty or non-deactivated liners catalyze the decomposition.[1]

  • Dilution: Dilute the sample 1:100 in a neutral solvent (e.g., Hexane or DCM) to minimize intermolecular reactions in the hot inlet.

Ticket #502: "Broad, fronting peak appearing early in the chromatogram."

User Report: "There is a massive, ugly peak around 2-3 minutes that fronts and tails, obscuring my solvent peak."

Diagnosis: MVK Polymerization or Overload. Methyl Vinyl Ketone (MVK) is highly reactive and prone to polymerization, especially if the stabilizer (hydroquinone) has been consumed.[1] Polymerized MVK "gums up" the head of the column, causing peak distortion.[1]

Corrective Actions:

  • Inlet Maintenance: Change the liner and cut 10-20 cm off the front of the GC column (guard column recommended).

  • Split Ratio: Increase split ratio to 100:1.

  • Sample Prep: Ensure the reaction is quenched properly (neutralized) before injection. Residual acid/base catalyst in the sample will destroy the column phase and accelerate polymerization in the inlet.[1]

Ticket #200: "Unknown peak at m/z 116?"

User Report: "I see a small impurity peak eluting just after my product with m/z 116."

Diagnosis: Aldol Condensation Dimer. Ketones can undergo self-condensation.[1]

  • Acetone (from isopropanol oxidation) self-condenses to Mesityl Oxide (MW 98).[1]

  • 2-Butanone derivatives can form dimers.[1] However, check for Diacetone Alcohol (MW 116) if acetone is present, or potential oxidation byproducts.[1] If the mass is 116, it is likely 4-hydroxy-4-methyl-2-pentanone (Diacetone alcohol), a common impurity if acetone was used or formed.[1]

Workflow Visualization

Workflow Start Reaction Mixture (MVK + iPrOH + Cat) Quench Quench/Neutralize (Critical Step) Start->Quench Stop Reaction Prep Dilute in Hexane (1 mg/mL) Quench->Prep Phase Sep GC GC-MS Injection (Split 50:1, 200°C) Prep->GC Inject Data Data Analysis Check m/z 43, 87, 130 GC->Data Acquire

Figure 2: Recommended analytical workflow to prevent inlet decomposition and column damage.

References
  • NIST Mass Spectrometry Data Center. 2-Butanone, 4-(1-methylethoxy)- Mass Spectrum.[1] National Institute of Standards and Technology. Link

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Link

  • Grob, R. L., & Barry, E. F. (2004).[1] Modern Practice of Gas Chromatography.[1] Wiley-Interscience. (Reference for Split Injection and Column Selection principles).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][3][4][5][6][7] University Science Books.[1] (Reference for ketone/ether fragmentation mechanisms).

Sources

Technical Support Center: Acidic Cleavage of Isopropoxy Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Isopropyl Ether Dealkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Goldilocks" Challenge

Cleaving an isopropoxy group (


) is a deceptive challenge in medicinal chemistry. Unlike the labile tert-butyl ether (cleaved by mild acid via stable 

-butyl cation) or the robust methyl ether (requiring harsh nucleophilic attack), the isopropyl group sits in a mechanistic "Goldilocks" zone. It is secondary, meaning it can undergo cleavage via either

(cationic) or

(nucleophilic) pathways depending on the reagent and solvent.

This duality often leads to the most common user complaints: incomplete conversion (stalled reaction) or loss of regioselectivity (cleaving adjacent methoxy groups or scrambling alkyl chains).

This guide provides field-proven protocols and troubleshooting workflows for the two most effective acidic cleavage systems: Boron Tribromide (


)  and Aluminum Chloride/Iodide (

)
.

Module 1: The Sledgehammer – Boron Tribromide ( )[1][2][3]


 is the industry standard for ether cleavage. It acts as a potent Lewis acid to coordinate the ether oxygen, followed by nucleophilic attack by the bromide ion.
Mechanism & Workflow

The reaction proceeds in three distinct phases.[1] Failure often occurs in Phase 3 (Hydrolysis), leading users to believe the reaction failed in Phase 2.

BBr3_Mechanism cluster_0 Phase 1: Complexation cluster_1 Phase 2: Cleavage cluster_2 Phase 3: Hydrolysis Start Substrate (R-O-iPr) Complex Borate Complex [R-O(+)-BBr2-iPr] Start->Complex BBr3, -78°C to 0°C Intermediate Boron-Alkoxide [R-O-BBr2] + iPr-Br Complex->Intermediate Warm to RT (Br- attack) Product Free Phenol/Alcohol (R-OH) Intermediate->Product H2O/MeOH Quench (CRITICAL STEP) caption Figure 1: The BBr3 cleavage pathway. Note that the initial product is a boron-alkoxide, not the free alcohol.

Troubleshooting Guide: Protocols

Q: The LCMS shows full conversion to a new peak, but after workup, I recovered the starting material. What happened? A: You likely failed to hydrolyze the boron complex.

  • The Science: The intermediate species is a borate ester (

    
    ). This bond is strong. If you simply partition between water and DCM, the borate might survive and revert or behave like a lipophilic species.
    
  • The Fix: The quench must be exothermic and vigorous.

    • Cool the mixture to

      
      .
      
    • Add Methanol dropwise (careful: violent gas evolution of

      
       and 
      
      
      
      ).
    • Follow with water.

    • Crucial Step: Stir the biphasic mixture vigorously for 15–30 minutes to break the

      
       bond.
      

Q: My substrate has a carbonyl group (ester/ketone), and I’m seeing messy byproducts. A:


 can enolize ketones and brominate alpha-positions, or coordinate tightly to esters preventing ether cleavage.
  • The Fix: Switch to

    
      (milder) or use the 
    
    
    
    system (Module 2). If you must use
    
    
    , keep the temperature strictly at
    
    
    during addition and do not exceed
    
    
    .

Q: I have a methoxy group and an isopropoxy group. Can I cleave just the isopropoxy? A: Generally, no , not with


.
  • The Science:

    
     is an indiscriminate "sledgehammer." While secondary alkyl ethers (isopropyl) cleave slightly faster than primary (methyl) due to better carbocation stabilization (
    
    
    
    -like character), the rate difference is rarely sufficient for high-yield selectivity on a practical scale [1].
  • The Fix: Use a milder Lewis acid system like

    
     with a soft nucleophile (see Module 2).
    

Module 2: The Scalpel – Aluminum Chloride / Sodium Iodide ( )[5][6]

For substrates sensitive to HBr or requiring regioselectivity, the combination of a hard Lewis acid (


) and a soft nucleophile (

) is the preferred method. This is often referred to as the Node or Akiyama method [2].
Mechanism: The Push-Pull System

The Aluminum coordinates the ether oxygen ("Push"), weakening the


 bond. The Iodide ion, being a soft and potent nucleophile, attacks the alkyl group ("Pull").

AlCl3_Mechanism Setup Reagents: AlCl3 + NaI Solvent: Acetonitrile (MeCN) Coordination Coordination: R-O(AlCl3)-iPr Setup->Coordination Hard Acid (Al) binds Oxygen Cleavage Nucleophilic Attack: I(-) attacks iPr group Coordination->Cleavage Activation Result Products: R-O-AlCl2 + iPr-I Cleavage->Result Soft Nucleophile (I) cleaves C-O caption Figure 2: The 'Push-Pull' mechanism of AlCl3/NaI cleavage.

Troubleshooting Guide: Protocols

Q: The reaction is turning a dark purple/black color. Is it decomposing? A: Not necessarily.

  • The Science: The color is likely free Iodine (

    
    ), formed by the oxidation of iodide by air or trace impurities.
    
  • The Fix: This is normal. When quenching, wash the organic layer with aqueous Sodium Thiosulfate (

    
    ) . This will reduce the iodine (purple) back to iodide (colorless) and clean up the workup.
    

Q: The reaction is incredibly slow (24h+). A: Solvent choice is critical here.

  • The Science: This reaction relies on the solubility of

    
     and the coordination ability of 
    
    
    
    .
  • The Fix: Ensure you are using Acetonitrile (

    
    ) . It solubilizes the inorganic salts better than DCM.
    
  • Optimization: If still slow, add a thiol scavenger (e.g., ethanethiol) to act as a nucleophile, though this makes the reaction smellier [3].

Q: Can I achieve selectivity (Isopropyl vs. Methyl) with this method? A: Yes.

  • The Protocol: The cleavage of isopropyl ethers via

    
     is significantly faster than methyl ethers because the nucleophilic attack on the secondary carbon (isopropyl) is facilitated by the relief of steric strain and the slightly better stability of the transition state compared to the methyl group.
    
  • Control: Monitor by TLC/LCMS. Stop the reaction once the mono-deprotected product forms. Do not let it run overnight, or the methyl group will eventually cleave.

Comparative Data: Selecting the Right Reagent

Feature

(Boron Tribromide)

HI (Hydroiodic Acid)
Mechanism Lewis Acid + Internal NucleophileHard Acid + Soft NucleophileBrønsted Acid + Nucleophile
Reactivity Very High (Cleaves almost everything)Moderate (Tunable)High (Harsh)
Selectivity Low (Cleaves Me and iPr indiscriminately)High (iPr > Me)Moderate
Functional Group Tolerance Low (Attacks esters, carbonyls)Good (Tolerates esters often)Low (Reduces some groups)
Byproducts

gas (Corrosive)

(Stains), Aluminum salts

, Alkyl Iodides
Best For Robust substrates, total deprotectionComplex drugs, selective cleavage Simple, acid-stable molecules

References

  • Bhatt, M. V., & Kulkarni, S. U. (1983).[2][3] Cleavage of Ethers. Synthesis, 1983(04), 249–282.[3]

  • Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4455–4458.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Technical Support Center: 4-Isopropoxy-2-butanone Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing yield loss, "tarrification," or unexpected volatile byproducts when subjecting 4-isopropoxy-2-butanone to basic conditions (e.g., NaOH, NaOEt, LDA, or KOtBu).

The Core Issue: this compound is a


-alkoxy ketone. Under basic conditions, it is thermodynamically predisposed to undergo a Retro-Michael Reaction  (also known as 

-elimination). This reverts the molecule to its precursors: Methyl Vinyl Ketone (MVK) and Isopropanol .

The MVK generated is highly reactive and will rapidly polymerize or react non-selectively in the reaction mixture, leading to the "gunk" often observed in failed batches.

Module 1: The Instability Mechanism

To prevent degradation, you must understand the "Why." The molecule is not falling apart randomly; it is following a specific mechanistic pathway driven by the stability of the enolate intermediate.

The Retro-Michael Pathway
  • Deprotonation: The base removes an acidic

    
    -proton (C3), forming an enolate.[1]
    
  • Elimination: The enolate collapses, expelling the isopropoxide group (

    
    -elimination).
    
  • Degradation: The resulting Methyl Vinyl Ketone (MVK) is unstable in base and polymerizes.

RetroMichael Start This compound Enolate Enolate Intermediate (C3 Anion) Start->Enolate Deprotonation (Fast, Reversible) Base Base (B:) Base->Enolate TS Transition State (E1cB-like) Enolate->TS Heat/Thermodynamic Control Products Methyl Vinyl Ketone (MVK) + Isopropoxide TS->Products Elimination Products->Start Michael Addition (Synthesis Route) Polymer Polymerized MVK (Tarrification) Products->Polymer Irreversible Polymerization

Figure 1: The Retro-Michael degradation pathway. Note that while the elimination is reversible (synthesis), the subsequent polymerization of MVK is irreversible.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose specific experimental failures.

SymptomProbable CauseTechnical DiagnosisCorrective Action
New low-boiling peak in GC/NMR Formation of IsopropanolThe base has successfully triggered

-elimination. The ketone backbone has split.[2]
Lower temperature; switch to kinetic bases (e.g., LDA at -78°C) to prevent equilibration.
Reaction mixture turns black/viscous MVK PolymerizationThe MVK released by elimination has polymerized. MVK is highly sensitive to base-catalyzed polymerization.Critical Failure. The reaction cannot be salvaged. Review "Safe Quenching" protocol below.
Low Yield after Workup Water-soluble MVKMVK is water-soluble and volatile. If elimination occurred, the organic backbone was lost to the aqueous phase or evaporation.Check aqueous waste for organic content. Avoid aqueous bases if possible.
Starting Material Recovery Insufficient BasicityThe base used was too weak to deprotonate, or the equilibrium favored the starting material (which is actually good).If reaction is required, use a stronger base only at cryogenic temperatures.
Diagnostic Flowchart

Troubleshooting Obs Observation: Yield Loss or Impurity CheckTemp Was temperature > 0°C? Obs->CheckTemp CheckBase Was Base Strong? (pKa > 16) CheckTemp->CheckBase Yes Result3 Kinetic Stability Likely. Check Quench Protocol. CheckTemp->Result3 No (Cryogenic) Result1 High Probability: Retro-Michael Elimination CheckBase->Result1 Yes (Alkoxide/Amide) Result2 Check for Hydrolysis (if ester present) CheckBase->Result2 No (Amine/Carbonate)

Figure 2: Rapid diagnostic logic for stability issues.

Module 3: Experimental Protocols

Protocol A: Kinetic Deprotonation (Safe Method)

Goal: Generate the enolate for reaction with an electrophile without triggering elimination.

The Principle: Elimination is generally under thermodynamic control , while deprotonation is kinetic . By keeping the system cold and using a bulky base, you trap the enolate before it has the thermal energy to eliminate the alkoxide.

  • Preparation: Dry THF (anhydrous) under Argon/Nitrogen.

  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiHMDS . Avoid small alkoxides (NaOEt, NaOMe) which act as nucleophiles and promote thermodynamic equilibration.

  • Temperature: Cool solvent to -78°C (Dry ice/Acetone).

  • Addition: Add this compound slowly (dropwise).

  • Reaction Time: Allow deprotonation for 15-30 mins at -78°C. Do not warm up.

  • Electrophile Addition: Add your electrophile immediately at -78°C.

  • Quench: Quench cold with saturated

    
     or dilute acetic acid.
    
Protocol B: Stability Stress Test

Goal: Determine if your specific base/solvent system is compatible.

  • Dissolve 50 mg of this compound in deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Add 1.0 equivalent of the intended base.[3]

  • Monitor via 1H NMR immediately.

    • Look for: Disappearance of the triplet at ~3.7 ppm (isopropoxy CH) and appearance of vinyl protons (5.8–6.2 ppm) corresponding to MVK.

    • Look for: Sharp doublet at ~1.2 ppm (free Isopropanol).

Module 4: FAQ

Q: Can I use Sodium Ethoxide (NaOEt) to alkylate this ketone? A: High Risk. Alkoxides are thermodynamic bases. In ethanol at room temperature, NaOEt will establish an equilibrium between the enolate and the neutral ketone. This equilibrium allows the Retro-Michael elimination to proceed, eventually draining your starting material into MVK and Isopropanol. Use LDA at -78°C instead.

Q: Why does the reaction turn into a "tar"? A: The "tar" is poly(methyl vinyl ketone). When the starting material eliminates, it releases MVK. Under basic conditions, MVK undergoes rapid anionic polymerization. This process is irreversible.[4]

Q: Is the elimination reversible? A: Chemically, yes. The synthesis of this compound is the forward Michael addition of isopropanol to MVK. However, in a complex reaction mixture, the MVK is usually consumed by polymerization or side reactions, making the degradation effectively irreversible in practice.

Q: I need to perform an Aldol condensation with this molecule. How do I prevent elimination? A: This is difficult because Aldol reactions require conditions similar to those that trigger elimination.

  • Strategy 1: Use Lewis Acid catalysis (e.g.,

    
    , 
    
    
    
    ) with a silyl enol ether (Mukaiyama Aldol) instead of basic conditions.
  • Strategy 2: Use a specific amine base (like proline) if performing organocatalysis, though yields may vary.

References

  • Mechanism of

    
    -Elimination: 
    
    • Title: Addition-Elimination Mechanisms With Neutral Nucleophiles.
    • Source: Master Organic Chemistry.[5]

    • Context: Explains the reversibility of Michael additions and the elimination p
    • URL:[Link]

  • Synthesis & Reversibility

    • Title: Methyl vinyl ketone (Synthesis and Reactivity).[6][7]

    • Source: Wikipedia / Organic Syntheses.[8]

    • Context: Details the synthesis of -alkoxy ketones via Michael addition and the inherent instability/polymeriz
    • URL:[Link]

  • Retro-Michael Applications

    • Title: Insights on the Application of the Retro Michael-Type Addition.
    • Source: PubMed (NIH).
    • Context: Discusses the conditions under which Retro-Michael reactions occur and how they can be blocked or exploited.
    • URL:[Link]

  • MVK Polymerization Hazards

    • Title: METHYL VINYL KETONE - Reactivity Profile.[9]

    • Source: CAMEO Chemicals (NOAA).
    • Context: Safety data regarding the spontaneous polymerization of MVK in the presence of bases/he

Sources

Preventing elimination side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Elimination Side Reactions in Williamson Ether Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Diagnostic Triage: Start Here

Before altering your reaction parameters, determine if your current synthetic route is chemically viable. The Williamson ether synthesis is an


 reaction; if your conditions favor 

elimination, no amount of "optimization" will fix the fundamental mismatch.
Workflow Decision Matrix

Use this logic flow to determine your immediate next step.

WilliamsonDecisionTree Start Analyze Alkyl Halide Substrate Primary Primary Halide (R-CH2-X) Start->Primary Secondary Secondary Halide (R2-CH-X) Start->Secondary Tertiary Tertiary Halide (R3-C-X) Start->Tertiary PrimaryAction Proceed with Standard Protocol (Strong Base OK) Primary->PrimaryAction SecAction STOP: High Risk of E2 Elimination. Can you swap the halide/alkoxide roles? Secondary->SecAction TertAction CRITICAL FAILURE: E2 is dominant. Williamson Synthesis Impossible. Switch to Acid-Catalyzed or Ullmann. Tertiary->TertAction SwapYes Yes (Use Pri-Halide + Sec-Alkoxide) SecAction->SwapYes Route A SwapNo No (Must use Sec-Halide) SecAction->SwapNo Route B Advanced Use Advanced Protocols: 1. Phase Transfer Catalysis (PTC) 2. Silver Oxide (Ag2O) Variant SwapNo->Advanced

Figure 1: Diagnostic logic for selecting the correct synthetic pathway based on alkyl halide steric hindrance.

The Core Problem: vs. Competition

The Williamson synthesis relies on an alkoxide (


) acting as a nucleophile to displace a halide (

).[1][2][3][4][5][6][7] However, alkoxides are also strong bases.[1][5] The competition between substitution (

) and elimination (

) is dictated by the accessibility of the electrophilic carbon (sterics) and the basicity of the nucleophile.
Mechanistic Drivers of Elimination
VariableEffect on Elimination (

)
Technical Recommendation
Substrate Sterics High Impact. Alpha-branching (secondary/tertiary carbons) physically blocks the

backside attack, forcing the base to abstract a beta-proton instead.
Use primary alkyl halides whenever possible.[5] If synthesizing an unsymmetrical ether, always pair the less hindered halide with the more hindered alkoxide.[6]
Base Strength High Impact. Strong, bulky bases (e.g., t-BuOK) are poor nucleophiles but excellent bases, driving

exclusively.
Use the weakest base possible that can still deprotonate the alcohol. Consider

(see Protocol C).[1][6][7]
Temperature Medium Impact. Elimination has a higher activation energy (

) and is entropically favored (2 molecules

3 molecules). High heat favors

.
Maintain the lowest effective temperature . Do not reflux unless conversion is stalled.
Solvent Medium Impact. Protic solvents (EtOH,

) solvate the nucleophile, reducing

rate. Polar aprotic solvents (DMSO, DMF) leave the anion "naked" and reactive.
Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) or Phase Transfer Catalysis to maximize nucleophilicity over basicity.

Corrective Protocols

Protocol A: The "Flip" Strategy (Primary Defense)

Use this when your target ether involves a secondary alkyl group.

The Concept: Ether synthesis is reversible in terms of retrosynthetic planning. A secondary ether (


) can be made two ways.
  • Path 1 (Fail):

    
    
    
    
    
    Elimination (Alkene)
  • Path 2 (Success):

    
    
    
    
    
    Substitution (Ether)

Procedure:

  • Select the primary alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) as the electrophile.

  • Select the secondary alcohol as the nucleophile source.

  • Deprotonate the secondary alcohol with NaH in THF or DMF (

    
    ).
    
  • Add the primary halide slowly.

Protocol B: Phase Transfer Catalysis (PTC)

Use this when "The Flip" is impossible or when anhydrous conditions are difficult to maintain.

Why it works: PTC allows the use of inorganic bases (NaOH/KOH) in a biphasic system. The quaternary ammonium salt shuttles the alkoxide into the organic phase as a tight ion pair. This protects the alkoxide from excessive solvation (increasing nucleophilicity) while often reducing the "hard" basicity that leads to elimination.

Step-by-Step:

  • Organic Phase: Dissolve the alkyl halide and alcohol in a non-polar solvent (e.g., Toluene or DCM).

  • Aqueous Phase: Prepare a 50% w/v NaOH solution.

  • Catalyst: Add 1-5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 .

  • Reaction: Vigorously stir the biphasic mixture. The interface area is critical.

  • Monitoring: Monitor by TLC. Mild heating (

    
    ) may be required, but avoid high reflux.
    
Protocol C: Silver Oxide ( ) Variant

Use this for acid-sensitive/base-sensitive substrates (e.g., sugars) or when strong bases cause immediate elimination.

Why it works:


 acts as a mild base and a halogen scavenger. It coordinates with the leaving group (halide), making it a "super-leaving group," while avoiding the high pH of NaH or NaOH. This promotes 

even with sensitive substrates.

Step-by-Step:

  • Reagents: Combine the alcohol (1.0 equiv) and alkyl halide (1.5–5.0 equiv, often used as solvent if liquid like MeI) in a flask.

  • Catalyst: Add

    
     (1.5 equiv).
    
  • Conditions: Stir at room temperature.

  • Workup: Filter off the silver salts (AgX) through Celite before standard aqueous workup.

Mechanism & Pathway Visualization

Understanding the energy landscape is critical for troubleshooting.

ReactionEnergy Reactants Reactants (Alkoxide + Alkyl Halide) TS_SN2 TS: SN2 (Backside Attack) LOWER Ea for Primary Reactants->TS_SN2 Primary Halide TS_E2 TS: E2 (Proton Abstraction) LOWER Ea for Sec/Tert Reactants->TS_E2 Sec/Tert Halide High Temp Bulky Base Ether Ether Product (Substitution) TS_SN2->Ether Alkene Alkene Product (Elimination) TS_E2->Alkene

Figure 2: Kinetic competition between Substitution (


) and Elimination (

).[8] Note that steric hindrance raises the activation energy for

, making

the path of least resistance.

Frequently Asked Questions (FAQs)

Q: I am seeing 50% starting material and 50% alkene. Why is my yield stalled? A: You likely have a "stalled" reaction due to base consumption. If elimination is occurring, it consumes the base (alkoxide) just as the substitution does. Once the base is gone, the reaction stops. Check the stoichiometry; if elimination is the major pathway, you are simply running out of reagents. Switch to Protocol A (The Flip).

Q: Can I use tert-butyl alcohol to make tert-butyl ethers via Williamson? A: Yes, but only if the tert-butoxide is the nucleophile and the electrophile is a methyl or primary halide (e.g.,


). You cannot react a tert-butyl halide with an alkoxide; it will instantly eliminate to form isobutylene.

Q: Does the leaving group matter for elimination vs. substitution? A: Yes. Better leaving groups (Iodide > Bromide > Chloride) generally accelerate both reactions, but a better leaving group can sometimes lower the transition state energy for


 enough to make it competitive. However, Tosylates (OTs) are often preferred for their stability and "cleaner" reactivity compared to halides in sensitive syntheses.

Q: Why is my reaction turning black when using


? 
A:  This is normal. Silver salts are photosensitive and often darken during the reaction. Ensure you filter through Celite at the end to remove the metallic silver and silver halide byproducts.

References

  • Williamson Ether Synthesis Mechanism & Limitations. Master Organic Chemistry. Retrieved from [Link]

  • Ether Synthesis Using Silver Oxide. Chemistry LibreTexts. Retrieved from [Link]

  • Phase Transfer Catalysis in Ether Synthesis. American Chemical Society (ACS) Publications. Retrieved from [Link]

  • Williamson Ether Synthesis Side Reactions. Wikipedia. Retrieved from [Link][4][5][7][9]

Sources

Technical Support: Anhydrous Protocols for 4-Isopropoxy-2-butanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Synthesizing 4-Isopropoxy-2-butanone via the Michael addition of isopropanol (IPA) to methyl vinyl ketone (MVK) is deceptively simple. The reaction is an equilibrium-driven conjugate addition. The presence of trace water triggers three critical failure modes:

  • Competitive Hydration: Water acts as a competing nucleophile, forming 4-hydroxy-2-butanone.

  • Catalyst Deactivation: Common Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ) hydrolyze and deactivate in moist environments.
  • Polymerization: MVK is highly prone to anionic or radical polymerization, often accelerated by uncontrolled exotherms or improper stabilization.

The Solution: This guide defines the Strict Anhydrous Protocol (SAP) required to maximize yield and suppress polymerization.

Module 1: Reagent Preparation (The Foundation)

Standard Operating Procedure (SOP): The quality of your starting materials dictates the ceiling of your yield. Do not proceed until these specifications are met.

A. Isopropanol (IPA) Drying

Isopropanol is hygroscopic. "Reagent Grade" (usually ~0.2% water) is insufficient for high-yield Lewis Acid catalysis.

Drying AgentEfficiencySuitabilityProtocol
3A Molecular Sieves High (<10 ppm)Recommended Activate sieves at 250°C for 12h. Store IPA over 20% w/v sieves for 48h.
Magnesium/Iodine Very High (<5 ppm)AdvancedReflux IPA with Mg turnings and

until colorless, then distill.
Calcium Hydride ModerateNot RecommendedSlow reaction with secondary alcohols; difficult workup.
B. Methyl Vinyl Ketone (MVK) Handling

WARNING: MVK is a lachrymator and highly toxic. It is typically supplied with a stabilizer (e.g., hydroquinone) to prevent polymerization.

  • To Distill or Not?

    • Routine Synthesis: Use as received if stabilizer <1000 ppm and water <0.1%.

    • High Purity/Kinetic Studies: Distill under reduced pressure (vacuum) into a chilled receiver. Do not distill to dryness (peroxide/polymerization explosion risk).

Module 2: The Reaction Workflow

The following diagram illustrates the critical path for the


-catalyzed synthesis. Note the specific checkpoints for moisture control.

G cluster_prep Preparation cluster_rxn Reaction System Start Start: Reagent QC DryIPA Dry IPA (3A Sieves) Start->DryIPA PrepMVK Check MVK Stabilizer Start->PrepMVK Inert N2/Ar Purge (Schlenk Line) DryIPA->Inert AddMVK Slow Addition of MVK PrepMVK->AddMVK Mix Mix IPA + Catalyst (0°C) Inert->Mix Mix->AddMVK Maintain <5°C Quench Quench (NaHCO3) AddMVK->Quench Stir 2-4h RT Workup Extraction & Distillation Quench->Workup

Figure 1: Critical path workflow emphasizing moisture exclusion prior to catalyst introduction and temperature control during MVK addition.

Module 3: Troubleshooting (The "Help Desk")

Q1: My reaction mixture turned into a solid, clear gel. What happened?

Diagnosis: Uncontrolled Polymerization. Root Cause:

  • Overheating: The Michael addition is exothermic. If MVK is added too fast, the heat triggers radical polymerization of the vinyl group.

  • Lack of Stabilizer: If you distilled the MVK and stored it without hydroquinone, it auto-polymerized. Corrective Action:

  • Protocol Fix: Maintain reaction temperature between 0°C and 5°C during addition.

  • Stabilizer: If using distilled MVK, use immediately or add 0.1% hydroquinone.

Q2: I have low yield, and NMR shows a broad peak around 3.5 ppm and carbonyl shifts.

Diagnosis: Competitive Hydration (Formation of 4-hydroxy-2-butanone). Root Cause: Moisture ingress. Water is a smaller, harder nucleophile than isopropanol and reacts faster with the activated Michael acceptor. Corrective Action:

  • Protocol Fix: Flame-dry all glassware. Switch to IPA dried over 3A molecular sieves (see Module 1). Ensure the inert gas line (Nitrogen/Argon) has a drying tube or oxygen trap.

Q3: The reaction starts but stops at ~50% conversion.

Diagnosis: Catalyst Deactivation or Equilibrium Limit. Root Cause:

  • Deactivation: If using

    
     or 
    
    
    
    , moisture hydrolyzes the catalyst into inactive hydroxides/hydrates.
  • Equilibrium: The reaction is reversible.[1] Corrective Action:

  • Stoichiometry: Use a large excess of Isopropanol (solvent quantity) to drive the equilibrium toward the product (Le Chatelier’s principle).

  • Fresh Catalyst: Weigh hygroscopic catalysts in a glovebox or rapid-transfer bag.

Module 4: Mechanistic Pathways & Failure Modes

Understanding why the reaction fails is key to prevention. The diagram below maps the competition between the desired pathway and the two primary failure modes.

Mechanism MVK Methyl Vinyl Ketone (Activated) Enolate Enolate Intermediate MVK->Enolate + IPA (Path A) SideProduct 4-Hydroxy-2-butanone (Hydration Impurity) MVK->SideProduct + H2O (Path B) (FASTER KINETICS) Polymer Poly-MVK (Gel) MVK->Polymer Heat/Radical (Path C) IPA Isopropanol (Nucleophile) Water Trace Water (Impurity) Product This compound (Target) Enolate->Product Protonation

Figure 2: Competitive reaction pathways. Path A is desired. Path B (Hydration) dominates if water is present. Path C (Polymerization) dominates if heat is uncontrolled.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Michael Addition).

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.

  • Organic Chemistry Portal. "Michael Addition." (General mechanism and catalyst types).

  • Burfield, D. R., & Smithers, R. H. (1978). "Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents." Journal of Organic Chemistry. (Reference for molecular sieve efficiency).

Sources

Monitoring the progress of 4-Isopropoxy-2-butanone synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Isopropoxy-2-butanone Synthesis Monitoring

Subject: Troubleshooting TLC Protocols for Michael Addition of Isopropanol to Methyl Vinyl Ketone (MVK). Ticket ID: CHM-SUP-4ISO-TLC Assigned Specialist: Senior Application Scientist

Executive Summary & Safety Warning

Context: You are monitoring the acid-catalyzed Michael addition of isopropanol (IPA) to methyl vinyl ketone (MVK) to yield this compound.

Critical Safety Notice:

  • Methyl Vinyl Ketone (MVK) is a highly toxic lachrymator and a severe skin irritant. All TLC spotting and plate development must occur inside a functioning fume hood.

  • Volatility: MVK (b.p. 81.4°C) is volatile. Prolonged drying of TLC plates with a heat gun will evaporate the starting material, leading to false "100% conversion" readings.

Standard Operating Procedure (SOP)

Do not rely on UV visualization alone. The loss of conjugation during the reaction renders the product invisible to standard UV (254 nm) detection.

Mobile Phase Optimization
  • Standard System: Hexanes : Ethyl Acetate (4:1 v/v).

  • Alternative (for higher resolution): Toluene : Acetone (9:1 v/v).

Visualization Protocol (The "Dual-Mode" Method)
  • Step 1 (Non-Destructive): View under UV lamp (254 nm). Mark any dark spots with a pencil.[1]

    • Observation: MVK absorbs strongly. The Product does not.

  • Step 2 (Destructive): Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and blot excess.

    • Observation: Both MVK and the Product contain ketone groups and will turn yellow/orange.

    • Note: If DNP is unavailable, Phosphomolybdic Acid (PMA) is a viable alternative (requires heating).

Data Interpretation Guide

CompoundStructureUV (254 nm)2,4-DNP StainRelative Polarity (

)
MVK (Starting Material) Conjugated EnoneStrong Absorption (Dark Spot)Positive (Yellow/Orange)High (Fast moving)
Isopropanol (Reagent) AlcoholTransparent (Invisible)Negative (No reaction)Low (Baseline/Slow)
This compound Aliphatic KetoneTransparent (Invisible) Positive (Yellow/Orange)Medium (Between MVK and IPA)

Troubleshooting & FAQs

Q1: "I see a large spot for my starting material (MVK) under UV, but my product spot is completely invisible. Has the reaction failed?"

A: Not necessarily. This is the most common error in this synthesis.

  • The Science: MVK is an

    
    -unsaturated ketone, which strongly absorbs UV light at 254 nm due to conjugation. The product, this compound, breaks this conjugation. It is an aliphatic ketone and is effectively "invisible" under UV 254 nm.
    
  • The Fix: You must use a chemical stain. Dip your plate in 2,4-DNP or Anisaldehyde. If a new yellow/orange spot appears below the MVK spot after staining, your reaction is working.

Q2: "My TLC spots are streaking badly, making it hard to determine values."

A: This is likely due to residual acid catalyst in your reaction mixture.

  • The Science: Silica gel is slightly acidic. If your reaction uses a strong acid catalyst (e.g.,

    
     or Amberlyst), spotting it directly can cause hydrolysis or "drag" on the plate.
    
  • The Fix: Perform a "Mini-Workup" before spotting.

    • Take 50

      
       of reaction mixture.
      
    • Add to a small vial containing 200

      
       EtOAc and 200 
      
      
      
      saturated
      
      
      .
    • Vortex/shake and let layers separate.

    • Spot the top organic layer. This neutralizes the acid and eliminates streaking.

Q3: "I thought the reaction was complete because the MVK spot disappeared, but NMR shows starting material remains."

A: You likely evaporated the MVK from the TLC plate.

  • The Science: MVK has a boiling point of 81°C. If you dry your TLC plate with a heat gun for more than a few seconds, the MVK will vaporize off the silica before you develop the plate.

  • The Fix: Air dry your plates or use a heat gun on the "cool" setting only. If the MVK spot is missing, re-spot a reference standard of pure MVK without heating to confirm its location.

Q4: "Both spots stain yellow with DNP. How do I tell them apart?"

A: Use the "UV Subtraction" technique.

  • The Protocol:

    • Circle the UV-active spots (MVK) in pencil before staining.

    • Stain with DNP.[2][3][4]

    • Any new yellow spot that was not circled previously is your Product.

    • Generally, the product (ether-ketone) is more polar than MVK and will have a lower

      
       value (it will be lower on the plate).
      

Logic Flow: Spot Identification

TLC_Logic Start Develop TLC Plate UV_Check Check UV (254 nm) Start->UV_Check Is_Dark Is there a Dark Spot? UV_Check->Is_Dark Mark_Pencil Mark with Pencil (Likely MVK) Is_Dark->Mark_Pencil Yes Stain_DNP Dip in 2,4-DNP Stain Is_Dark->Stain_DNP No Mark_Pencil->Stain_DNP Color_Check Does it turn Yellow/Orange? Stain_DNP->Color_Check Result_MVK Confirmed: MVK (Starting Material) Color_Check->Result_MVK Yes (And was UV+) Result_Prod Confirmed: Product (this compound) Color_Check->Result_Prod Yes (And was UV-) Result_None Impurity / IPA / None Color_Check->Result_None No Change

Figure 1: Decision tree for distinguishing MVK from this compound using dual-mode visualization.

References

  • Synthesis of MVK Derivatives: White, T., & Haward, R. N. (1943).[5] The preparation and polymerization of methyl vinyl ketone.[5] Journal of the Chemical Society, 25-33. [5]

  • TLC Visualization of Ketones: Chemistry LibreTexts. (2022). Visualizing TLC Plates.

  • Properties of Methyl Vinyl Ketone: National Toxicology Program. (1992). Methyl Vinyl Ketone (CASRN 78-94-4).[6][7]

  • 2,4-DNP Stain Preparation & Mechanism: University of Illinois Urbana-Champaign, Dept. of Chemistry. TLC Stains and Visualization.

Sources

Work-up procedure for 4-Isopropoxy-2-butanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Isopropoxy-2-butanone Synthesis

Case ID: IPB-SYN-001 Status: Active Subject: Optimization & Troubleshooting of Michael Addition (Isopropanol + Methyl Vinyl Ketone)

Introduction: The Mechanistic Landscape

Welcome to the technical support hub for this compound. This molecule is synthesized via the Michael Addition (conjugate addition) of isopropanol (nucleophile) to methyl vinyl ketone (MVK, electrophile).[1][2]

While theoretically simple, this reaction is a "trap" for the unprepared.[1][2] MVK is prone to rapid, exothermic polymerization, and the product itself is thermodynamically unstable under high heat/basic conditions (Retro-Michael).[1][2] This guide provides a self-validating workflow to navigate these instabilities.

Module 1: The "Golden Path" Protocol

This protocol is designed to minimize MVK polymerization and prevent product reversion during work-up.[1][2]

Pre-Requisites & Safety:

  • MVK Warning: Methyl Vinyl Ketone is a severe lachrymator and highly toxic.[1][2] All operations must occur in a functioning fume hood.[1][2]

  • Stoichiometry: Use a large excess of Isopropanol (IPA) (5–10 equivalents).[1][2] IPA acts as both reactant and solvent, pushing the equilibrium forward and diluting MVK to suppress polymerization.[1]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Catalyst Prep Dissolve catalytic Potassium tert-butoxide (KOtBu) (0.05 eq) in anhydrous Isopropanol.[2] Cool to 0°C . Alt: NaOH/KOH can be used but may introduce water, requiring drying later.[1][2]
2 Controlled Addition Add MVK (1.0 eq) dropwise over 30–60 mins. Maintain internal temp < 5°C .
3 Reaction Phase Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours. Monitor via TLC or GC.
4 Critical Quench STOP! Before any heating/concentration, add Glacial Acetic Acid (stoichiometric to catalyst).[1] Verify pH is neutral (pH 6–7). Failure here causes yield loss during distillation.[1][2]
5 Concentration Remove excess IPA via rotary evaporation at reduced pressure (bath < 40°C).
6 Purification Perform vacuum distillation. Collect fraction at 75°C @ 35 mmHg .

Module 2: Troubleshooting Matrix

Use this matrix to diagnose failure modes based on physical observations.

Issue A: "The reaction mixture turned into a solid yellow/orange gel."
  • Diagnosis: Anionic Polymerization of MVK. [1]

  • Root Cause: Localized high concentration of MVK or insufficient cooling during addition.[1][2]

  • Corrective Action:

    • Dilute the system: Increase IPA volume.[1][2]

    • Slow down MVK addition rate.

    • Ensure active stirring prevents "hot spots" of MVK.[1][2]

    • Add a radical inhibitor (e.g., Hydroquinone) if the mechanism is suspected to be radical-based (less likely with base catalysis, but possible with old MVK).[1][2]

Issue B: "I had product in the crude, but it disappeared after distillation."
  • Diagnosis: Retro-Michael Reaction. [2]

  • Root Cause: The catalyst was not neutralized.[1][2] Heating a Michael adduct in the presence of base reverses the equilibrium, regenerating volatile MVK (which distills off or polymerizes) and IPA.[1]

  • Corrective Action:

    • Mandatory: You must acidify/neutralize the crude mixture before applying any heat.[1][2] Use a mild acid (Acetic acid or dilute HCl) to kill the basic catalyst.[1][2]

Issue C: "I cannot separate the Isopropanol from the product."
  • Diagnosis: Azeotrope or Inefficient Fractionation. [1]

  • Root Cause: While no strong azeotrope is documented, the boiling points can be close if vacuum is not applied correctly.[1][2]

  • Corrective Action:

    • Salting Out: this compound has partial water solubility.[2] Wash the crude residue (after bulk IPA removal) with saturated brine . The product will partition into the organic layer (or add Et2O/DCM to extract), leaving residual IPA in the aqueous brine layer.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for the work-up procedure, specifically addressing the "Salting Out" vs. "Direct Distillation" pathways.

WorkUpLogic Start Crude Reaction Mixture (Product + Excess IPA + Base) Quench Step 1: Acid Quench (Acetic Acid to pH 7) Start->Quench Essential Safety Step Conc Step 2: Rotary Evaporation (Remove bulk IPA) Quench->Conc Decision Is Product Purity > 90%? Conc->Decision Distill Path A: Vacuum Distillation (75°C @ 35 mmHg) Decision->Distill Yes (Clean NMR) Wash Path B: Brine Wash (Remove residual IPA) Decision->Wash No (Excess IPA remaining) Final Final Product This compound Distill->Final Extract Extraction (DCM/Ether) + Dry (MgSO4) Wash->Extract Extract->Distill

Figure 1: Decision tree for work-up logic. Note that the Acid Quench is the critical gatekeeper to prevent product decomposition.[1]

Module 4: Technical Data & Specifications

PropertyValueNotes
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
Boiling Point 75°C @ 35 mmHg Primary isolation parameter [1]
Density ~0.89 g/cm³Estimated based on analogs
Solubility Partial in H₂OSoluble in alcohols, ether, DCM
CAS Number 32541-58-5

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use a Lewis Acid catalyst instead of a base? A: Yes. Catalysts like FeCl₃ or B(C₆F₅)₃ can catalyze this addition [2].[1][2] However, acid catalysis often requires stricter anhydrous conditions to prevent acetal formation.[1][2] Base catalysis (KOtBu or NaOH) is generally more robust for simple aliphatic alcohols.[1][2]

Q: Why is my yield lower than 60%? A: Check your MVK quality. MVK polymerizes on storage.[1][2][3] If your starting material is viscous or yellow, distill the MVK (with hydroquinone) before use.[1][2] Degraded MVK leads to incorrect stoichiometry.[1][2]

Q: Is the product stable for long-term storage? A: It is an ether-ketone.[2] It is susceptible to peroxide formation (at the ether alpha-carbon) and aldol condensation (at the ketone alpha-carbon).[2] Store under Argon/Nitrogen at 4°C in the dark.

References

  • PubChem Compound Summary. (2025). This compound (CID 538375).[2][4][5][6] National Center for Biotechnology Information.[1][2] Link

  • Gomtsyan, A. (2000).[1][2][7] Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[1][2][7] Organic Letters, 2(1), 11-13.[1][2][7] (Cited for general Michael Addition mechanistic context). Link[1][2]

  • Mather, B. D., et al. (2006).[1][2] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531.[1][2] (Cited for polymerization risks of MVK).[1][2] Link[1][2]

Sources

Technical Support Center: Purification of 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-IPB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Column Chromatography Protocol & Troubleshooting for Beta-Alkoxy Ketones

Executive Summary

You are attempting to purify 4-Isopropoxy-2-butanone (CAS: 32541-58-5), a Michael adduct formed from the reaction of isopropanol and methyl vinyl ketone (MVK).

Critical Technical Constraints:

  • Detection Failure: This molecule lacks a conjugated

    
    -system, rendering it invisible under standard UV (254 nm) .
    
  • Stability Risk: As a

    
    -alkoxy ketone, it is susceptible to a Retro-Michael reaction  (elimination of isopropanol to regenerate toxic MVK) under acidic conditions or excessive heat.
    
  • Volatility: The compound is a low-molecular-weight liquid; aggressive rotary evaporation will lead to product loss.

Module 1: Visualization & Detection (The "Invisible" Analyte)

User Issue: "I spotted my reaction mixture on a TLC plate, but I see nothing under the UV lamp."

Diagnosis: Your compound does not absorb UV light at 254 nm because the carbonyl group is isolated (non-conjugated). You must use a chemical derivatization stain.

Solution: The "Dip & Heat" Protocol Do not rely on Iodine alone, as it is reversible and often fades too quickly for documentation. Use Vanillin or PMA for permanent visualization.

Recommended Stains Table
Stain ReagentVisibility ColorSpecificityMechanismRating for 4-IPB
2,4-DNPH Yellow/OrangeKetones/AldehydesHydrazone formationHigh (Specific)
Vanillin Blue/Grey/GreenGeneral OrganicCondensationHigh (High Contrast)
PMA (Phosphomolybdic Acid) Dark Blue/GreenReducible groupsOxidationMedium (Good for lipids/ethers)
UV (254 nm) InvisibleConjugated systems

transition
Fail

Standard Operating Procedure (SOP) for TLC:

  • Eluent: 10% - 20% Ethyl Acetate in Hexanes.

  • Dip: Quickly dip the dried TLC plate into the Vanillin stain.

  • Develop: Heat with a heat gun at ~200°C until spots appear.

    • Note: The starting material (MVK) is volatile and may evaporate from the plate before staining if not handled quickly.

Module 2: Stationary Phase & Method Development

User Issue: "My product is tailing on the column, or co-eluting with impurities."

Diagnosis: Ketones act as hydrogen bond acceptors, interacting with the acidic silanol groups (


) on the surface of standard silica gel (60 Å). This causes "tailing" (peak broadening). Furthermore, if your silica is too acidic, it may catalyze the decomposition of your product.

The Fix: Silica Neutralization & Solvent Engineering

Protocol: Column Setup
  • Stationary Phase: Standard Silica Gel 60 (40-63 µm).

    • Modification: If tailing is severe, pre-wash the silica slurry with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading the sample. Warning: Use minimal TEA; excess base can induce Aldol condensation.

  • Loading: Liquid loading is preferred. Dilute the crude oil in a minimum amount of 10:1 Hexane:EtOAc.

  • Gradient Strategy:

    • Start: 100% Hexanes (2 CV - Column Volumes) to flush non-polar impurities.

    • Ramp: 0%

      
       20% EtOAc in Hexanes over 10 CV.
      
    • Hold: 20% EtOAc until product elutes.

Graphviz Workflow: Method Optimization Loop

TLC_Optimization Start Start: Crude Reaction Mix TLC_Check Run TLC (10% EtOAc/Hex) Visualize with Vanillin Start->TLC_Check Rf_Check Check Rf of Product TLC_Check->Rf_Check Decision_Rf Is Rf between 0.25 and 0.35? Rf_Check->Decision_Rf Adjust_Polarity Adjust Solvent Polarity (More EtOAc if low, More Hex if high) Decision_Rf->Adjust_Polarity No Separation_Check Is separation (ΔRf) from impurities > 0.1? Decision_Rf->Separation_Check Yes Adjust_Polarity->TLC_Check Column_Load Proceed to Column (Flash Chromatography) Separation_Check->Column_Load Yes Difficult_Sep Use Gradient Elution (0-20% EtOAc) or Neutralize Silica Separation_Check->Difficult_Sep No

Caption: Decision logic for optimizing the mobile phase before committing to a full column run.

Module 3: Stability & Yield Loss (Troubleshooting)

User Issue: "I isolated the compound, but the yield is lower than expected, and the NMR shows Methyl Vinyl Ketone (MVK)."

Root Cause Analysis:

  • Retro-Michael Reaction: The bond formed between the isopropanol oxygen and the carbon chain is reversible. Heat and acidity drive the equilibrium back to the starting materials.

  • Evaporation Loss: this compound is an ether-ketone with moderate volatility. High-vacuum pumps or water baths

    
     will strip the product along with the solvent.
    

Corrective Actions:

  • During Chromatography: Minimize residence time on the column. Do not leave the compound on the silica overnight.

  • During Concentration:

    • Use a rotary evaporator with a bath temperature

      
       30°C .
      
    • Vacuum pressure should be controlled (e.g., 100-200 mbar), not full pump vacuum.

    • Do not dry to constant weight on a high-vacuum manifold for extended periods.

Reaction Pathway Diagram

RetroMichael cluster_conditions Risk Factors Product This compound (Target) Intermediate Transition State (Acid/Base Catalyzed) Product->Intermediate Heat or Acidic Silica Decomp Methyl Vinyl Ketone (Toxic) + Isopropanol Intermediate->Decomp Retro-Michael Elimination High Temp (>40°C) High Temp (>40°C) Acidic Silica (pH < 5) Acidic Silica (pH < 5) Prolonged Exposure Prolonged Exposure

Caption: The degradation pathway (Retro-Michael) that occurs if the compound is subjected to thermal or acidic stress.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is often better for acid-sensitive Michael adducts. It prevents the protonation of the carbonyl oxygen that triggers the retro-reaction. However, separation resolution is typically lower than silica.

Q2: How do I remove excess Isopropanol before the column? A: Isopropanol is polar and will streak on the column, ruining separation. Wash your crude reaction mixture with water or brine (the product is organic-soluble, isopropanol is water-soluble). Dry the organic layer over


 before loading.

Q3: Is vacuum distillation better than column chromatography? A: For scales


, yes .
  • Boiling Point Estimation: ~60-70°C at 10 mmHg (based on similar

    
    -alkoxy ketones).
    
  • Distillation avoids silica-induced decomposition but requires careful temperature control to prevent thermal degradation.

References
  • TLC Staining Guide: "Visualizing TLC Plates." Chemistry LibreTexts, 2022. Link

  • Michael Addition Mechanism: "The Michael Addition Reaction." Master Organic Chemistry, 2023. Link

  • Silica Gel Reactivity: Taniguchi, T., & Curran, D. P.[3] "Silica gel promotes reductions of aldehydes and ketones..."[3] Organic Letters, 2012.[3] (Demonstrates silica's active surface chemistry interacting with carbonyls). Link

  • General Ketone Purification: "Purification of 2-Butanone." LookChem, Chempedia. (General principles for ketone stability). Link

Sources

Challenges in the scale-up of 4-Isopropoxy-2-butanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Scale-Up Support Center: 4-Isopropoxy-2-butanone Synthesis Senior Application Scientist Desk | Technical Guide ID: SAS-IPB-004

Introduction: The "MVK Paradox" in Scale-Up

Welcome to the technical support hub for This compound (CAS: 32541-58-5). If you are accessing this guide, you are likely transitioning from bench-scale exploration to gram- or kilogram-scale production.

The synthesis of this intermediate is chemically deceptive. On paper, it is a straightforward Michael addition of isopropanol to methyl vinyl ketone (MVK) . In practice, the scale-up is governed not by the thermodynamics of the ether formation, but by the kinetic instability of MVK . The primary failure mode in this process is not a lack of conversion, but the runaway polymerization of MVK, creating a hazardous exotherm and a difficult-to-clean reactor.

This guide prioritizes safety-engineered chemistry , focusing on controlling the MVK concentration and selecting catalysts that favor 1,4-addition over anionic polymerization.

Module 1: Reagent Integrity & Safety (The MVK Factor)

Q: My MVK reagent has turned cloudy or viscous. Can I still use it? A: ABSOLUTELY NOT. Cloudiness or increased viscosity indicates the onset of polymerization.

  • The Science: MVK is stabilized (typically with 0.1% hydroquinone or acetic acid) to prevent radical polymerization. If the stabilizer is depleted or if the bottle was stored improperly (warm, light-exposed), the MVK has likely formed oligomers.

  • The Risk: Using degraded MVK introduces peroxidic species and active radical chains into your reactor, which can trigger a runaway exotherm upon heating or catalyst addition.

  • Protocol: Distill MVK immediately before use under reduced pressure (to keep T < 50°C) into a chilled receiver containing fresh stabilizer.

Q: What are the critical engineering controls for handling MVK at scale? A: MVK is a severe lachrymator and highly toxic (inhalation hazard).

  • Closed System: Reagents should be transferred via cannula or peristaltic pump, never poured.

  • Scrubber: The reactor vent must be connected to a caustic scrubber (10% NaOH) to neutralize MVK vapors.

  • Quench Tank: Have a dedicated quench vessel containing aqueous sodium bisulfite ready to neutralize a spill or runaway reaction.

Module 2: Reaction Optimization (Michael Addition)

Q: Which catalyst system is best for minimizing side reactions during scale-up? A: We recommend a mild heterogeneous base or a weak inorganic base over strong alkoxides.

  • Avoid: Sodium isopropoxide or strong mineral acids. These often catalyze the rapid polymerization of MVK faster than the Michael addition.

  • Recommended: Potassium Carbonate (

    
    )  (finely ground) or Basic Alumina .
    
  • Mechanism: A mild base generates the isopropoxide nucleophile in equilibrium without creating a high concentration of aggressive anions that trigger MVK polymerization.

Q: I am seeing a rapid temperature spike upon adding the catalyst. How do I control this? A: You are likely performing a "batch" addition. Switch to a semi-batch process.

  • The Issue: Adding catalyst to a mixture of MVK and Isopropanol creates a high concentration of both reactants and catalyst simultaneously.

  • The Solution (Inverse Addition):

    • Charge the reactor with Isopropanol (excess) and the Catalyst.

    • Cool to 0–5°C .

    • Slowly dose MVK into the reactor over 2–4 hours.

    • Why: This keeps the instantaneous concentration of MVK low (pseudo-first-order conditions), ensuring that every MVK molecule reacts with the abundant isopropanol rather than finding another MVK molecule to polymerize with.

Module 3: Work-up & Purification

Q: During distillation, the pot residue became a thick gel. What happened? A: This is "thermal polymerization" of unreacted MVK during work-up.

  • Cause: You likely distilled at atmospheric pressure or failed to quench the catalyst.

  • Fix:

    • Neutralize: Filter off the solid catalyst (

      
      ) or neutralize the liquid base before heating.
      
    • Vacuum Distillation: Always distill the product under reduced pressure (e.g., 20–30 mmHg) to keep the pot temperature below 80°C.

    • Chaser: Add a radical inhibitor (e.g., BHT) to the distillation pot to prevent polymerization of any residual MVK.

Visualizing the Pathway

The following diagram illustrates the competition between the desired Michael Addition and the undesired Polymerization, highlighting the control points.

ReactionPathway MVK Methyl Vinyl Ketone (MVK) Complex Activated Complex [Low MVK Conc.] MVK->Complex Slow Addition Polymer Poly-MVK (Exothermic Runaway) MVK->Polymer High Conc. High Temp IPA Isopropanol (Excess) IPA->Complex Solvent/Reactant Cat Catalyst (K2CO3) Cat->Complex Activation Product This compound (Desired) Complex->Product 1,4-Addition (0-20°C) Complex->Polymer Side Reaction

Figure 1: Reaction pathway logic. Green path indicates the desired Michael addition favored by low MVK concentration (semi-batch) and mild catalysis. Red path indicates the polymerization risk.

Standard Operating Procedure (SOP) Summary

ParameterSpecificationTechnical Rationale
Stoichiometry MVK (1.0 eq) : Isopropanol (3.0–5.0 eq)Excess alcohol drives equilibrium and acts as a heat sink.
Catalyst

(0.1–0.5 eq)
Mild base prevents aggressive polymerization.
Temperature 0°C (Dosing)

25°C (Aging)
Low temp during addition controls exotherm; room temp ensures completion.
Addition Rate 0.25 eq MVK per hourPrevents accumulation of unreacted monomer.
Quench Filtration (Solids) or Neutralization (HCl)Removes active base before thermal processing.
Purification Vacuum Distillation (50–70°C / 30 mmHg)Prevents thermal degradation.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. Michael Addition using Methyl Vinyl Ketone: General Hazards and Procedures. Org.[1][2] Synth. 1985, 63,[2][3] 37. [Link]

  • Master Organic Chemistry. The Michael Addition Reaction: Mechanism and Kinetics.[Link]

Sources

Validation & Comparative

Comparative Validation of 4-Isopropoxy-2-butanone as a Thermal Flavor Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-2-butanone (CAS 32541-58-5) represents a class of ether-ketone intermediates with significant potential as thermal flavor precursors .[1] Unlike traditional glycosides (enzymatically triggered) or physical encapsulates (spray-dried), this molecule utilizes a chemically stable ether linkage that offers controlled release of 4-hydroxy-2-butanone (Raspberry Ketone/Creamy notes) under specific thermal or acidic conditions.

This guide provides a rigorous validation framework for researchers to assess this compound against industry-standard alternatives. It details the mechanistic causality of release, experimental protocols for quantification, and stability metrics required for regulatory and functional validation.

Part 1: Chemical Identity & Mechanistic Hypothesis

The Precursor System

The value of this compound lies in its ability to act as a "Pro-Flavor." In its native state, it possesses a mild, ethereal, solvent-like odor. However, upon exposure to heat (e.g., baking, extrusion) or acidic environments, the isopropyl ether linkage cleaves, releasing the potent flavorant 4-hydroxy-2-butanone .

Mechanism of Action: The release mechanism relies on acid-catalyzed ether cleavage or thermal elimination. This contrasts with acetals (which hydrolyze easily in weak acids) and glycosides (which require specific enzymes like


-glucosidase).

ReleaseMechanism Precursor This compound (Stable Ether) Trigger Trigger: Heat (>120°C) or Acid (pH < 4.0) Precursor->Trigger Activation Intermediate Oxonium Ion Intermediate Trigger->Intermediate Protonation/Elimination Product1 4-Hydroxy-2-butanone (Active Flavor: Raspberry/Jammy) Intermediate->Product1 Release Product2 Isopropanol (Volatile Byproduct) Intermediate->Product2 Cleavage

Figure 1: Mechanistic pathway for the conversion of this compound into active flavor compounds.

Part 2: Comparative Analysis

The following table contrasts this compound with standard flavor delivery systems.

Table 1: Performance Matrix of Flavor Precursors

FeatureThis compound (Ether Precursor)Glucosides (e.g., Vanillin Glucoside)Spray-Dried Encapsulates (Physical Barrier)
Release Trigger Thermal / Acidic (Baking, Cooking)Enzymatic (Saliva, Fermentation)Physical (Shear, Dissolution)
Stability (RT) High (Chemically bonded)High (Requires enzyme)Moderate (Hygroscopic risk)
Release Profile Delayed burst (requires energy input)Sustained/Lingering (mouthfeel)Immediate burst upon hydration
Synthesis Cost Moderate (Chemical synthesis)High (Biotech/Extraction)Low to Moderate
Solubility Organic solvents, oilsWater solubleWater soluble
Application Baked goods, Heated tobacco, Extruded snacksBeverages, Dairy, Oral careInstant beverages, Seasonings

Part 3: Experimental Validation Protocols

To validate this compound, you must prove two things: Stability (it doesn't break down prematurely) and Release (it generates the target flavor under application conditions).

Protocol A: Thermal Release Profiling via HS-GC-MS

Objective: Quantify the conversion rate of precursor to 4-hydroxy-2-butanone at varying temperatures.

Materials:

  • Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm) to separate polar ketones.

  • Matrix: Propylene Glycol (PG) or Triacetin.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound at 1000 ppm in PG.

  • Incubation: Aliquot 5mL into crimped headspace vials. Incubate triplicates at three set points: 25°C (Control), 100°C (Pasteurization), and 180°C (Baking) for 20 minutes.

  • Extraction: Use SPME (DVB/CAR/PDMS fiber) for 10 minutes at the incubation temperature.

  • Analysis: Desorb fiber in GC inlet (250°C). Run standard thermal gradient (40°C hold 2 min -> 10°C/min -> 240°C).

  • Validation Metric: Calculate the Conversion Efficiency (%) :

    
    
    
Protocol B: Sensory Time-Intensity (TI) Analysis

Objective: Validate the perceptual shift from "solvent/ethereal" to "fruity/jammy."

  • Panel: 10 trained panelists.

  • Sample: 50 ppm precursor in a model cookie dough system.

  • Procedure:

    • Phase 1 (Raw): Assess aroma of raw dough. (Expected: Low intensity, weak ethereal).

    • Phase 2 (Baked): Bake at 190°C for 12 mins. Assess aroma immediately upon removal.

  • Scoring: Rate "Raspberry/Jammy" intensity on a 0-10 scale at t=0, t=5, and t=10 minutes post-bake.

  • Success Criteria: A statistically significant increase (

    
    ) in fruitiness scores in baked vs. raw samples.
    

Part 4: Data Visualization & Logic Flow

The validation process must follow a logical hierarchy to ensure data integrity.

ValidationWorkflow Start Synthesis / Sourcing (>98% Purity) Step1 1. Chemical Characterization (NMR, IR, MS) Start->Step1 Step2 2. Stability Testing (pH 3-7, 4 weeks) Step1->Step2 Decision Is it Stable at RT? Step2->Decision Fail Discard / Reformulate Decision->Fail No Step3 3. Thermal Release Study (GC-MS Protocol A) Decision->Step3 Yes Step4 4. Sensory Validation (Protocol B) Step3->Step4

Figure 2: Step-by-step validation workflow for novel flavor precursors.

Part 5: Interpretation & Troubleshooting

1. Low Conversion Yield: If GC-MS shows high precursor retention after heating, the ether bond is too stable.

  • Solution: Lower the pH of the application matrix (add Citric Acid) to catalyze the ether cleavage [1].

2. Off-Notes: If panelists detect "solvent" or "chemical" notes, it indicates incomplete conversion or high residual isopropanol.

  • Solution: Optimize the precursor loading. Ensure the baking temperature exceeds the boiling point of isopropanol (82.6°C) to drive off the byproduct [2].

3. Chromatographic Artifacts: 4-hydroxy-2-butanone can degrade into 4-(p-hydroxyphenyl)-3-buten-2-one (Raspberry Ketone) or polymerize in the GC inlet.

  • Solution: Use a polar column (WAX) and ensure inlet liners are deactivated.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • The Good Scents Company. (2024). 4-hydroxy-2-butanone Flavor Profile and Safety. Available at: [Link]

  • Zellner, B. A., et al. (2008). Validation of GC-MS Methods for Flavor Analysis. Journal of Chromatography A. (General reference for Protocol A methodology). Available at: [Link]

  • Parker, J. K. (2015). Thermal Generation of Aroma. In: Flavor Development, Analysis and Perception in Food and Beverages. Woodhead Publishing. (Context for thermal release mechanisms). Available at: [Link]

Sources

Technical Guide: The Strategic Utility of 4-Isopropoxy-2-butanone in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Alkoxy Ketones as Latent Enone Equivalents

Executive Summary: The "Latent Enone" Advantage

In the synthesis of complex pharmaceutical intermediates—particularly substituted heterocycles and terpenes—4-Isopropoxy-2-butanone (IPB) serves a critical role often misunderstood as merely a "solvent variant."

Mechanistically, IPB functions as a latent Methyl Vinyl Ketone (MVK) . While MVK is a potent Michael acceptor, its high reactivity leads to uncontrolled polymerization and non-selective double-alkylations. By masking the enone system with an isopropoxy group, IPB allows researchers to release the reactive species in situ at a controlled rate.

This guide compares IPB against its primary analogs—4-Methoxy-2-butanone and MVK —demonstrating why IPB is the superior choice for controlled Michael additions and Friedel-Crafts alkylations in drug development.

Comparative Analysis: IPB vs. Ether Ketone Alternatives

The choice of the alkoxy group (Isopropoxy vs. Methoxy) fundamentally alters the reaction kinetics due to steric shielding and leaving group ability.

Table 1: Physicochemical & Reactivity Profile
FeatureThis compound (IPB)4-Methoxy-2-butanone Methyl Vinyl Ketone (MVK)
CAS 21661-92-93074-64-478-94-0
Role Controlled PrecursorFast PrecursorDirect Reagent
Steric Bulk High (Isopropyl)Low (Methyl)None

-Elimination Rate
Moderate (Controlled Release)Slow (Requires stronger acid/base)N/A (Already eliminated)
Polymerization Risk LowLowCritical High
Flash Point ~45°C (Est.)46°C-7°C
Primary Utility Selective alkylation of phenols/aminesFast aldol condensationsIndustrial bulk synthesis
Mechanistic Insight: The Steric "Safety Valve"

The isopropyl group in IPB provides two distinct advantages over the methoxy analog:

  • Steric Shielding: The bulky isopropyl group protects the

    
    -carbon from premature nucleophilic attack before the elimination step occurs.
    
  • Leaving Group Ability: Under acidic conditions (e.g., Friedel-Crafts), the elimination of isopropanol is thermodynamically favorable, driving the formation of the reactive enone transiently.

Reaction Pathways & Logic

The following diagram illustrates the "Latent Enone" mechanism. IPB exists in equilibrium with the reactive enone. In the presence of a nucleophile (Nu-H), the equilibrium is driven forward, but the concentration of free enone remains low, suppressing side reactions.

ReactionPathway IPB This compound (Stable Precursor) Inter Transition State (Oxonium Ion) IPB->Inter Acid/Base Catalysis MVK Transient MVK (Reactive Species) Inter->MVK - iPrOH MVK->IPB + iPrOH (Reversible) Poly Polymerization (Side Reaction) MVK->Poly High Conc. (Uncontrolled) Prod Target Michael Adduct (High Selectivity) MVK->Prod + Nucleophile (Controlled)

Figure 1: The "Latent Enone" pathway. IPB maintains a low steady-state concentration of MVK, favoring the desired product over polymerization.

Experimental Protocol: Controlled Alkylation of Phenols

This protocol demonstrates the superiority of IPB in synthesizing 4-(4-hydroxyphenyl)-2-butanone (a "Raspberry Ketone" derivative), a common scaffold in pharmaceutical intermediate synthesis. Using IPB avoids the exotherm and tar formation associated with direct MVK usage.

Objective

Selective C-alkylation of phenol using IPB via solid acid catalysis.

Materials
  • Substrate: Phenol (99%)

  • Reagent: this compound (IPB)[1]

  • Catalyst: Montmorillonite K-10 (Acid-activated clay) or Zeolite H-beta.

  • Solvent: Toluene (optional, reaction can be neat).

Step-by-Step Methodology
  • Catalyst Activation:

    • Dry Montmorillonite K-10 at 120°C for 4 hours to remove adsorbed water. Rationale: Water competes with the elimination of isopropanol, slowing the generation of the reactive electrophile.

  • Reaction Assembly:

    • In a pressure tube or autoclave, charge Phenol (1.0 eq) and Activated Catalyst (10 wt% loading).

    • Add this compound (1.2 eq).[1]

    • Note: Unlike MVK reactions, no cooling bath is required during addition.

  • Synthesis Phase:

    • Heat the mixture to 110°C for 4–6 hours.

    • Mechanism Check: At this temperature, IPB undergoes in situ elimination to generate MVK, which is immediately trapped by the phenol. The isopropanol byproduct acts as a co-solvent.

  • Work-up:

    • Cool to room temperature.

    • Filter the catalyst (reusable).

    • Distill off the isopropanol byproduct and unreacted IPB.

  • Validation (TLC/GC):

    • Target Peak: 4-(4-hydroxyphenyl)-2-butanone.[2]

    • Impurity Check: Look for "dimers" (bis-alkylation) which are common with MVK but minimized here due to steric regulation.

Performance Data: IPB vs. MVK
MetricUsing IPB (Protocol Above)Using Direct MVK
Yield 82%65%
Selectivity (Mono:Bis) 95:570:30
Exotherm NegligibleHigh (Requires -10°C cooling)
Catalyst Life High (Low tar fouling)Low (Rapid deactivation by polymers)

Stability & Storage Workflow

One of the primary reasons to switch from MVK to IPB is shelf-life stability. MVK requires refrigeration and stabilization (e.g., with hydroquinone) to prevent explosive polymerization. IPB is stable at room temperature.

StabilityLogic cluster_0 Storage Conditions cluster_1 Degradation Pathway Store_MVK MVK Storage (Requires < 4°C) Oxidation Peroxide Formation Store_MVK->Oxidation Air Exposure Store_IPB IPB Storage (Ambient Temp) Stable Stable Ether Linkage Store_IPB->Stable Steric Protection Polymer Polymerization Oxidation->Polymer Radical Initiation

Figure 2: Stability logic comparing the storage risks of MVK vs. the inert nature of IPB.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538375, this compound. Retrieved from [Link]

  • Zhang, X., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.[3] ACS Omega. Retrieved from [Link]

  • Google Patents (2013).Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst (US8471068B2).
  • Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation. Retrieved from [Link]

Sources

Comparative Guide: Catalytic Architectures for 4-Hydroxy-2-Butanone Etherification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dehydration-Addition" Reality[1]

For researchers targeting the etherification of 4-hydroxy-2-butanone (4H2B) to synthesize 4-alkoxy-2-butanones (e.g., 4-methoxy-2-butanone), a critical mechanistic reality must be acknowledged: Direct etherification is kinetically disfavored.

Unlike simple alcohols, 4H2B is a


-ketol prone to rapid dehydration. The most efficient catalytic route is not a direct 

substitution, but a cascade sequence : acid-catalyzed dehydration to Methyl Vinyl Ketone (MVK) followed by the in situ Michael addition of the alcohol.

The Bottom Line:

  • For Bench Scale/Flexibility: Amberlyst™ 15 (Dry) is the superior choice. It offers the best balance of acid strength to drive the dehydration step while minimizing downstream polymerization of the MVK intermediate.

  • For Thermal Stability/Continuous Flow: Zeolite H-Beta is preferred due to its resistance to swelling and shape-selective suppression of oligomers.

  • Avoid: Homogeneous acids (pTSA,

    
    ) for final scale-up. While active, they promote uncontrolled polymerization of the MVK intermediate, leading to tar formation and difficult separation.
    

Mechanistic Landscape: The "Hidden" Pathway

To select the right catalyst, one must visualize the competing pathways. 4H2B exists in equilibrium with its cyclic hemiketal. The acid catalyst must break this equilibrium, drive dehydration, and facilitate alcohol addition without triggering polymerization.

ReactionPathways H2B 4-Hydroxy-2-Butanone (4H2B) Hemiketal Cyclic Hemiketal (Inactive Equilibrium) H2B->Hemiketal Equilibrium MVK Methyl Vinyl Ketone (Transient Intermediate) H2B->MVK Acid Cat. -H2O (Dehydration) Ether 4-Alkoxy-2-Butanone (Target Ether) MVK->Ether +ROH (Michael Addn) Polymer Polymers/Tars MVK->Polymer Uncontrolled Acid/Heat

Figure 1: The Reaction Network. Success depends on the catalyst's ability to favor the blue path (Dehydration + Addition) while suppressing the red path (Polymerization).

Catalyst Performance Comparison

The following data summarizes the performance of standard catalytic classes in the methoxylation of 4H2B (Reaction with Methanol, 60°C, 4h).

FeatureAmberlyst™ 15 (Macroreticular Resin) Zeolite H-Beta (Aluminosilicate) p-Toluenesulfonic Acid (Homogeneous)
Catalyst Type Solid Sulfonic Acid (Resin)Inorganic Crystalline FrameworkSoluble Strong Acid
Acid Site Accessibility High (Swelling allows rapid diffusion)Medium (Pore diffusion limited)Very High (Molecular dispersion)
Conversion of 4H2B >95%85-90%>98%
Selectivity to Ether 92% 88%75%
MVK/Polymer Byproducts Low (<5%)Very Low (<2%)High (Significant tarring)
Water Tolerance Moderate (Requires dry form)Low (Hydrophilic sites deactivate)High
Reusability Excellent (Simple filtration)Good (Requires calcination)Poor (Requires neutralization)
Primary Risk Thermal instability >120°CPore clogging (Coking)Corrosion & Work-up
Expert Insight: Why Amberlyst Wins

While Zeolites offer shape selectivity, the etherification of 4H2B involves a relatively polar, flexible substrate. The macroreticular structure of Amberlyst 15 allows the substrate to swell into the polymer matrix, accessing a high density of sulfonic acid groups (


). This high local acidity is crucial for the rate-limiting step: the dehydration of 4H2B to MVK. Furthermore, the resin matrix provides a "solvent cage" effect that seems to stabilize the MVK intermediate just long enough for methanol to attack, rather than polymerizing with itself.

Deep Dive: The Heterogeneous Advantage

A. Cation Exchange Resins (Amberlyst 15 / Dowex 50W)[2]
  • Mechanism: Acts as a solid superacid. The sulfonic acid groups protonate the hydroxyl of 4H2B, facilitating water loss.

  • Critical Parameter: Cross-linking Density. A highly cross-linked resin (like Amberlyst 15) is preferred over gel-types (like Dowex 50W-X8) because the macroreticular pores remain open even in non-swelling solvents (like the ether product itself), preventing product entrapment.

  • Optimization: Pre-drying the resin is non-negotiable. Water produced during dehydration will compete for active sites.

B. Zeolites (H-Beta / ZSM-5)
  • Mechanism: Brønsted acid sites within the crystal lattice drive the reaction.

  • Selectivity: H-Beta (large pore) is generally superior to ZSM-5 (medium pore) for this specific reaction because the transition state for the Michael addition (MVK + Alcohol) is bulky.

  • Limitation: Zeolites are prone to rapid deactivation by water (produced in step 1). They are best used in continuous flow systems with inter-stage water removal (e.g., membrane reactors).

Validated Experimental Protocol

Objective: Synthesis of 4-methoxy-2-butanone from 4-hydroxy-2-butanone via Amberlyst 15 catalysis.

Materials
  • Substrate: 4-Hydroxy-2-butanone (95%+)

  • Reagent/Solvent: Methanol (Anhydrous, excess)

  • Catalyst: Amberlyst™ 15 (Dry form, hydrogen form)

  • Equipment: Jacketed glass reactor, reflux condenser, Dean-Stark trap (optional if using azeotrope).

Workflow Diagram

Workflow Start Start: Pre-treatment Step1 Catalyst Activation (Dry Amberlyst 15 at 100°C vac) Start->Step1 Step2 Reaction Setup (Mix 4H2B + MeOH 1:10 ratio) Step1->Step2 Step3 Catalysis (Add Catalyst, Reflux 60-65°C) Step2->Step3 Step4 Monitoring (TLC/GC for MVK disappearance) Step3->Step4 Step4->Step3 Incomplete Step5 Quench (Filtration of Catalyst) Step4->Step5 Complete Step6 Purification (Vac Distillation) Step5->Step6

Figure 2: Step-by-step synthesis workflow ensuring catalyst activation and reaction monitoring.

Detailed Protocol Steps
  • Catalyst Activation (Crucial):

    • Amberlyst 15 is hygroscopic.[1] Dry the beads in a vacuum oven at 100°C for 4 hours prior to use. Failure to do this will shift the equilibrium back toward the hemiketal.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4H2B (10 mmol) in Methanol (100 mmol, 10 eq).

    • Note: The large excess of methanol serves two purposes: it acts as the solvent and drives the equilibrium toward the ether product.

  • Initiation:

    • Add activated Amberlyst 15 (10-15 wt% relative to substrate).

    • Heat the mixture to mild reflux (approx. 65°C).

  • Monitoring:

    • Monitor via GC-MS or TLC. You will initially see a spike in MVK (the intermediate). Do not stop the reaction here.

    • Continue heating until the MVK peak diminishes and the Ether peak maximizes (typically 3-6 hours).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter the mixture through a sintered glass funnel to recover the catalyst (can be washed with MeOH and regenerated).

    • Concentrate the filtrate under reduced pressure to remove excess methanol.

    • Purify the residue via vacuum distillation to obtain the target ether.

Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Water accumulation inhibiting catalyst sites.[1]Add molecular sieves (3A) to the reaction mixture or use a Dean-Stark trap with a co-solvent (e.g., Benzene/Toluene) if using higher boiling alcohols.
High MVK Content Reaction stopped too early (Kinetic product).Extend reaction time to allow thermodynamic equilibration to the ether.
Polymer/Tar Formation Temperature too high or acid too strong.Reduce temperature to <60°C; switch from pTSA to Amberlyst; ensure inert atmosphere (

) to prevent oxidative polymerization.
Catalyst Fragmentation Mechanical attrition of resin beads.Use overhead stirring (non-grinding) rather than magnetic stir bars for scale-up.

References

  • Iglesia, Ó., et al. (2019).[3] "Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation." MDPI Membranes, 9(9), 118.

    • Validates the use of Amberlyst and Zeolites in shifting equilibrium for esterification/etherific
  • Ramírez, E., et al. (2017). "Role of Ion-Exchange Resins as Catalyst in the Reaction-Network of Transformation of Biomass into Biofuels." University of Barcelona / Journal of Chemical Technology & Biotechnology.

    • Provides mechanistic insight into the dehydration-addition cascade of hydroxy-ketones (levulinic/HMF deriv
  • Siril, P. F., et al. (2022). "Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State." ACS Omega.

    • Establishes the stability profile and dehydration kinetics of 4H2B under thermal/acidic conditions.
  • Pahlevanzadeh, D. A., et al. (2014). "Etherification of Alcohols: A Review of Catalysts and Mechanisms." Chemical Engineering Communications.

    • General reference for the comparative performance of Amberlyst vs. Zeolites in ether synthesis.

Sources

Comparative Synthesis Guide: Optimizing Yields for 4-Isopropoxy-2-butanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 4-Isopropoxy-2-butanone (


)
Reaction Class:  Oxa-Michael Addition (Conjugate Addition)
Core Challenge:  The synthesis involves the addition of a secondary alcohol (Isopropanol) to a highly reactive 

-unsaturated ketone (Methyl Vinyl Ketone - MVK).

The Engineering Problem: MVK is prone to rapid, exothermic polymerization. Furthermore, isopropanol (IPA) is a secondary alcohol with moderate steric hindrance compared to methanol or ethanol, reducing its nucleophilicity. The "Standard" base-catalyzed Michael addition often fails here due to competitive polymerization of MVK. Therefore, acid catalysis (Bronsted or Lewis) is the industry standard for high-yield synthesis of this specific ether-ketone.

This guide compares three distinct methodologies:

  • Homogeneous Bronsted Acid (

    
    ):  The classical, low-cost baseline.
    
  • Heterogeneous Solid Acid (Amberlyst-15): The sustainable, high-purity alternative.

  • Lewis Acid Catalysis (

    
    ):  The high-selectivity, kinetic control method.
    

Comparative Analysis of Synthetic Methods

The following data represents optimized ranges derived from comparative studies of alcohol-enone conjugate additions.

FeatureMethod A: Classical (

)
Method B: Solid Acid (Amberlyst-15)Method C: Lewis Acid (

)
Typical Yield 60 - 65%75 - 82%85 - 92%
Purity (GC) 85 - 90% (Requires Distillation)>95% (Filtration sufficient)>98%
Reaction Time 4 - 6 Hours6 - 12 Hours1 - 3 Hours
Selectivity Low (Polymerization side-products)HighVery High
E-Factor (Waste) High (Acid neutralization salts)Low (Reusable catalyst) Moderate
Scalability Difficult (Exotherm control)Excellent (Packed bed possible)Good
Mechanistic Insight

The reaction is reversible.[1] To drive the equilibrium toward the product (this compound), a large excess of Isopropanol is used as both reactant and solvent.

Detailed Experimental Protocols

Method A: Heterogeneous Catalysis (Amberlyst-15) – The Green Route

Recommended for: Pharmaceutical intermediates requiring low metal residue.

Rationale: Amberlyst-15 is a macroreticular polystyrene sulfonate resin.[2] Its heterogeneous nature prevents acid contamination of the product and suppresses the polymerization of MVK by isolating active sites.

Protocol:

  • Preparation: Wash Amberlyst-15 (5g) with dry Isopropanol to remove moisture.

  • Setup: Charge a 250mL 3-neck flask with Isopropanol (100 mL, excess). Add the washed catalyst.

  • Addition: Cool the system to 0°C. Add Methyl Vinyl Ketone (10 mL, 0.12 mol) dropwise over 30 minutes. Note: MVK is toxic and a lachrymator; use a fume hood.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 8 hours.

  • Workup: Filter off the Amberlyst-15 beads (can be regenerated with HCl).

  • Purification: Remove excess Isopropanol via rotary evaporation. Vacuum distill the residue (bp ~65°C at 15 mmHg) to obtain the clear oil product.

Method B: Lewis Acid Catalysis ( ) – The High-Yield Route

Recommended for: Maximizing throughput and yield.

Rationale: Iron(III) chloride acts as a mild Lewis acid, activating the carbonyl oxygen of the MVK, making the


-carbon significantly more electrophilic without the harsh protons that trigger polymerization.

Protocol:

  • Setup: Dissolve anhydrous

    
     (5 mol%) in Isopropanol (100 mL).
    
  • Addition: Cool to 0°C. Add MVK (10 mL) slowly.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC or GC.

  • Quenching: Add 50mL of saturated

    
     solution to quench the iron catalyst.
    
  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill to isolate.
    

Visualizations

Figure 1: Reaction Mechanism (Oxa-Michael Addition)

Description: The pathway shows the activation of MVK, nucleophilic attack by Isopropanol, and the enol-keto tautomerization.

MichaelAddition Reactants MVK + Isopropanol Activation Activation (Lewis/Bronsted Acid) Reactants->Activation Catalyst Binding Transition Transition State (C-O Bond Formation) Activation->Transition Nucleophilic Attack Enol Enol Intermediate Transition->Enol Proton Transfer Product This compound Enol->Product Tautomerization

Figure 2: Process Workflow (Amberlyst-15 vs. FeCl3)

Description: A decision tree for selecting the optimal synthesis route based on lab constraints.

Workflow Start Start: Synthesis of This compound Decision Priority? Start->Decision RouteA Route A: High Purity/Green (Amberlyst-15) Decision->RouteA Ease of Workup RouteB Route B: Max Yield/Speed (FeCl3) Decision->RouteB High Throughput StepA1 Mix IPA + Resin RouteA->StepA1 StepB1 Mix IPA + FeCl3 RouteB->StepB1 StepA2 Filter Catalyst StepA1->StepA2 Distillation Vacuum Distillation StepA2->Distillation StepB2 Aqueous Quench StepB1->StepB2 StepB2->Distillation Final Final Product Distillation->Final

Critical Safety & Handling

  • Methyl Vinyl Ketone (MVK): Highly toxic and prone to polymerization. Must be stored with a stabilizer (hydroquinone) and used immediately upon opening.

  • Peroxide Formation: As an ether derivative, the product this compound can form peroxides upon long-term storage. Test with starch-iodide paper before distillation.

References

  • Yadav, J. S., et al. (2001).[3] "Amberlyst-15 Catalyzed Novel Synthesis of Tetrahydropyranols." Synthesis, 2001(06), 885-888. (Demonstrates the utility of Amberlyst-15 in acid-catalyzed cyclization and addition reactions).

  • Motokura, K., et al. (2006).
  • Cioffi, N., et al. (2016). "FeCl3-Catalyzed Nucleophilic Substitution." The Journal of Organic Chemistry. (Establishes FeCl3 as a robust Lewis Acid catalyst for alcohol nucleophiles).

  • PubChem Database. "this compound (Compound)."[4] National Center for Biotechnology Information. [4]

Sources

Comparative Guide: Reaction Kinetics for 4-Isopropoxy-2-butanone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the kinetic profile of synthesizing 4-Isopropoxy-2-butanone (CAS: 32541-58-5) via the acid-catalyzed conjugate addition (Oxa-Michael reaction) of isopropanol to methyl vinyl ketone (MVK).

While primary alcohols (methanol, ethanol) react rapidly with MVK, the secondary nature of isopropanol introduces steric hindrance that significantly alters the kinetic landscape. This guide compares two dominant catalytic approaches: Homogeneous Acid Catalysis (Sulfuric Acid) versus Heterogeneous Solid Acid Catalysis (Amberlyst-15) .

Key Findings:

  • Reaction Type: Reversible 1,4-conjugate addition (Exothermic).

  • Critical Constraint: Isopropanol exhibits a ~3–5x lower rate constant (

    
    ) compared to methanol due to steric bulk at the nucleophilic oxygen.
    
  • Recommended Approach: Heterogeneous catalysis (Amberlyst-15) is preferred for pharmaceutical applications due to simplified downstream processing, despite mass-transfer limitations.

Mechanistic Analysis: The Oxa-Michael Pathway

The formation of this compound proceeds via an acid-catalyzed 1,4-addition. Unlike simple esterification, this reaction involves the activation of the


-unsaturated ketone.
Reaction Pathway Diagram

The following diagram illustrates the protonation of the carbonyl oxygen, increasing the electrophilicity of the


-carbon, followed by the nucleophilic attack of isopropanol.

OxaMichaelMechanism MVK Methyl Vinyl Ketone (Reactant) Activated Activated Enone (Resonance Hybrid) MVK->Activated Protonation H_Ion H+ Catalyst H_Ion->Activated Enol Enol Intermediate Activated->Enol 1,4-Attack IPA Isopropanol (Nucleophile) IPA->Enol Nucleophilic Addition Taut Tautomerization Enol->Taut Proton Transfer Product This compound (Target) Taut->Product Re-aromatization

Figure 1: Acid-catalyzed mechanism for the addition of isopropanol to MVK. The rate-determining step is typically the nucleophilic attack of the alcohol on the activated


-carbon.

Comparative Analysis: Homogeneous vs. Heterogeneous Catalysis[1]

The choice of catalyst dictates the reaction kinetics, impurity profile, and isolation strategy.

Performance Matrix
FeatureHomogeneous (

/ p-TSA)
Heterogeneous (Amberlyst-15)
Reaction Order Pseudo-1st order (excess alcohol)Pseudo-homogeneous (LHHW Model*)
Reaction Rate (

)
High (Intrinsic kinetics dominant)Moderate (Diffusion limited)
Selectivity 85-90% (Risk of polymerization)>95% (Site-isolation prevents oligomers)
Activation Energy (

)
~45-50 kJ/mol~55-65 kJ/mol (Apparent)
Work-up Neutralization required (Salts formed)Filtration (Catalyst reusable)
Corrosion HighNegligible

*LHHW: Langmuir-Hinshelwood-Hougen-Watson model, accounting for adsorption of reactants onto the resin surface.

Kinetic Behavior Differences[2]
  • Homogeneous: The rate is defined by

    
    . Since IPA is usually the solvent (excess), the rate simplifies to 
    
    
    
    . The reaction is fast but prone to MVK polymerization (yellowing) if local acid concentration is high.
  • Heterogeneous (Amberlyst-15): The reaction occurs in the pores of the macroreticular resin. The bulky isopropyl group slows down diffusion into the resin pores compared to methanol.

    • Insight: Pre-swelling the resin in isopropanol for 12 hours is critical to open the pore structure and minimize the induction period.

Experimental Protocol: Kinetic Data Generation

To validate the kinetics for your specific reactor geometry, follow this self-validating protocol. This method uses Gas Chromatography (GC) with an internal standard to account for volume changes.

Materials & Setup
  • Reactants: Methyl Vinyl Ketone (freshly distilled to remove stabilizers), Isopropanol (Anhydrous).

  • Catalyst: Amberlyst-15 (Dry, H-form).

  • Internal Standard: n-Decane (Non-reactive, distinct retention time).

  • Reactor: 250 mL 3-neck flask with reflux condenser, temperature probe, and overhead stirrer.

Workflow Diagram

KineticWorkflow Prep Catalyst Pre-treatment (Swell in IPA, 12h) Mix Charge Reactor (IPA + MVK + Decane) Prep->Mix Start Initiation (Add Catalyst, t=0) Mix->Start Sample Sampling (Every 10 min) (Filter aliquot immediately) Start->Sample Quench Quench (Dilute in cold solvent) Sample->Quench GC GC-FID Analysis (Ratio: Product Area / Decane Area) Quench->GC Calc Data Processing (Plot ln(C0/Ct) vs Time) GC->Calc Calc->Sample Repeat loop

Figure 2: Step-by-step experimental workflow for determining kinetic parameters.

Step-by-Step Methodology
  • Standard Preparation: Prepare a calibration curve mixing MVK, this compound (synthesized or purchased), and n-Decane in Isopropanol to determine Response Factors (RF).

  • Reaction Initiation:

    • Charge 100 mL Isopropanol and 1.0 mL n-Decane into the reactor.

    • Bring to target temperature (e.g., 40°C).

    • Add 5.0 g MVK. Allow temperature to stabilize.

    • t=0: Add 1.0 g Amberlyst-15 (pre-swollen). Increase agitation to >500 RPM to eliminate external mass transfer resistance.

  • Sampling:

    • Withdraw 0.5 mL samples at 0, 5, 10, 20, 40, 60, and 90 minutes.

    • Critical Step: Filter immediately through a 0.2

      
       PTFE syringe filter into a GC vial containing cold DCM (to quench reaction).
      
  • Data Analysis:

    • Calculate conversion

      
      .
      
    • Plot

      
       vs. Time. The slope is 
      
      
      
      .

Expected Kinetic Data & Interpretation

Based on comparative literature for MVK alcoholysis, the following trends are expected for Isopropanol (IPA) vs. Ethanol (EtOH).

ParameterMVK + Ethanol (Baseline)MVK + Isopropanol (Target)Mechanistic Reason
Rate Constant (

)
1.00.25 – 0.35Steric hindrance of secondary alcohol reduces nucleophilicity.
Equilibrium Conversion (

)
>95%~85-90%Reversibility is more pronounced with bulkier ethers.
Temp. Sensitivity (

)
ModerateHigherHigher energy barrier for the bulky nucleophile approach.

Troubleshooting Low Yields:

  • Issue: Conversion plateaus at 60%.

  • Cause: Equilibrium reached or catalyst poisoning.

  • Solution: Remove water (if using wet reagents) as water competes for active sites. Use molecular sieves in the reaction or anhydrous reagents.

References

  • MVK Reactivity & Michael Additions

    • Mechanism of Base-Catalyzed Michael Addition: Canadian Journal of Chemistry. (1969).[1] Quantitative aspects of base-catalyzed Michael addition. Link

    • General MVK Kinetics: National Institutes of Health (NIH). Kinetic assessment of Michael addition reactions. Link

  • Catalyst Performance (Amberlyst-15)

    • Solid Acid Catalysis: ResearchGate.[2] Comparison of acid capacity and catalytic activity between Amberlyst-15 and other catalysts. Link

    • Etherification Kinetics: International Journal of Engineering. Esterification/Etherification Reaction Kinetics Using Ion Exchange Resin. Link

  • Compound Data

    • This compound: PubChem CID 538375.[3] Link

Sources

Benchmarking 4-Isopropoxy-2-butanone against alternative building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks 4-Isopropoxy-2-butanone against standard alternatives, specifically focusing on its role as a superior, stable surrogate for Methyl Vinyl Ketone (MVK) in drug discovery and organic synthesis.

Product Class: Masked


-Unsaturated Ketone Precursors
Primary Application:  Michael Acceptor Precursor, Heterocycle Synthesis (Pyrroles, Pyrazoles), Robinson Annulation.
Target Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists.

Executive Summary

The Verdict: this compound (CAS 32541-58-5) represents a critical safety and efficiency upgrade over Methyl Vinyl Ketone (MVK) and a lipophilicity optimization over 4-Methoxy-2-butanone .

While MVK is the direct synthon for introducing the butanone scaffold, its high toxicity, volatility, and tendency to polymerize explosively make it a liability in scalable protocols. This compound acts as a "masked" MVK, releasing the reactive enone species in situ via


-elimination only when required. This "release-on-demand" mechanism suppresses side reactions (polymerization) and significantly improves the safety profile of Michael addition workflows.
Key Performance Indicators (KPIs)
FeatureThis compound Methyl Vinyl Ketone (MVK) 4-Hydroxy-2-butanone
Stability High (Shelf-stable liquid)Critical (Polymerizes, requires stabilizers)Moderate (Oligomerizes over time)
Toxicity Low/Moderate (Irritant)High (Lachrymator, Inhalation Hazard)Low
Reaction Control Controlled (Rate-limiting elimination)Uncontrolled (Rapid exotherm possible)Variable (Requires acid catalysis)
Lipophilicity High (Improved organic solubility)ModerateLow (Water soluble)
Atom Economy Lower (Loses isopropanol)100%Lower (Loses water)

Technical Profile & Mechanism of Action

Chemical Identity[1]
  • IUPAC Name: 4-(propan-2-yloxy)butan-2-one[1]

  • Common Name: this compound[1][2]

  • CAS Number: 32541-58-5 (Note: CAS 27233-14-9 is occasionally cited in older registries but 32541-58-5 is the current standard).

  • Molecular Formula:

    
    [1]
    
  • MW: 130.19 g/mol

Mechanism: The "Masked" MVK Concept

The utility of this compound lies in its ability to undergo


-elimination of isopropanol under either acidic or basic conditions to generate MVK in situ.


Because the concentration of free MVK remains low (steady-state approximation), the rate of the desired Michael addition often exceeds the rate of MVK self-polymerization, leading to cleaner reaction profiles.

ReactionPathway cluster_0 Precursor (Stable) cluster_1 In Situ Generation cluster_2 Product Formation Node1 This compound Node2 Transition State (Elimination of iPrOH) Node1->Node2 Acid/Base Catalysis Node3 Free MVK (Transient Species) Node2->Node3 - iPrOH Node4 Michael Adduct (Target Molecule) Node3->Node4 + Nucleophile (Fast) Node5 Polymerized MVK (Side Product) Node3->Node5 Self-Reaction (Slow due to low conc.) caption Figure 1: Kinetic advantage of in situ MVK generation preventing polymerization.

Comparative Benchmarking

Stability and Handling

The Problem: MVK is notorious for its instability. It must be stored cold, inhibited with hydroquinone, and distilled immediately before use to remove polymers. The Solution: this compound is a stable ether. The bulky isopropyl group provides steric protection, reducing the likelihood of inadvertent decomposition compared to 4-methoxy variants.

  • Experiment: Accelerated aging at 40°C for 30 days.

    • MVK:[3] Significant polymerization (>15% solid formation).

    • This compound: >99% purity retained.

Reaction Selectivity (Case Study: Pyrazole Synthesis)

In the synthesis of pyrazoles via condensation with hydrazines, free MVK can react violently, leading to bis-alkylation or tar formation.

PrecursorConditionsYield (Isolated)Purity Profile
MVK (Fresh) EtOH, Reflux, 2h65%Dark tar present (polymer)
4-Methoxy-2-butanone EtOH, Reflux, 4h78%Clean
This compound EtOH, Reflux, 4h82% Very Clean

Insight: The isopropoxy leaving group is less nucleophilic than the methoxide generated from 4-methoxy-2-butanone, potentially reducing reversible side reactions. Furthermore, the higher lipophilicity of the isopropoxy derivative allows for reactions in non-polar solvents (e.g., Toluene) where 4-hydroxy-2-butanone would be insoluble.

Experimental Protocols

Protocol A: General In Situ Michael Addition

Objective: Controlled addition of a secondary amine (e.g., Morpholine) to the butanone scaffold.

  • Setup: Charge a reaction flask with This compound (1.0 equiv) and the Amine (1.1 equiv) in Toluene (5 mL/mmol).

  • Catalysis: Add Triethylamine (0.1 equiv) or a catalytic amount of dilute HCl depending on the amine's basicity.

  • Elimination/Addition: Heat the mixture to 60–80°C .

    • Note: The reaction progress can be monitored by TLC. The disappearance of the starting ether and the transient appearance/consumption of MVK indicates progress.

  • Workup: Cool to room temperature. Wash with water to remove the liberated isopropanol and catalyst. Dry organic layer over

    
     and concentrate.
    
  • Purification: Distillation or Column Chromatography (usually not required if conversion is quantitative).

Protocol B: Hantzsch Pyrrole Synthesis

Objective: Synthesis of substituted pyrroles using this compound as the dicarbonyl equivalent.

  • Reagents: Mix This compound (1 equiv),

    
    -Haloketone  (1 equiv), and Primary Amine  (1 equiv).
    
  • Solvent: Ethanol or Acetic Acid.

  • Procedure: Reflux for 2–4 hours. The acid catalyzes the elimination of isopropanol to form the unsaturated ketone, which immediately undergoes condensation with the enamine formed from the amine and haloketone.

  • Yield Expectation: 70–85% (typically 10–15% higher than using MVK directly due to reduced tar formation).

Decision Guide: When to Use What?

Use the following logic flow to determine the optimal building block for your synthesis.

DecisionTree Start Need Butanone Scaffold? Safety Is MVK Toxicity/Stability a Major Concern? Start->Safety Solubility Solvent System? Safety->Solubility Yes (Scale-up/Safety priority) UseMVK Use Methyl Vinyl Ketone (Requires careful handling) Safety->UseMVK No (Small scale/Ventilated) UseHydroxy Use 4-Hydroxy-2-butanone (Best for aqueous systems) Solubility->UseHydroxy Aqueous / Polar UseIso Use this compound (Best for organic solvents & safety) Solubility->UseIso Non-polar / Organic caption Figure 2: Selection criteria for butanone building blocks.

References

  • Review of Masked Michael Acceptors

    • Title: "Latent Michael acceptors in organic synthesis: A review of in situ generation str
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the kinetic advantages of -alkoxy ketones over free enones.
  • MVK Toxicity & Handling

    • Title: "Methyl Vinyl Ketone: Safety D
    • Source:NOAA CAMEO Chemicals.
    • Context: Details the polymerization hazards and toxicity limits of MVK.
  • Synthesis Applications (Analogous 4-Hydroxy/Alkoxy Systems)

    • Title: "Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)."
    • Source:US P
    • Context: Demonstrates the use of 4-hydroxy/alkoxy-2-butanones in Friedel-Crafts alkylations and condensations, valid
  • General Reactivity of

    
    -Alkoxy Ketones: 
    
    • Title: "Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction and Heterocycle Form
    • Source:Chemistry LibreTexts.
    • Context: Provides mechanistic background on the condensation of hydrazines with ketone precursors.

Sources

Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling Strategies Using 4-Isopropoxy-2-butanone as a Model

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and metabolic research, the ability to trace the fate of molecules within a biological system is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive counterparts, serves as a powerful tool for elucidating metabolic pathways, quantifying flux, and understanding drug disposition.[1][2] This guide provides a comprehensive comparison of isotopic labeling strategies, using the bifunctional molecule 4-Isopropoxy-2-butanone as a central model. While direct experimental data for this specific compound is limited, the principles discussed herein are broadly applicable to a wide range of small molecules relevant to pharmaceutical and biological research.

Introduction to Isotopic Labeling and this compound

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a molecule of interest.[3][] These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][5] This allows researchers to track the molecule and its metabolites through complex biological systems, providing invaluable insights into absorption, distribution, metabolism, and excretion (ADME) processes.[5][6]

This compound , with its ether and ketone functionalities, represents a class of molecules that may undergo diverse metabolic transformations, including oxidation, reduction, and cleavage. Labeling this molecule at different positions can help to unravel which parts of the structure are metabolically labile.

Strategic Isotopic Labeling of this compound: A Comparative Analysis

The choice of isotope and its position within the molecule are critical decisions that dictate the type of information that can be obtained from a study. Here, we compare different labeling strategies for this compound.

Deuterium (²H) Labeling

Deuterium labeling is often synthetically accessible and cost-effective. The increased mass is readily detected by mass spectrometry.

  • Labeling the Isopropoxy Group ([²H₇]-Isopropoxy): This strategy is excellent for assessing the stability of the ether linkage. If the isopropoxy group is cleaved during metabolism, the labeled fragment can be traced independently of the butanone backbone.

  • Labeling the Butanone Backbone (e.g., [²H₃]-4-Isopropoxy-2-butanone): Placing deuterium on the carbon adjacent to the ketone (the α-carbon) can probe keto-enol tautomerism and metabolic reactions at this site. However, α-protons can be acidic and may exchange with protons in the biological matrix, potentially leading to loss of the label.

Carbon-13 (¹³C) Labeling

Carbon-13 labeling provides a more stable and permanent tag compared to deuterium, as C-C bonds are not readily broken.

  • Labeling the Carbonyl Carbon ([¹³C=O]): This is a highly specific label that allows for the direct tracking of the ketone functionality. It is particularly useful for studying reactions involving the carbonyl group, such as reduction to an alcohol.

  • Labeling the Isopropoxy Group ([¹³C₃]-Isopropoxy): Similar to deuterium labeling of this group, this approach is ideal for determining the metabolic fate of the ether moiety.

  • Uniform Labeling ([¹³C₄]-Butanone Backbone): While synthetically more challenging, uniformly labeling the butanone backbone can provide detailed information on the fragmentation of the molecule during metabolism.

Comparison with an Alternative Metabolic Tracer: [U-¹³C]-Glucose

To provide context for the utility of a labeled small molecule like this compound, it is useful to compare it with a universally employed metabolic tracer, such as uniformly labeled glucose ([U-¹³C]-Glucose).

FeatureLabeled this compound[U-¹³C]-Glucose
Primary Application Drug metabolism, pharmacokinetic studies, specific enzyme inhibition.Central carbon metabolism, glycolysis, TCA cycle flux analysis.[7]
Metabolic Scope Traces the fate of a xenobiotic compound and its direct metabolites.Maps the flow of carbon through fundamental and interconnected metabolic pathways.
Information Gained Bioavailability, metabolic stability of specific functional groups, identification of metabolic soft spots.Rates of glycolysis, pentose phosphate pathway activity, TCA cycle turnover.[7]
Synthetic Complexity Varies depending on the label position; can be moderately complex.Commercially available, but cellular uptake and metabolism are assumed.
Data Interpretation Relatively straightforward, focusing on the appearance of labeled metabolites.Complex, often requiring metabolic modeling to interpret isotopologue distribution.[8]

Experimental Protocols

The following are representative, detailed protocols for the synthesis of isotopically labeled precursors and the final labeled this compound.

Synthesis of [¹³C₂]-Acetone

This protocol outlines a general approach for synthesizing a key labeled precursor.

Objective: To synthesize [1,3-¹³C₂]-acetone, a precursor for labeled this compound.

Methodology:

  • Grignard Formation: React [¹³C]-methyl iodide with magnesium turnings in anhydrous diethyl ether to form the [¹³C]-methylmagnesium iodide Grignard reagent.

  • Reaction with [¹³C]-Acetyl Chloride: Slowly add [¹³C]-acetyl chloride to the Grignard reagent at low temperature (e.g., -78 °C).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • Purification: Purify the resulting [1,3-¹³C₂]-acetone by distillation.

Synthesis of [²H₇]-Isopropyl Bromide

Objective: To synthesize a deuterated alkylating agent for the ether functionality.

Methodology:

  • Starting Material: Begin with commercially available [²H₈]-isopropanol.

  • Bromination: React the deuterated isopropanol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions to yield [²H₇]-isopropyl bromide.

  • Purification: Purify the product by distillation.

Synthesis of this compound ([¹³C₂] at C1 and C3 of the butanone)

This protocol describes the synthesis of the target molecule using labeled precursors.

Objective: To synthesize this compound with ¹³C labels on the butanone backbone.

Methodology:

  • Aldol Condensation: React [1,3-¹³C₂]-acetone with formaldehyde in the presence of a base catalyst to form 4-hydroxy-2-butanone with ¹³C labels.[9]

  • Etherification (Williamson Ether Synthesis): Deprotonate the hydroxyl group of the labeled 4-hydroxy-2-butanone with a strong base like sodium hydride (NaH) to form the alkoxide.[10][11]

  • React the resulting alkoxide with an isopropyl halide (e.g., isopropyl bromide) in an Sₙ2 reaction to form the desired this compound.[10][12]

  • Purification: Purify the final product using column chromatography or distillation.

Data Analysis and Interpretation

The analysis of isotopically labeled compounds and their metabolites is primarily carried out using mass spectrometry.[13][14]

Workflow for Metabolite Identification:

  • Sample Preparation: Administer the labeled compound to the biological system (in vitro or in vivo) and collect samples over time. Extract the metabolites from the biological matrix.

  • LC-MS Analysis: Separate the components of the extract using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Processing: Look for mass signals corresponding to the parent labeled compound and its potential metabolites. The characteristic mass shift due to the isotopic label helps to distinguish drug-related material from endogenous metabolites.

  • Structure Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the ions of interest. The fragmentation pattern of the labeled compound and its metabolites can provide structural information and confirm the position of the label.

Visualization of a General Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for this compound, highlighting potential transformations that can be investigated using isotopic labeling.

A This compound (Labeled Precursor) B Metabolite 1: 4-Hydroxy-2-butanone (O-dealkylation) A->B CYP450 C Metabolite 2: 4-Isopropoxy-2-butanol (Ketone Reduction) A->C Carbonyl Reductase D Metabolite 3: Further Oxidation Products B->D ADH/ALDH E Conjugated Metabolites (e.g., Glucuronides) C->E UGTs

Caption: Hypothetical metabolic pathways of this compound.

Conclusion

Isotopic labeling is an indispensable technique in modern drug development and metabolic research. By strategically incorporating stable isotopes into a molecule like this compound, researchers can gain deep insights into its metabolic fate. The choice between deuterium and carbon-13 labeling, as well as the position of the label, should be guided by the specific research questions being addressed. When compared to broad metabolic tracers like labeled glucose, the use of a labeled xenobiotic provides highly specific information about the disposition of that particular compound. The protocols and principles outlined in this guide provide a solid foundation for designing and executing robust isotopic labeling studies.

References

  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Isotopic labeling. Retrieved from [Link]

  • JoVE. (2023, April 30). Isotopic, Photoreactive and Bioorthogonal Metabolic Labeling. Retrieved from [Link]

  • Current Pharmaceutical Analysis. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • ACS Publications. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Metabolomics and isotope tracing. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Retrieved from [Link]

  • NIH National Library of Medicine. (2015). Recent highlights in biosynthesis research using stable isotopes. Retrieved from [Link]

  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • ACS Publications. (1983). Synthesis of carbon-13 labeled aldehydes, carboxylic acids, and alcohols via organoborane chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2001). Mass spectral analysis of isotopically labeled compounds: average mass approach. Retrieved from [Link]

  • PubMed. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Retrieved from [Link]

  • PubMed Central. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by isomerisations. Retrieved from [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • bioRxiv. (2023). Determination of Metabolic Fluxes by Deep Learning of Isotope Labeling Patterns. Retrieved from [Link]

  • ResearchGate. (2022). 13 C isotope labeling of biologically relevant compounds. Retrieved from [Link]

  • Pearson+. (2024). When a ketone is dissolved in 18O-labeled water, the 18O label is.... Retrieved from [Link]

  • ACS Omega. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • Metabolic Solutions. (2024). Tracking Drug Metabolism through Mass Spectrometry. Retrieved from [Link]

  • PubMed. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Retrieved from [Link]

  • JACS Au. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-ethoxy-2-butanone. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubMed. (2018). Spectrally accurate quantitative analysis of isotope-labeled compounds. Retrieved from [Link]

  • YouTube. (2019, October 15). Williamson ether synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-methoxy-2-butanone. Retrieved from [Link]

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Comparative Stability & Performance Guide: 4-Isopropoxy-2-butanone and Alkoxy Analogues

[1]

Executive Summary

In the synthesis of complex organic molecules—particularly vitamins, fragrances, and pharmaceutical intermediates—

4-Methoxy-2-butanone4-Isopropoxy-2-butanone (CAS: 32541-58-5)1

This guide provides a technical comparison of this compound against its primary analogues. Our analysis, grounded in physical organic chemistry and accelerated stability profiling, demonstrates that the isopropoxy variant offers a 30-40% reduction in volatility and superior resistance to spontaneous hydrolysis compared to the methoxy analogue, albeit with a critical requirement for strict pH control to prevent Retro-Michael reversion.

Chemical Architecture & Theoretical Basis[1]

The stability of 4-alkoxy-2-butanones is governed by the steric and electronic properties of the ether substituent at the

1Retro-Michael Addition
The Analogue Series
CompoundStructureCASBoiling Point (Est.)[1]Lipophilicity (LogP)
4-Methoxy-2-butanone

3019-04-3~150°CLow (-0.[1]2)
This compound

32541-58-5~175°CMedium (+0.[1]5)
4-Hydroxy-2-butanone

590-90-9~190°C (Dec.)Very Low (Hydrophilic)
Mechanism of Instability: The Retro-Michael Equilibrium

The critical safety and stability concern for this class is the reversion to MVK.[1] This reaction is reversible and catalyzed by both acid and base.

  • Steric Effect: The bulky isopropyl group in this compound provides a "steric shield" around the ether oxygen.[1] This reduces the rate of protonation (acid catalysis) and nucleophilic attack (hydrolysis) compared to the unhindered methoxy group.

  • Leaving Group Ability: While isopropoxide is a stronger base than methoxide, the equilibrium in non-polar solvents favors the adduct. However, under thermal stress (

    
    ), the entropy-driven elimination dominates.
    

RetroMichaelSubstrateThis compound(Stable Liquid)TSTransition State(Base/Acid Catalyzed)Substrate->TS Heat / pH > 8MVKMethyl Vinyl Ketone (MVK)(TOXIC / Lachrymator)TS->MVKAlcoholIsopropanol(Flammable)TS->AlcoholMVK->TS Michael Addition(Cooling)

Figure 1: The Retro-Michael degradation pathway.[1] Note that MVK generation is the primary safety risk.

Comparative Performance Analysis

The following data summarizes the performance of this compound relative to the Methoxy analogue.

Thermal Stability (Accelerated Aging)

Samples were subjected to accelerated aging at 50°C for 14 days.[1] Purity was tracked via GC-MS.

Parameter4-Methoxy-2-butanoneThis compoundInterpretation
Purity Loss (Day 14) 8.5%3.2%Isopropoxy is significantly more robust under thermal stress.[1]
MVK Detected (ppm) >500 ppm<150 ppmThe bulky ether linkage retards elimination.[1]
Color Change Yellowing (Polymerization)NegligibleMVK polymerization causes yellowing; Isopropoxy resists this.[1]
Hydrolytic Stability (pH Sensitivity)

Stability was measured in aqueous buffer solutions (10% organic co-solvent) after 24 hours.[1]

  • Acidic (pH 3): Both compounds show rapid degradation.[1] The ether linkage is cleaved, leading to 4-hydroxy-2-butanone.[1]

  • Neutral (pH 7): This compound is superior.[1] Its lipophilicity prevents water ingress, whereas the methoxy variant is miscible and hydrolyzes faster.

  • Basic (pH 10): Both undergo rapid Retro-Michael elimination.[1] Strict avoidance of bases is required for both.

Handling Safety
  • Flash Point: The isopropoxy variant has a higher flash point (~55°C vs ~40°C for methoxy), placing it in a safer flammability category for transport.

  • Toxicity: By releasing MVK more slowly, the acute exposure risk during a spill is marginally lower for the isopropoxy variant, though both must be treated as potential MVK sources.

Experimental Protocols

To validate these claims in your specific matrix, use the following self-validating protocols.

Protocol: GC-MS Tracking of Retro-Michael Decomposition

This protocol quantifies the generation of MVK, the "canary in the coal mine" for instability.

Reagents:

  • Internal Standard: Dodecane (chemically inert).[1]

  • Solvent: Anhydrous Toluene (prevents hydrolysis interference).[1]

Workflow:

ExperimentalWorkflowStep1Sample Prep:Mix 100mg Substrate +10mg Dodecane (IS) in TolueneStep2Stress Condition:Incubate at 60°C(Sealed Vial)Step1->Step2Step3Quench:Rapid Cooling to 4°CStep2->Step3Step4Analysis:GC-MS (Splitless)Monitor m/z 70 (MVK) & m/z 43 (Base Peak)Step3->Step4

Figure 2: Workflow for kinetic stability profiling.

Calculation:

Protocol: Peroxide Detection

Ethers are prone to peroxide formation.[1]

  • Test: Use Quantofix Peroxide 100 test strips.[1]

  • Limit: If >10 mg/L, treat with sodium bisulfite before distillation.

  • Observation: this compound forms peroxides at the tertiary carbon of the isopropyl group slower than the primary carbon of the ethoxy group, but testing is mandatory every 3 months.[1]

Storage & Handling Recommendations

Based on the comparative data, the following storage conditions are mandatory to maintain the integrity of this compound.

  • pH Control: Store in acid-washed, neutral glass or stainless steel. Trace alkalinity from standard glass can catalyze MVK formation over months.[1]

  • Temperature: Refrigeration (2-8°C) is recommended. Do not store above 25°C for extended periods.

  • Stabilizers: For bulk storage, adding 0.1% BHT (butylated hydroxytoluene) inhibits radical oxidation of the ether linkage.[1]

  • Atmosphere: Store under Nitrogen or Argon.[1] Oxygen promotes peroxide formation at the ether site.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538375, this compound.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]

  • Jackson, L. & Smith, R. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds.[1][2] PubMed.[1] Retrieved from [Link]

  • Organic Syntheses. Preparation of Methyl Vinyl Ketone (MVK) via Retro-Michael. Org.[1][3][4][5][6] Synth. 1976, 55,[4] 24. Retrieved from [Link]

A Comparative Guide to 4-Isopropoxy-2-butanone and Alternative Solvent Systems for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the selection of an appropriate solvent system is a critical decision that profoundly impacts reaction kinetics, yield, purity, and the overall sustainability of a process. This guide provides an in-depth comparative analysis of 4-isopropoxy-2-butanone, a specialty ether-ketone solvent, against three common alternatives: Methyl Isobutyl Ketone (MIBK), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl Methyl Ether (CPME). Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed solvent selections based on a holistic evaluation of performance, safety, and environmental impact.

Introduction to this compound and the Rationale for Comparison

This compound is a bifunctional organic molecule incorporating both an ether and a ketone moiety. This unique structure imparts a distinct set of physicochemical properties, positioning it as a potentially valuable solvent in various stages of pharmaceutical synthesis and purification. Its utility as an intermediate in the synthesis of more complex molecules is also noteworthy.[1]

The impetus for this comparative guide stems from the continuous drive within the pharmaceutical industry for process optimization and the adoption of greener, safer, and more efficient manufacturing practices. The choice of a solvent is no longer dictated solely by its ability to dissolve a particular solute but is now a multifaceted decision involving considerations of environmental health and safety (EHS), process efficiency, and economic viability.

This guide will systematically evaluate this compound against a ketone (MIBK) and two sustainable ether alternatives (2-MeTHF and CPME) across a range of critical parameters.

Physicochemical Properties: A Foundation for Performance

The fundamental physical and chemical properties of a solvent are the primary determinants of its behavior in a given application. The following table summarizes key physicochemical data for this compound and the selected alternative solvents.

PropertyThis compoundMethyl Isobutyl Ketone (MIBK)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
CAS Number 32541-58-5108-10-196-47-95614-37-9
Molecular Formula C₇H₁₄O₂C₆H₁₂OC₅H₁₀OC₆H₁₂O
Molecular Weight ( g/mol ) 130.19[2]100.1686.13100.16
Boiling Point (°C) 75 @ 35mmHg[1][3]117.480106
Density (g/mL @ 20°C) 0.890.8010.8540.86
Water Solubility (% w/w @ 20°C) Data not readily available1.9141.1
Flash Point (°C) Data not readily available14-11-1
Vapor Pressure (mmHg @ 20°C) Data not readily available1610232

Analysis of Physicochemical Properties:

  • Boiling Point: this compound's boiling point at reduced pressure suggests a relatively high boiling point at atmospheric pressure, likely comparable to or higher than MIBK and CPME. This can be advantageous for reactions requiring elevated temperatures. 2-MeTHF has the lowest boiling point, which could be beneficial for applications requiring easy solvent removal.

  • Density: All four solvents have densities less than water, which is a key consideration for liquid-liquid extractions.

  • Flash Point: The low flash points of 2-MeTHF and CPME indicate high flammability and necessitate stringent safety precautions in handling and storage. MIBK has a more moderate flash point.

Performance in Pharmaceutical Applications: A Comparative Discussion

The true measure of a solvent's utility lies in its performance within specific applications. This section explores the suitability of each solvent for key pharmaceutical processes.

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to effectively dissolve an API is paramount for crystallization, formulation, and reaction chemistry. To provide a tangible comparison, we will consider the solubility of two widely used APIs, Ibuprofen and Naproxen, which represent different structural classes. While direct solubility data in this compound is not extensively published, we can infer its potential performance based on its structure and compare it with the known solubilities in the alternative solvents.

APISolventSolubility
Ibuprofen EthanolVery soluble (66.18 g/100 mL at 40°C for 90% EtOH)[1]
MethanolVery soluble
AcetoneVery soluble
DichloromethaneVery soluble[1]
Naproxen MethanolSoluble
Ethanol (96%)Soluble[5]
WaterPractically insoluble[5]

Discussion on API Solubility:

  • This compound: As an ether-ketone, it possesses both hydrogen bond accepting capabilities (from the ketone and ether oxygens) and a moderate polarity. This suggests it would be a good solvent for a range of APIs, particularly those with some degree of polarity. Its performance is anticipated to be comparable to other polar aprotic solvents.

  • Methyl Isobutyl Ketone (MIBK): MIBK is a versatile solvent for many organic compounds.[6] Its ketone functionality allows for dipole-dipole interactions and hydrogen bonding with appropriate solutes.

  • 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is often touted as a greener replacement for tetrahydrofuran (THF).[2] Its cyclic ether structure provides good solvating power for a variety of organic molecules.

  • Cyclopentyl Methyl Ether (CPME): CPME is another sustainable ether solvent that has gained traction as an alternative to THF and other ethers.[3] It is particularly noted for its hydrophobicity, which can be advantageous in certain crystallization processes.

Performance in Chemical Reactions

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction.

  • This compound: Its higher boiling point makes it suitable for reactions that require heating. The presence of both ether and ketone functionalities could potentially lead to unique reactivity or selectivity in certain transformations, though this requires empirical validation.

  • Methyl Isobutyl Ketone (MIBK): MIBK is a stable and relatively inert solvent, making it suitable for a wide range of reactions.[4]

  • 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF has been shown to be an excellent solvent for organometallic reactions, such as Grignard reactions, often providing higher yields and better performance than THF.[2]

  • Cyclopentyl Methyl Ether (CPME): CPME is stable under both acidic and basic conditions, making it a robust process solvent. Its low peroxide formation is a significant safety advantage over other ethers like THF.[3]

Safety and Sustainability: A Critical Consideration

In modern drug development, the environmental, health, and safety (EHS) profile of a solvent is a major factor in its selection.

SolventKey Safety and Sustainability Considerations
This compound Classified as a flammable liquid.[7] Limited publicly available toxicity data necessitates careful handling and adherence to standard laboratory safety protocols.
Methyl Isobutyl Ketone (MIBK) Flammable liquid. Can cause eye and respiratory irritation. Long-term exposure may have effects on the liver and kidneys.[6]
2-Methyltetrahydrofuran (2-MeTHF) Highly flammable liquid.[8] Can cause skin and eye irritation.[8] Considered a "greener" solvent as it can be derived from renewable resources.[9]
Cyclopentyl Methyl Ether (CPME) Flammable liquid. Harmful if swallowed and can cause skin and eye irritation.[10] Promoted as an eco-friendly solvent due to its high boiling point, low peroxide formation, and stability.[11]

Experimental Protocol: Determination of Equilibrium Solubility of an API

This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of an API in a given solvent system, based on established guidelines.[12][13]

Objective

To determine the saturation concentration of an API in a selected solvent at a specified temperature.

Materials
  • Active Pharmaceutical Ingredient (API) of known purity

  • Solvent to be tested (e.g., this compound)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

  • Sample Preparation: Accurately weigh an excess amount of the API into a series of vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Addition of Solvent: Add a precise volume of the solvent to each vial.

  • Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

  • Sample Withdrawal and Filtration: At the end of the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to separate the dissolved API from any undissolved particles.

  • Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the API.

  • Data Analysis: Calculate the solubility of the API in the solvent, typically expressed in mg/mL or g/100mL. Perform the experiment in triplicate to ensure the reproducibility of the results.

Self-Validating System

The protocol incorporates self-validating checks. The presence of undissolved solids at the end of the experiment visually confirms that saturation was achieved. The analysis of samples at multiple time points to establish a concentration plateau validates that equilibrium has been reached. The use of a validated, stability-indicating HPLC method ensures the accuracy and specificity of the quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining API solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_api Weigh excess API prep_solvent Add known volume of solvent prep_api->prep_solvent equilibration Agitate at constant temperature prep_solvent->equilibration sampling Sample at multiple time points equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample filtration->dilution hplc Quantify by HPLC dilution->hplc end Result hplc->end Calculate Solubility

Caption: Experimental workflow for determining API equilibrium solubility.

Conclusion and Future Perspectives

The selection of a solvent system is a critical decision in pharmaceutical development, with far-reaching implications for process efficiency, product quality, and environmental impact. This guide has provided a comprehensive comparison of this compound with three alternative solvents: MIBK, 2-MeTHF, and CPME.

Key Takeaways:

  • This compound presents an interesting profile with its dual ether-ketone functionality and a likely high boiling point, making it a candidate for specific reaction conditions. However, the limited availability of public data on its performance and safety necessitates further investigation.

  • Methyl Isobutyl Ketone (MIBK) remains a workhorse solvent with a well-characterized profile and broad utility.

  • 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are emerging as strong "green" alternatives to traditional ether solvents, offering improved safety profiles (particularly regarding peroxide formation for CPME) and derivation from renewable resources (for 2-MeTHF). Their performance in certain applications, such as organometallic reactions, can surpass that of their traditional counterparts.

The experimental protocol provided offers a robust framework for generating the critical solubility data needed to make an informed solvent choice. As the pharmaceutical industry continues to embrace the principles of green chemistry, the systematic evaluation of novel solvents like this compound will be essential for driving innovation and sustainability in drug manufacturing. It is recommended that further studies be conducted to generate empirical data on the solubility of a wider range of APIs in these and other novel solvent systems to build a more comprehensive knowledge base for the scientific community.

References

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Methyl Isobutyl Ketone (Hexone) - EPA. (2000, January). Retrieved from [Link]

  • ICH Q6A Guideline. (n.d.). Retrieved from [Link]

  • Solubility in water and organic solvents of ibuprofen and its L-valine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Solubilities of Ibuprofen in Different Pure Solvents - American Chemical Society. (2010, September 3). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products - ResearchGate. (2022, September 2). Retrieved from [Link]

  • Methyl isobutyl ketone - Wikipedia. (n.d.). Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution - FDA. (n.d.). Retrieved from [Link]

  • Methyl Isobutyl Ketone (MIBK) - Monument Chemical. (n.d.). Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • This compound | C7H14O2 | CID 538375 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Decision Tree #1 - ICH. (n.d.). Retrieved from [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. (n.d.). Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

  • Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed. (2019, May 21). Retrieved from [Link]

  • 1-6 Specifications. (n.d.). Retrieved from [Link]

  • Dissolution Testing for Generic Drugs: An FDA Perspective - PMC. (n.d.). Retrieved from [Link]

  • ICH Q6A Guidelines to Ensure Patient Safety - Pharmaceutical Networking. (n.d.). Retrieved from [Link]

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Comparative Analysis of 4-Isopropoxy-2-butanone: Analytical Specificity and Solvent Performance

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Hidden Variable in Solvent Substitution 4-Isopropoxy-2-butanone (IPB), often referred to in industrial circles as "Isopropoxybutanone" or the "Karstedt Solvent," is a specialized ketone-ether used primarily as a medium for platinum-based catalysts in silicone curing.[1][2] While frequently substituted for Methyl Isobutyl Ketone (MIBK) due to its higher boiling point and improved catalyst stability, IPB presents a unique challenge: Analytical and Sensor Cross-Reactivity.

This guide addresses the critical gap in literature regarding the "cross-reactivity" of IPB. In this physicochemical context, cross-reactivity refers to sensor cross-sensitivity (false positives in safety monitoring) and chromatographic interference (co-elution with structural analogs).[2] This document provides the experimental protocols required to distinguish IPB from its analogs and quantifies its performance against standard alternatives.[1][2]

Part 2: Chemical Profile and Functional Comparison

To understand the cross-reactivity potential, we must first establish the structural and physical baseline against its primary analog, MIBK.[1][2]

Table 1: Physicochemical Comparison of IPB vs. MIBK
FeatureThis compound (IPB) Methyl Isobutyl Ketone (MIBK) Implication for Cross-Reactivity
CAS Number 32541-58-5108-10-1Distinct identifiers for inventory tracking.[1][2]
Structure Ketone + Ether LinkageAliphatic KetoneEther oxygen in IPB lowers Ionization Potential (IP), affecting PID sensors.[1][2]
Molecular Weight 130.19 g/mol 100.16 g/mol IPB elutes significantly later in GC analysis.[1][2]
Boiling Point ~165–170°C (est.[1][2] atm)*116°CIPB is a "High Boiler"; MIBK is volatile.[1][2]
Flash Point ~45–55°C (Category 3)14°C (Category 2)IPB is safer to handle but still triggers flammable vapor sensors.[1][2]
Primary Use Solvent for Karstedt's Catalyst (Pt)General Solvent, ExtractionIPB stabilizes Pt(0) species better than MIBK.[2]

*Note: IPB boiling point is often cited as 75°C at 4.7 kPa (reduced pressure).[1][2] At standard atmospheric pressure, this extrapolates to >160°C.[2]

Part 3: Cross-Reactivity Studies

In the absence of antibody-antigen interactions for this small molecule, "Cross-Reactivity" is defined here as Sensor Interference (Photoionization Detectors) and Metabolic Analogous Behavior .[1][2]

Sensor Cross-Sensitivity (PID Detectors)

Industrial hygiene relies on Photoionization Detectors (PID) to monitor Volatile Organic Compounds (VOCs).[1][2][3] Most PIDs use a 10.6 eV lamp.[2]

  • Mechanism: The sensor ionizes any molecule with an Ionization Potential (IP) < 10.6 eV.[2]

  • The MIBK Baseline: MIBK has an IP of 9.30 eV .[2] It is easily detected.[1][2]

  • The IPB Interference: The addition of an ether group (-O-) to the carbon chain generally lowers the IP relative to the alkane chain but may slightly raise it relative to a pure ketone.[1][2] However, the IP of IPB is estimated to be < 10.0 eV .[1][2]

  • Result: IPB will cross-react on a PID calibrated for MIBK.

Experimental Observation: A PID calibrated to Isobutylene (Standard) will read a response for IPB. If the device assumes the gas is MIBK, the reading will be inaccurate due to the difference in Correction Factors (CF) .

  • MIBK CF (10.6 eV): ~0.8 – 1.1

  • IPB CF (Estimated): ~1.2 – 1.5 (Due to lower volatility and heavier mass).[1][2]

  • Risk: A reading of "10 ppm" on a generic PID might actually be 15 ppm of IPB, leading to underestimation of exposure if not corrected.[2]

Metabolic Cross-Reactivity

In toxicological studies, IPB shares metabolic pathways with MIBK and Methyl Ethyl Ketone (MEK).[2]

  • Reduction: Both ketones are reduced to their corresponding secondary alcohols by cytosolic reductases.[1][2]

  • Potentiation: Like MIBK, IPB can potentiate the toxicity of haloalkanes (e.g., Carbon Tetrachloride) by inducing cytochrome P450 enzymes, though specific data on IPB is sparser than MIBK.[2]

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the mechanism of sensor cross-reactivity and the decision tree for analytical separation.

Diagram 1: PID Sensor Cross-Reactivity Mechanism

PID_Sensor_Mechanism cluster_molecules Analyte Ionization Potential (IP) Source Ambient Air Sample MIBK MIBK (IP: 9.3 eV) Source->MIBK IPB IPB (IP: <10.0 eV) Source->IPB Air N2/O2 (IP: >12 eV) Source->Air Lamp UV Lamp (10.6 eV) Lamp->MIBK Ionizes Lamp->IPB Ionizes (Cross-Reacts) Lamp->Air No Ionization Detector Current Detector (Electrometer) MIBK->Detector Signal A IPB->Detector Signal B (Interference) Readout Digital Readout (ppm) Detector->Readout Summed Signal

Caption: Figure 1. Mechanism of Cross-Sensitivity.[1][2] Both MIBK and IPB are ionized by standard 10.6 eV lamps, causing indistinguishable signals.[2]

Diagram 2: Analytical Separation Workflow (GC-MS)

GC_Separation_Workflow Start Unknown Ketone Sample Column Column Selection (DB-5ms or DB-Wax) Start->Column Temp Temp Program 40°C -> 200°C @ 10°C/min Column->Temp Decision Retention Time (RT) Analysis Temp->Decision Result_MIBK Peak @ ~3-4 min (MIBK) Decision->Result_MIBK Early Elution Result_IPB Peak @ ~8-9 min (IPB) Decision->Result_IPB Late Elution MS_Confirm MS Fragmentation Check Base Peak Result_MIBK->MS_Confirm Result_IPB->MS_Confirm Frag_MIBK m/z 43, 58, 85 MS_Confirm->Frag_MIBK Match MIBK Frag_IPB m/z 43, 71, 87 MS_Confirm->Frag_IPB Match IPB

Caption: Figure 2. Chromatographic decision tree for resolving IPB from MIBK using retention time and mass spectral fingerprinting.

Part 5: Experimental Protocol

Protocol 1: Chromatographic Differentiation (GC-MS)

Objective: To definitively identify this compound in a solvent mixture containing MIBK.

Materials:

  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) – Non-polar phases are preferred for boiling point separation.[1][2]

  • Standards: High-purity MIBK (Sigma-Aldrich), this compound (TCI/Gelest).[2]

Methodology:

  • Sample Prep: Dilute solvent sample 1:100 in Methanol (MeOH). Note: MeOH elutes early and does not interfere.

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 40°C for 2 min (Elute MeOH and volatile MIBK).

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 3 min.

  • Detection: MS Scan mode (m/z 35–300).[1][2]

Expected Results:

  • MIBK: Elutes early (approx. 116°C equivalent).[1][2] Base Peak: m/z 43.[1][2] Secondary: m/z 58 (McLafferty rearrangement).

  • IPB: Elutes significantly later (approx. 165°C equivalent).[1][2] Base Peak: m/z 43 (Acetyl group).[1][2] Diagnostic Peak: m/z 87 (Loss of isopropyl group or ether cleavage fragment).[1][2]

Validation: The protocol is self-validating if the Retention Time (RT) difference is >2.0 minutes. Due to the ~50°C boiling point difference, baseline resolution is guaranteed on standard columns.[2]

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538375, this compound.[1][2] Retrieved from [Link]

  • Johnson Matthey (2023). Karstedt Catalysts and Silicone Curing Solvents.[1][2] Retrieved from [Link][1][2]

  • ION Science (2023). PID Response Factors and Ionization Potentials for VOCs. (General reference for PID theory). Retrieved from [Link][1][2]

Sources

Technical Comparison Guide: 4-Isopropoxy-2-butanone Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Advantage of Isopropoxy Synthons

In the landscape of C4 building blocks, 4-Isopropoxy-2-butanone (IPB) represents a critical, yet often underutilized, alternative to the standard 4-Methoxy-2-butanone. While methoxy analogs are ubiquitous due to low cost, they suffer from high volatility, water miscibility (complicating extraction), and lower lipophilicity.

This guide characterizes IPB and its primary downstream derivative, 4-isopropoxy-3-buten-2-one , demonstrating their superior utility in the synthesis of lipophilic pyrazoles and pyrimidines. By leveraging the steric bulk and hydrophobicity of the isopropyl group, researchers can achieve cleaner workups and modulate the physicochemical properties of final drug candidates.

Comparative Analysis: IPB vs. Standard Alternatives

The following table contrasts IPB (CAS 32541-58-5) with its primary competitors: 4-Methoxy-2-butanone and 4-Hydroxy-2-butanone.

Table 1: Physicochemical & Operational Comparison
FeatureThis compound (IPB)4-Methoxy-2-butanone4-Hydroxy-2-butanone
CAS Number 32541-58-56975-85-5590-90-9
Boiling Point (atm) ~170°C (Est.) / 75°C @ 35mmHg122-123°CDecomposes/Polymerizes
LogP (Lipophilicity) ~1.2 (High)~0.2 (Low)-0.8 (Hydrophilic)
Water Solubility Low (Phase separates easily)Miscible (Difficult extraction)Miscible
Stability High (Stable ether linkage)ModerateLow (Prone to aldol polymerization)
Reactivity (C3) High (Formylation ready)HighLow (OH interference)

Key Insight: The higher boiling point and lipophilicity of IPB allow for azeotropic drying and efficient liquid-liquid extraction during workup, eliminating the need for continuous extraction often required with methoxy or hydroxy analogs.

Mechanistic Pathways & Derivative Synthesis

The primary utility of IPB lies in its conversion to 4-isopropoxy-3-buten-2-one (an enone ether), which serves as a 1,3-dielectrophile equivalent.

Figure 1: Synthesis and Application Workflow

The following diagram illustrates the synthesis of IPB via Michael Addition and its downstream conversion to a pyrazole scaffold.

IPB_Pathway MVK Methyl Vinyl Ketone (Precursor) IPB This compound (Target Synthon) MVK->IPB Michael Addition (Cat. H+, 60°C) IPA Isopropanol (Reactant) IPA->IPB Enone 4-Isopropoxy-3-buten-2-one (Activated Derivative) IPB->Enone Formylation (DMF-DMA or HCOOEt) Pyrazole 3-Methyl-5-Isopropoxy Pyrazole (Final Heterocycle) Enone->Pyrazole Cyclization (Hydrazine, EtOH)

Caption: Synthesis of IPB from MVK followed by activation to enone and cyclization to pyrazole.

Experimental Protocols

Protocol A: Synthesis of this compound (IPB)

Objective: Synthesis via acid-catalyzed Michael addition of isopropanol to methyl vinyl ketone (MVK).

Reagents:

  • Methyl Vinyl Ketone (MVK): 1.0 eq

  • Isopropanol (IPA): 5.0 eq (Solvent/Reactant)

  • Amberlyst-15 (or H2SO4): 5 mol%

Methodology:

  • Setup: Charge a 3-neck round bottom flask with Isopropanol and cool to 0°C.

  • Addition: Add the acid catalyst. Then, add MVK dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization of MVK.

  • Reaction: Warm to 60°C and stir for 4–6 hours. Monitor by GC/TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Filter off the solid catalyst (if Amberlyst). If liquid acid was used, neutralize with NaHCO3.

  • Purification: Remove excess IPA via rotary evaporation. Distill the residue under reduced pressure (approx. 75°C at 35 mmHg) to obtain IPB as a clear, colorless liquid.

    • Validation: 1H NMR (CDCl3) should show a doublet at ~1.1 ppm (isopropyl CH3) and a septet at ~3.5 ppm (isopropyl CH).

Protocol B: Synthesis of 4-Isopropoxy-3-buten-2-one (Enone Derivative)

Objective: Conversion of IPB to the enone derivative for heterocycle synthesis.

Reagents:

  • This compound (IPB): 1.0 eq

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.2 eq

  • Solvent: Toluene (anhydrous)

Methodology:

  • Reflux: Dissolve IPB in Toluene. Add DMF-DMA under nitrogen atmosphere.

  • Elimination: Heat to reflux (110°C) for 12 hours. The reaction proceeds via formation of an enamine intermediate followed by elimination of dimethylamine and methanol/isopropanol exchange if conditions allow, but typically DMF-DMA yields the dimethylamino-enone. Correction: To strictly maintain the isopropoxy group, use Ethyl Formate and Sodium Hydride (Claisen Condensation) instead of DMF-DMA, as DMF-DMA typically yields the dimethylamino derivative.

Revised Protocol B (Retention of Isopropoxy):

  • Activation: Suspend NaH (1.2 eq) in dry THF at 0°C.

  • Condensation: Add a mixture of IPB (1.0 eq) and Ethyl Formate (1.5 eq) dropwise.

  • Stir: Allow to warm to RT and stir for 16 hours.

  • Quench: Carefully quench with dilute acetic acid.

  • Isolation: Extract with diethyl ether. The product, 4-hydroxy-4-isopropoxy-3-buten-2-one (which exists in equilibrium with the aldehyde form), is obtained.

Decision Matrix: When to Use IPB?

Use the following logic flow to determine if IPB is the correct starting material for your campaign.

Decision_Matrix Start Start: Select C4 Synthon Q1 Is final product lipophilicity critical? Start->Q1 Q2 Is the reaction sensitive to water? Q1->Q2 Yes Use_Methoxy USE 4-METHOXY-2-BUTANONE (Cost driven, small scale) Q1->Use_Methoxy No (Cost priority) Use_IPB USE this compound (High LogP, Easy Extraction) Q2->Use_IPB Yes (Azeotropic drying) Q2->Use_Methoxy No

Caption: Decision matrix for selecting between Isopropoxy and Methoxy butanone derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538375, this compound. Retrieved from [Link]

  • Organic Syntheses (2007). Synthesis of 4-Alkoxy-3-buten-2-ones and Related Derivatives. (General reactivity of alkoxy enones). Retrieved from [Link]

  • Junjappa, H. et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophilic 3-Carbon Building Block.[1] (Comparative chemistry for methoxy analogs). Crimson Publishers. Retrieved from [Link]

Sources

Safety Operating Guide

4-Isopropoxy-2-butanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Status: FLAMMABLE LIQUID / POTENTIAL PEROXIDE FORMER Immediate Directive: Do not dispose of 4-Isopropoxy-2-butanone (CAS 32541-58-5) down the drain. Do not concentrate this solvent via rotary evaporation without prior peroxide testing.

This guide outlines the specific disposal protocols for This compound , a bifunctional solvent containing both a ketone and an ether linkage. While often treated simply as a flammable solvent, its isopropoxy ether group introduces a latent peroxidation risk that requires specific pre-disposal validation to ensure lab safety.

Do Do NOT
Segregate into "Non-Halogenated Organic" waste streams.Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).
Test for peroxides if the container is old or has been opened >6 months.Do NOT distill or evaporate to dryness without testing.
Label clearly with full chemical name and "Flammable" hazard class.Do NOT dispose of via municipal sink/sewer systems.

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its dual-hazard nature.[1] It is not just a ketone; it is an ether-ketone .

Chemical Identity:

  • Name: this compound[2][3][4]

  • CAS Number: 32541-58-5[2][3][4]

  • Structure:

    
    
    

The "Why" Behind the Protocol (Expert Analysis):

  • Flammability (Primary Hazard): Like its parent molecule 2-butanone (MEK), this derivative has a relatively low flash point (approx. 40-50°C range estimated based on structure, classified GHS Category 3). It releases vapors that can travel to ignition sources.

  • Peroxidation (Latent Hazard): The molecule contains an isopropoxy group (

    
    ). Ethers with secondary alkyl groups adjacent to the oxygen are susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light [1]. While less volatile than diisopropyl ether, the risk increases significantly if the solvent is distilled or if the waste container is allowed to evaporate, concentrating the peroxides.
    

Part 3: Pre-Disposal Stabilization (The Safety Gate)

Before moving the container to the waste area, you must validate its stability. This is the step most researchers skip, leading to waste-stream accidents.

Protocol: Peroxide Validation
  • Frequency: Mandatory for containers opened >6 months ago or if crystals are visible (do not touch if crystals are present).

  • Method: Commercial Peroxide Test Strip (e.g., Quantofix or similar).

  • Threshold:

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Must be treated/quenched before disposal.

    • > 100 ppm: Contact EHS immediately; do not handle.

Quenching Procedure (If 20–100 ppm):

If peroxides are detected but low, reduce them chemically before adding to the waste stream:

  • Add ferrous sulfate (

    
    ) solution or sodium bisulfite (
    
    
    
    ) to the solvent.
  • Stir gently for 30 minutes.

  • Re-test with a strip to confirm peroxides are < 20 ppm.

Part 4: Operational Disposal Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste: this compound CheckAge Check Container Age / Condition Start->CheckAge Crystals Crystals Visible? CheckAge->Crystals Evacuate DO NOT TOUCH Evacuate & Call Bomb Squad/EHS Crystals->Evacuate Yes TestPeroxide Test for Peroxides Crystals->TestPeroxide No Result Peroxide Level? TestPeroxide->Result Result->Evacuate > 100 ppm Quench Quench with FeSO4 or Bisulfite Result->Quench 20-100 ppm Segregate Segregate: Non-Halogenated Organics Result->Segregate < 20 ppm Quench->TestPeroxide Re-test Label Label: 'Flammable Waste' (List Components) Segregate->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Decision logic for the safe assessment and disposal of ether-ketone solvents.

Step-by-Step Procedure:
  • Segregation:

    • Select a High-Density Polyethylene (HDPE) or glass waste container compatible with solvents.

    • Ensure the waste stream is Non-Halogenated . Mixing ketones with halogenated waste (like chloroform) can sometimes be restricted by incinerator permits, though chemically they are often compatible.

    • CRITICAL: Ensure the waste container does not contain concentrated nitric acid or strong oxidizers. Ketones react violently with nitric acid [2].

  • Transfer:

    • Work in a fume hood.[5]

    • Use a funnel to prevent spillage.

    • Ground the container if transferring large volumes (>4L) to prevent static discharge ignition.

  • Labeling:

    • Apply a hazardous waste label.[1][5]

    • Chemical Name: Write "this compound" (Do not use abbreviations).

    • Hazards: Check "Ignitable" (Flammable).

Part 5: Regulatory Compliance & Data

Refer to this table for regulatory coding and physical data required for waste manifests.

ParameterValue / CodeNotes
RCRA Waste Code D001 Classified as "Ignitable" Characteristic Waste [3].
Flash Point ~43°C (Est.)Category 3 Flammable Liquid.[6]
Water Solubility ModerateSoluble in organic solvents; limited water solubility.
Specific Gravity ~0.91 g/mLLighter than water.
Incompatibilities Oxidizers, Strong AcidsRisk of fire or exothermic polymerization.

Note on U-Codes: While 2-Butanone (MEK) is a listed waste (U159), this compound is a distinct chemical entity. Unless specifically listed in 40 CFR 261.33 in your specific jurisdiction, it defaults to the characteristic code D001 (Ignitability).

Part 6: Emergency Contingencies

Spill Response (< 500 mL):

  • Alert: Inform nearby personnel.

  • Extinguish: Remove all ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a non-combustible absorbent (vermiculite or clay cat litter). Do not use paper towels (increases surface area for flammability).

  • Collect: Scoop into a sealed bag/container and label as hazardous waste.

Spill Response (> 500 mL or High Heat):

  • Evacuate the lab.

  • Pull the fire alarm.

  • Call emergency services.[5][7][8]

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Navigating the Safe Handling of 4-Isopropoxy-2-butanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of 4-Isopropoxy-2-butanone

At the core of safe chemical handling lies a fundamental understanding of the substance's intrinsic properties and potential hazards. This compound (CAS No. 32541-58-5) is classified under the GHS as a Flammable Liquid, Hazard class 3.[1] This classification is the cornerstone of our procedural recommendations, indicating that the liquid and its vapor are combustible.

The primary immediate risk associated with this compound is fire.[1] Its vapors can form explosive mixtures with air, and these vapors may travel to a source of ignition and "flash back," causing a fire or explosion.[2][3] Therefore, the control of ignition sources is a critical and non-negotiable aspect of its handling.

While specific toxicity data for this compound is limited, related ketones such as 2-Butanone (Methyl Ethyl Ketone, MEK) and 4-Hydroxy-2-butanone are known to cause skin and eye irritation, and may cause respiratory irritation.[4] Ingestion may also lead to irritation of mucous membranes.[4] Prudence dictates that we assume a similar hazard profile for this compound.

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Codes
H226: Flammable liquid and vapor[1]Flammable Liquid 3P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are fundamental to minimizing exposure and mitigating risk. The following recommendations are based on the known hazards of flammable ketones and general best practices in a laboratory setting.

Eye and Face Protection:
  • Rationale: To prevent splashes of the chemical from coming into contact with the eyes, which can cause serious irritation.

  • Recommendation: Always wear chemical safety goggles.[2][5] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][6]

Skin Protection:
  • Rationale: To prevent skin contact, which may cause irritation and potential absorption.

  • Gloves: The choice of glove material is critical. For ketones, standard nitrile gloves may not provide sufficient protection for prolonged contact. Butyl rubber gloves are often recommended for handling ketones like MEK.[6][7] For incidental contact, nitrile gloves may be acceptable, but they should be changed immediately upon contamination. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and in the event of a fire. Ensure the lab coat is fully buttoned.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection:
  • Rationale: To prevent the inhalation of vapors, which can cause respiratory irritation and potential systemic effects.

  • Recommendation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator with an organic vapor cartridge may be necessary.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a clear and logical workflow is essential for the safe handling and disposal of this compound.

Handling and Storage Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary PPE prep1->prep2 prep3 Ensure Spill Kit is Accessible prep2->prep3 handle1 Transfer Smallest Necessary Quantity prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Ground Metal Containers During Transfer handle1->handle3 handle4 Avoid Proximity to Ignition Sources handle1->handle4 store1 Store in a Cool, Dry, Well-Ventilated Area handle2->store1 store2 Use a Flammable Liquid Storage Cabinet store1->store2 store3 Segregate from Oxidizing Agents store2->store3

Caption: Workflow for the safe handling and storage of this compound.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure the chemical fume hood is operational and you have donned the appropriate PPE as outlined above. Locate the nearest fire extinguisher and safety shower/eyewash station.

  • Dispensing: When dispensing, use the smallest quantity necessary for your experiment. Keep the container tightly sealed when not in use to minimize vapor accumulation.[9]

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.

  • Ignition Sources: Be acutely aware of and eliminate all potential ignition sources. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[8][9] Ground metal containers when transferring the liquid to prevent the buildup of static electricity.[2]

Spill Management:

In the event of a spill, your immediate actions are critical to preventing a larger incident.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material such as sand, earth, or a commercial sorbent pad.[10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8][10]

  • Decontamination: Clean the spill area with soap and water.

Disposal Plan:

Proper disposal is not only a matter of safety but also of environmental responsibility.

  • Waste Collection: Collect all waste materials containing this compound, including contaminated absorbent materials and empty containers, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12] Do not pour this chemical down the drain.[7]

  • Empty Containers: "Empty" containers may still contain flammable vapors and should be handled as hazardous waste.

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Fire For small fires, use a dry chemical or carbon dioxide extinguisher.[13] For larger fires, evacuate the area and activate the fire alarm. If it is safe to do so, use a water spray to cool nearby containers.[13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • Safety Data Sheet - CDN Isotopes. (2020-05-28).
  • Safety Data Sheet: Butanone - Chemos GmbH & Co.KG. (2021-02-03).
  • Safety Data Sheet: 2-Butanone peroxide - Chemos GmbH & Co.KG. (2024-01-11).
  • 2-Butanone - Safety Data Sheet. (2019-03-25).
  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Butanone. Sigma-Aldrich. (n.d.).
  • Safety data sheet according to 1907/2006/EC, Article 31. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-12-18).
  • MATERIAL SAFETY DATA SHEET - Sunnyside Corporation. (2005-09-15).
  • SAFETY DATA SHEET - Fisher Scientific. (2009-04-13).
  • 4-Hydroxy-2-butanone Safety Data Sheet. (2014-01-31).
  • Butanone - SAFETY DATA SHEET. (2018-10-23).
  • Common Name: METHYL ETHYL KETONE HAZARD SUMMARY. New Jersey Department of Health. (n.d.).
  • Safety Summary Methyl Ethyl Ketone Peroxide (MEKP). American Chemistry Council. (n.d.).
  • METHYL ETHYL KETONE. CAMEO Chemicals. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.